molecular formula C7H10O B3055815 6-Heptynal CAS No. 67100-10-1

6-Heptynal

Cat. No.: B3055815
CAS No.: 67100-10-1
M. Wt: 110.15 g/mol
InChI Key: UIRZQOFYQKICOZ-UHFFFAOYSA-N
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Description

6-Heptynal is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-6-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRZQOFYQKICOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463235
Record name 6-Heptynal
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Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67100-10-1
Record name 6-Heptynal
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Record name hept-6-ynal
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Foundational & Exploratory

6-Heptynal: A Dual-Function Alkyne-Aldehyde Probe for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Heptynal (CAS 67100-10-1) Chemical Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists

Executive Summary & Chemical Identity

This compound (CAS 67100-10-1) is a bifunctional aliphatic aldehyde characterized by a terminal alkyne group. In modern chemical biology and drug discovery, it serves as a critical "minimalist" probe. Its structure combines an electrophilic aldehyde (reactive toward nucleophilic protein residues) with a bioorthogonal alkyne handle (reactive via Click Chemistry). This duality makes it an essential tool for Activity-Based Protein Profiling (ABPP) and the study of Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

Physicochemical Profile
PropertyValueNote
CAS Number 67100-10-1
IUPAC Name Hept-6-ynal
Formula

Molecular Weight 110.15 g/mol
Physical State Clear to pale yellow liquidVolatile
Boiling Point ~155–160 °C (est.)
Flash Point ~42 °CFlammable
Solubility Soluble in DCM, DMSO, MethanolSparingly soluble in water
Stability Air-sensitive (oxidation to acid)Store under inert gas at -20°C

Synthesis: The Swern Oxidation Protocol

While this compound can be synthesized via reduction of esters, the most reliable laboratory-scale method ensuring high purity and preventing over-oxidation (to the carboxylic acid) is the Swern Oxidation of 6-heptyn-1-ol.

Rationale

The Swern oxidation is preferred over chromium-based reagents (like Jones reagent) because it avoids toxic heavy metals and stops selectively at the aldehyde stage without racemization of nearby centers (if present) or over-oxidation.

Detailed Methodology

Reagents: 6-Heptyn-1-ol (1.0 eq), Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq), Dichloromethane (DCM, anhydrous).

  • Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO dropwise. Critical: Control addition rate to maintain temp < -60°C. Stir for 15 mins. The formation of the active chlorodimethylsulfonium salt is rapid.

  • Substrate Addition: Add 6-heptyn-1-ol (dissolved in min. DCM) dropwise. Stir for 30–45 mins at -78°C. The alcohol reacts to form the alkoxysulfonium ion intermediate.

  • Elimination: Add Triethylamine (TEA) dropwise. This base promotes the intramolecular elimination of dimethyl sulfide (DMS).

  • Warm-up: Allow the reaction to warm to room temperature over 1 hour. A thick white precipitate (triethylammonium chloride) will form.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate carefully (product is volatile). Purify via silica flash chromatography (Hexanes/EtOAc gradient).

SwernOxidation Alcohol 6-Heptyn-1-ol (Substrate) Activation DMSO + (COCl)2 (-78°C) Alcohol->Activation Activation Intermediate Alkoxysulfonium Ion Activation->Intermediate Nucleophilic Attack Base + Et3N (Elimination) Intermediate->Base Deprotonation Product This compound (Aldehyde) Base->Product -DMS, -HCl

Figure 1: Step-wise logic of the Swern Oxidation converting 6-heptyn-1-ol to this compound.

Mechanism of Action: Dual Reactivity

This compound acts as a chemical probe through two distinct mechanistic pathways, determined by which functional group engages the biological target.

Pathway A: Mechanism-Based Inhibition (Suicide Substrate)

Terminal alkynes are classic Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes. This compound mimics fatty acid metabolites, entering the P450 active site.

  • Binding: The hydrophobic chain aligns in the active site.

  • Catalytic Activation: The P450 heme-iron (

    
    ) attempts to oxidize the terminal alkyne.
    
  • Reactive Intermediate: Instead of stable hydroxylation, the oxidation yields a highly reactive ketene or radical species .

  • Inactivation: This intermediate covalently alkylates the heme porphyrin nitrogen (N-alkylation) or a critical apoprotein residue, irreversibly destroying enzyme activity.

Pathway B: Lipid Peroxidation Profiling (ABPP)

This compound serves as a structural analog to 4-Hydroxynonenal (4-HNE) and other lipid peroxidation products.

  • Protein Tagging: The aldehyde group reacts with nucleophilic lysine or cysteine residues on proteins via Schiff base formation or Michael addition (if conjugated, though this compound is non-conjugated, it often mimics the initial binding).

  • Click Retrieval: The "silent" alkyne handle remains inert during biological labeling.

  • Visualization: Post-lysis, the alkyne is reacted with an Azide-Fluorophore (e.g., Azide-Rhodamine) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to visualize the tagged proteome.

Mechanisms cluster_P450 Pathway A: P450 Inactivation cluster_ABPP Pathway B: Protein Profiling (ABPP) Heptynal This compound P450 Cytochrome P450 (Active Site) Heptynal->P450 Protein Nucleophilic Protein (Lys/Cys) Heptynal->Protein Oxidation Oxidation to Ketene/Radical P450->Oxidation Adduct Heme-Alkyne Covalent Adduct Oxidation->Adduct Irreversible Schiff Aldehyde-Protein Conjugate Protein->Schiff Click CuAAC Click (+ Azide-Fluorophore) Schiff->Click Bioorthogonal Tagging

Figure 2: Divergent mechanistic pathways of this compound in enzymatic inhibition vs. protein profiling.

Applications in Drug Discovery[5][6][7]

Profiling Lipid Peroxidation Targets

Oxidative stress generates reactive lipid aldehydes (LALs). This compound is used as a "Clickable" probe to map the "electrophile proteome." By treating cells with this compound, researchers can identify which proteins are susceptible to modification by lipid aldehydes, a key step in understanding neurodegenerative diseases where lipid peroxidation is prevalent.

Cytochrome P450 Stability Assays

In drug development, metabolic stability is crucial. This compound is used as a reference inhibitor to test the susceptibility of specific CYP isoforms (particularly those processing fatty acids like CYP2E1 or CYP4A) to mechanism-based inactivation. It helps define the structure-activity relationship (SAR) for alkyne-containing drug candidates.

Safety & Handling (SDS Summary)

  • Hazards: Flammable liquid (Category 3). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C . The aldehyde is prone to autoxidation to 6-heptynoic acid if exposed to air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Swern, D., et al. (1978).[1] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Journal of Organic Chemistry. [Link]

  • Cravatt, B. F., et al. (2008).[2] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]

  • Ortiz de Montellano, P. R. (2015). "Cytochrome P450-activated prodrugs." Future Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 6-Heptynal: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 6-Heptynal, a bifunctional molecule featuring both a terminal alkyne and an aldehyde. Its unique structure makes it a valuable building block for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. We will delve into its core properties, synthetic routes, reactivity, and strategic applications, offering insights grounded in established chemical principles.

Core Properties and Identification

This compound is a seven-carbon chain aldehyde with a terminal alkyne. This combination of functional groups dictates its chemical behavior and utility. The aldehyde provides a reactive site for nucleophilic addition and condensation reactions, while the terminal alkyne serves as a versatile handle for coupling reactions and further molecular elaboration.

Key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₇H₁₀O[1][2]
Molecular Weight 110.15 g/mol [1][2]
IUPAC Name hept-6-ynal[2]
CAS Number 67100-10-1[2][3]
SMILES C#CCCCCC=O[2]
Boiling Point 196.47°C (estimate)[3]
Density 0.9023 (estimate)[3]

Synthesis and Manufacturing Insights

The most direct and common laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, 6-Heptyn-1-ol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the alkyne functionality.

Experimental Protocol: Oxidation of 6-Heptyn-1-ol to this compound

This protocol describes a standard procedure using Pyridinium Chlorochromate (PCC), a widely used reagent for the selective oxidation of primary alcohols to aldehydes.

Objective: To synthesize this compound from 6-Heptyn-1-ol.

Materials:

  • 6-Heptyn-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, chromatography column

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with PCC (1.5 equivalents) and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The suspension is stirred magnetically. Rationale: Anhydrous conditions are crucial as water can interfere with the reaction and lead to byproducts. The inert atmosphere protects the reagents from degradation.

  • Addition of Alcohol: 6-Heptyn-1-ol (1.0 equivalent), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirring PCC suspension at room temperature. Rationale: Slow, dropwise addition helps to control the reaction temperature, as the oxidation is exothermic.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). Rationale: TLC is a rapid and effective method to track the progress of the reaction, ensuring it goes to completion without prolonged reaction times that could lead to side reactions.

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is collected. Rationale: Diethyl ether is added to precipitate the chromium byproducts, and the silica gel plug efficiently removes these insoluble materials.

  • Purification: The solvent is carefully removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product is then purified by flash column chromatography on silica gel to yield pure this compound. Rationale: Evaporation removes the volatile solvent, and column chromatography separates the desired aldehyde from any unreacted starting material or non-polar impurities.

Below is a workflow diagram illustrating the synthesis and purification process.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with PCC and anhydrous DCM B Establish inert atmosphere A->B C Dissolve 6-Heptyn-1-ol in DCM B->C D Add alcohol dropwise to PCC suspension C->D E Monitor by TLC D->E F Dilute with diethyl ether E->F G Filter through silica gel F->G H Solvent evaporation G->H I Column Chromatography H->I J Pure this compound I->J G cluster_aldehyde Aldehyde Reactions cluster_alkyne Alkyne Reactions A This compound B Reductive Amination A->B C Wittig Reaction A->C D Aldol Condensation A->D E Sonogashira Coupling A->E F Click Chemistry (CuAAC) A->F G Complex Amines B->G H Alkenes C->H I β-Hydroxy Ketones D->I J Aryl/Vinyl Alkynes E->J K Triazoles F->K

Caption: Key reaction pathways of this compound.

Safety and Handling

According to aggregated GHS information, this compound is a flammable liquid and vapor. [2]It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Hazard ClassGHS Statement
Flammable LiquidH226: Flammable liquid and vapor
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its orthogonal reactive sites. For researchers in drug discovery, it represents a versatile tool for generating molecular diversity and for implementing late-stage functionalization strategies. A thorough understanding of its properties, synthesis, and reactivity allows chemists to strategically incorporate this building block into synthetic campaigns aimed at producing novel therapeutic agents.

References

  • Hept-6-ynal | C7H10O | CID 11355455. PubChem, National Institutes of Health. [Link]

  • hept-6-ynal | CAS#:67100-10-1. Chemsrc. [Link]

  • Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. National Institutes of Health. [Link]

Sources

The Bifunctional Linchpin: Terminal Alkyne Aldehyde Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Advanced Discovery

Executive Summary

Terminal alkyne aldehydes represent a high-value class of heterobifunctional building blocks in modern organic synthesis. Their utility stems from the orthogonality of their two reactive handles: the electrophilic aldehyde (


 hybridized) and the nucleophilic/cycloaddition-ready terminal alkyne (

hybridized).

This guide deconstructs the stability profiles, synthetic pathways, and chemoselective applications of these molecules, specifically focusing on their critical role in PROTAC linker design and DNA-Encoded Library (DEL) construction.

Chemical Architecture & Stability Analysis

The structural distance between the alkyne and the aldehyde dictates both stability and application. A common pitfall in experimental design is selecting the shortest chain length without accounting for electronic instability.

The Stability/Reactivity Matrix
ClassStructureStability ProfileRecommended Use
Propargyl Aldehyde

CRITICAL: Highly unstable. Prone to explosive polymerization and hydration to vinyl ketones.Avoid if possible.[1][2][3] Use only in situ at low temp.
Homopropargyl Aldehyde

Moderate: Susceptible to base-catalyzed isomerization to conjugated allenes.Use immediately after synthesis. Store in benzene/toluene at -20°C.
Isolated Alkyne Aldehyde

(

)
High: Stable at RT. 5-hexynal is the industry standard "workhorse."General linker synthesis, PROTACs, DELs.
Aromatic Linkers

High: Very stable. Rigid geometry.Fragment-Based Drug Discovery (FBDD).

Safety Directive: Propargyl aldehyde is a potent lachrymator and shock-sensitive. Always prefer 5-hexynal or 4-pentynal for aliphatic linker applications unless the specific chain length of


 is structurally mandated.
Synthetic Protocol: Dess-Martin Oxidation

While Swern oxidation is common, it generates foul-smelling dimethyl sulfide and requires strictly anhydrous cryogenic conditions. For the synthesis of 5-hexynal from 5-hexyn-1-ol, Dess-Martin Periodinane (DMP) provides a more robust, scalable, and self-validating protocol that avoids over-oxidation to the carboxylic acid.

Protocol: Synthesis of 5-Hexynal

Reagents: 5-hexyn-1-ol (1.0 equiv), DMP (1.2 equiv),


 (3.0 equiv), DCM (wet).
  • Preparation: Dissolve 5-hexyn-1-ol in dichloromethane (DCM).

  • Buffering: Add solid

    
    . Why? DMP releases acetic acid during the reaction. The alkyne is acid-sensitive (hydration risk); buffering prevents side reactions.
    
  • Oxidation: Add DMP portion-wise at 0°C. Warm to RT and stir for 1-2 hours.

  • Quench (Self-Validating Step): Add saturated

    
     / 
    
    
    
    (1:1).
    • Visual Check: The mixture will initially be cloudy. Stir vigorously until two clear, distinct layers form. This indicates the complete reduction of unreacted iodine species.

  • Workup: Extract with DCM, dry over

    
    , and concentrate carefully (product is volatile).
    
Chemoselective Reactivity Landscape

The power of this building block lies in its ability to undergo reaction at one end without protecting the other.

Diagram 1: Divergent Reactivity Map

This diagram illustrates the orthogonal pathways available. Note the distinct conditions required to engage the Alkyne vs. the Aldehyde.[4]

ReactivityMap Center Terminal Alkyne Aldehyde Triazole 1,2,3-Triazole (Linker) Center->Triazole CuAAC (Click) RN3, Cu(I) Sonogashira Aryl Alkyne (Rigid Core) Center->Sonogashira Pd(0)/Cu(I) Ar-I, Base Amine Secondary Amine (Reductive Amination) Center->Amine R-NH2, STAB (Hydride Transfer) A3Product Propargylamine (A3 Coupling) Center->A3Product R-NH2 + R-C≡CH Cu(I) Cat

Caption: Orthogonal functionalization pathways. Blue nodes indicate alkyne transformations; Red/Green nodes indicate aldehyde/multicomponent transformations.

Protocol: Chemoselective Reductive Amination

Objective: React the aldehyde with an amine without reducing the alkyne or the aldehyde to an alcohol. Reagent: Sodium Triacetoxyborohydride (STAB) -


.
  • Why STAB? Unlike

    
    , STAB is mild and does not reduce aldehydes/ketones appreciably in the absence of an amine. It selectively reduces the iminium ion formed in situ.
    
  • Procedure:

    • Mix Alkyne-Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-dichloroethane).

    • Stir 30 mins to allow equilibrium formation of the imine/hemiaminal.

    • Add STAB (1.5 equiv).

    • Stir at RT. The alkyne remains intact.

High-Value Applications
A. PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths. Terminal alkyne aldehydes serve as "Click-ready" extenders.

  • Mechanism: The aldehyde end is attached to the E3 ligase ligand (e.g., via reductive amination to a Thalidomide derivative). The alkyne end is then "Clicked" to an azide-functionalized Target Protein ligand.

  • Case Study: The use of Aldehyde-benzyl-PEG-alkyne linkers allows for the rapid generation of PROTAC libraries with variable chain lengths, a critical factor in determining degradation efficiency [1].

B. DNA-Encoded Libraries (DEL)

In DEL synthesis, the building block must attach to the DNA "headpiece" while presenting a handle for library expansion.

  • Workflow: The aldehyde reacts with the DNA-linked amine (via reductive amination). The alkyne is then used as a "universal handle" for subsequent split-and-pool synthesis steps, often utilizing the Aldehyde-Alkyne-Amine (

    
    ) coupling  to introduce diversity [2].
    
Diagram 2: DEL Synthesis Workflow

DEL_Workflow DNA_Head DNA Headpiece (Amine Terminus) Scaffold DNA-Linked Alkyne (Scaffold) DNA_Head->Scaffold Step 1: Reductive Amination (Aldehyde Selectivity) Linker Alkyne-Aldehyde Block Linker->Scaffold Input Library Final DEL Member (Diversified) Scaffold->Library Step 2: CuAAC or Sonogashira (Alkyne Utilization)

Caption: Stepwise assembly of a DNA-Encoded Library member using a bifunctional alkyne-aldehyde linker.

References
  • Current strategies for the design of PROTAC linkers: a critical review. Source: Troup, R. I., et al. (2020). Journal of Drug Targeting. URL:[Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Source: McGown, A., et al. (2025).[4][5][6] ACS Medicinal Chemistry Letters. URL:[Link]

  • Dess-Martin Oxidation of Alcohols to Aldehydes. Source: Boeckman, R. K., et al. (2000). Organic Syntheses. URL:[Link]

  • DNA-Encoded Chemical Libraries: Achievements and Remaining Challenges. Source: Neri, D., & Lerner, R. A. (2018). Annual Review of Biochemistry. URL:[Link]

Sources

Bifunctional Alkyne Linkers: 6-Heptynal vs. 6-Heptyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Reactivity, Stability, and Application in Chemical Biology[1]
Executive Summary: The Storage vs. Reactivity Trade-off

In the design of Activity-Based Probes (ABPs) and PROTAC linkers, 6-Heptyn-1-ol and 6-Heptynal represent two sides of the same coin.[1] They share a terminal alkyne "tail" (the bioorthogonal handle for Click Chemistry), but differ critically in their "head" group reactivity.[1]

  • 6-Heptyn-1-ol is the Logistical Standard .[1] It is chemically stable, commercially available, and serves as a nucleophile.[1] It is the preferred form for storage and initial synthesis.[1]

  • This compound is the Electrophilic Warhead .[1] It is reactive toward amines (via reductive amination) but is prone to polymerization and oxidation.[1] It is rarely stored; rather, it is generated in situ or "just-in-time" from the alcohol precursor.[1]

This guide details the strategic deployment of these molecules, providing the protocols necessary to interconvert them and utilize them in drug discovery workflows.

Chemical Profile & Physical Properties[1][2][3]

The following data consolidates physical constants critical for experimental planning. Note the stark contrast in stability.[1]

Property6-Heptyn-1-olThis compound
CAS Number 63478-76-2184906-00-9
Molecular Weight 112.17 g/mol 110.15 g/mol
Physical State Colorless LiquidColorless/Yellow Liquid
Boiling Point ~185°C (760 mmHg)~55°C (15 mmHg)
Oxidation State -1 (Alcohol Carbon)+1 (Aldehyde Carbon)
Dipole Moment High (H-bond donor/acceptor)Moderate (Dipole only)
Storage Stability High (Years at 4°C)Low (Weeks at -20°C; oxidizes to acid)
Primary Reactivity Nucleophilic (O-alkylation)Electrophilic (Schiff base formation)
Strategic Reactivity Matrix

The choice between these two linkers depends entirely on the functional group present on your target molecule (the ligand or protein residue).[1]

3.1 The "Click" Handle (The Tail)

Both molecules possess a terminal alkyne.[1] This group is chemically inert to most biological conditions (pH 4–9, aqueous buffer) but reacts rapidly with azides in the presence of Cu(I).[1]

  • Constraint: When performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with This compound , one must avoid strong reducing agents that might reduce the aldehyde, although the Cu(I) catalyst itself is generally compatible.[1]

3.2 The Headgroup Divergence

The diagram below illustrates the divergent synthetic pathways accessible from these two starting points.

Reactivity_Pathways Alcohol 6-Heptyn-1-ol (Nucleophile) Aldehyde This compound (Electrophile) Alcohol->Aldehyde Oxidation (Swern/DMP) Target_Acid Target: Carboxylic Acid (e.g., Ibuprofen) Alcohol->Target_Acid Esterification (EDC/DMAP) Target_Amine Target: Primary Amine (e.g., Lysine/N-term) Aldehyde->Target_Amine Reductive Amination (NaBH3CN) Product_Ester Ester Conjugate Target_Acid->Product_Ester Product_Amine Secondary Amine (Stable Linker) Target_Amine->Product_Amine

Figure 1: Divergent reactivity pathways.[1] The alcohol targets acids; the aldehyde targets amines.[1] The dashed yellow line represents the critical "activation" step described in Protocol 1.

Experimental Protocols
Protocol 1: The "Just-in-Time" Synthesis (Swern Oxidation)

Objective: Convert stable 6-Heptyn-1-ol to reactive this compound immediately prior to conjugation.[1]

  • Why Swern? While Dess-Martin Periodinane (DMP) is easier to handle, Swern oxidation (DMSO/Oxalyl Chloride) is more scalable and avoids the difficult removal of iodinane byproducts which can interfere with subsequent biological assays [1].[1]

Reagents:

  • Oxalyl chloride (

    
    )[1][2][3]
    
  • Dimethyl sulfoxide (DMSO)[1][2][3][4]

  • Triethylamine (

    
    )[1][2]
    
  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 equiv) in dry DCM at -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO/CO2).[1][2][5] Stir for 15 minutes.

  • Substrate Addition: Add 6-Heptyn-1-ol (1.0 equiv) in minimal DCM dropwise.[1] Stir for 45 minutes at -78°C.

  • Quench: Add

    
     (5.0 equiv) dropwise.[1] The reaction will turn cloudy (ammonium salts).[1]
    
  • Warm Up: Remove the cooling bath and allow to warm to room temperature over 30 minutes.

  • Workup: Dilute with ether, wash with 1M HCl (to remove amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Result: The crude this compound is usually sufficiently pure (>90%) for immediate use in reductive amination.[1]

Protocol 2: Reductive Amination (Protein/Peptide Labeling)

Objective: Conjugate this compound to a lysine residue or N-terminus of a protein.[1]

  • Mechanism: Formation of a reversible Schiff base (imine), followed by irreversible reduction to a secondary amine.[1]

  • Critical Reagent: Sodium Cyanoborohydride (

    
    ).[1] Unlike 
    
    
    
    , it is mild enough to reduce the imine without reducing the aldehyde or ketones present elsewhere in the protein [2].

Procedure:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 6.5 – 7.0). Note: Avoid amine-based buffers like Tris or Glycine as they will compete with the target.[1]

  • Mixing: Dissolve the Target Protein (100 µM) in buffer.

  • Addition: Add This compound (5–10 equiv, dissolved in DMSO). Final DMSO concentration should be <5%.[1]

  • Imine Formation: Incubate at 4°C for 1 hour to allow equilibrium of the Schiff base.

  • Reduction: Add

    
     (50 equiv, from a fresh 1M stock in dry solvent).
    
  • Incubation: Incubate overnight at 4°C or 4 hours at Room Temperature.

  • Purification: Remove excess small molecules via dialysis or size-exclusion chromatography (e.g., PD-10 column).[1]

Advanced Workflow: The ABPP Pipeline

In Activity-Based Protein Profiling (ABPP), these molecules serve as "clickable" linkers.[1] The workflow below demonstrates how the aldehyde is used to "tag" a proteome, followed by the "click" reaction to visualize the targets.

ABPP_Workflow cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Proteome Labeling cluster_2 Step 3: Visualization Alcohol 6-Heptyn-1-ol Aldehyde This compound Alcohol->Aldehyde Swern Ox. Tagged_Proteome Alkyne-Tagged Proteins Aldehyde->Tagged_Proteome + Proteome (Reductive Amination) Proteome Cell Lysate (Amines) Proteome->Tagged_Proteome Final_Map Fluorescent Gel / MS Analysis Tagged_Proteome->Final_Map CuAAC Click (+ Cu(I)) Azide_Fluor Azide-Fluorophore (Reporter) Azide_Fluor->Final_Map

Figure 2: The Activity-Based Protein Profiling (ABPP) workflow utilizing the this compound warhead.[1]

Safety & Stability Guidelines
  • Aldehyde Polymerization: this compound will turn viscous and yellow if stored at room temperature due to aldol condensation.[1] Store neat at -80°C under Argon for maximum shelf life (1-2 months).

  • Volatility: this compound is moderately volatile.[1][6] Do not apply high vacuum (<5 mmHg) for extended periods during workup, or you will lose product.[1]

  • Copper Toxicity: When performing the Click reaction (Step 3 in Figure 2) on live cells, copper toxicity is a concern.[1][7] Use ligand-stabilized copper (e.g., THPTA or TBTA) to minimize ROS generation [3].[1]

References
  • Mancuso, A. J., & Swern, D. (1981).[1][8] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[1] Link[1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link[1]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[1] Link[1]

Sources

Technical Monograph: Hept-6-ynal Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 67100-10-1 | Formula: C₇H₁₀O | Role: Heterobifunctional Linker[1][2]

Executive Summary & Strategic Utility

Hept-6-ynal is a high-value heterobifunctional building block utilized primarily in drug discovery and chemical biology .[2] Its structure features two distinct reactive termini: a terminal alkyne (C6) and an aldehyde (C1).[2]

  • The Alkyne Handle: Enables bioorthogonal "Click Chemistry" (CuAAC) with azides.[2]

  • The Aldehyde Handle: Facilitates reductive amination or oxime/hydrazone ligation with proteins and amines.[2]

Critical Safety Note: While versatile, this compound possesses a "Jekyll and Hyde" stability profile.[2] The aldehyde is prone to autoxidation to hept-6-ynoic acid, while the terminal alkyne presents specific incompatibility risks with active metals (forming explosive acetylides).[2] This guide synthesizes standard SDS data with field-proven handling protocols to ensure experimental success and personnel safety.

Physicochemical Identity Matrix[4][5]

PropertyValue / DescriptionTechnical Insight
CAS Number 67100-10-1Verified identifier for procurement.
Molecular Weight 110.15 g/mol Low MW facilitates easy removal via vacuum.[1][2]
Physical State Liquid (Colorless to pale yellow)Yellowing indicates oxidation/polymerization.[1][2]
Boiling Point ~55-60°C @ 10 mmHg (Predicted)Volatile; purify via vacuum distillation.[1][2]
Flash Point < 23°C (Est.[1][2] based on H225)High Flammability Risk. Handle in fume hood.[1][2]
Solubility DCM, THF, DMSO, ChloroformLipophilic; poor water solubility until conjugated.[1]
Density ~0.85 g/mLLighter than water; floats during aqueous workup.[1][2]

Hazard Profiling & Mechanistic Toxicology

GHS Classification: Flammable Liquid (Cat 2/3), Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[2]

The Reactivity Triad (The "Why" Behind the Hazard)

Standard SDSs list hazards; they rarely explain the chemical causality.[2] Understanding these mechanisms is vital for safe handling.

  • Aldehyde Autoxidation (The Quality Killer):

    • Mechanism:[2][3][4] Atmospheric oxygen attacks the C-H bond of the aldehyde via a radical mechanism, rapidly converting Hept-6-ynal into Hept-6-ynoic acid.[2]

    • Impact: Acidic impurities deactivate basic catalysts used in subsequent steps (e.g., amine bases in click chemistry).[2]

  • Terminal Alkyne Instability (The Safety Risk):

    • Mechanism:[2][3][4] The terminal proton (pKa ~25) is weakly acidic.[2] In the presence of heavy metals (Ag, Cu, Hg) without ligands, it can form metal acetylides.[2]

    • Impact: Dry metal acetylides are shock-sensitive explosives.[2] Never use metal spatulas or unlined metal containers.

  • Exothermic Polymerization:

    • Mechanism:[2][3][4] Uncontrolled heating or strong Lewis acids can trigger polymerization of the alkyne or aldol condensation of the aldehyde.[2]

Toxicology Overview
  • Routes of Entry: Inhalation (vapor), Skin absorption.[2]

  • Acute Effects: Mucosal irritation (eyes/nose).[2] The aldehyde moiety is a sensitizer; repeated exposure may induce allergic dermatitis.[2]

  • Systemic Toxicity: Not fully characterized, but structurally analogous medium-chain aldehydes exhibit narcotic effects at high concentrations.[2]

Visualization: Reactivity & Safety Logic

The following diagram maps the chemical logic of Hept-6-ynal to specific safety interventions.

Hept6ynal_Safety Hept Hept-6-ynal (C7H10O) Oxidation Aldehyde Oxidation (Forms Carboxylic Acid) Hept->Oxidation Exposure to Air Acetylide Metal Acetylide (Explosive Formation) Hept->Acetylide Contact with Ag/Cu Polymer Polymerization (Thermal Runaway) Hept->Polymer Heat / Acid Inert Store under Argon/N2 (-20°C) Oxidation->Inert Prevented by NonMetal Use Glass/Plastic Tools (No Ag/Cu/Hg contact) Acetylide->NonMetal Prevented by Cold Keep Cold (< 4°C) Inhibit heat/light Polymer->Cold Prevented by

Caption: Reactivity map linking chemical vulnerabilities (Red/Yellow) to mandatory safety controls (Green).[2]

Storage & Stability Protocol (Self-Validating System)

To maintain purity >95% over 6 months, follow this "Chain of Custody" protocol.

The "Argon Blanket" Technique
  • Arrival: Immediately inspect the septum. If the liquid is yellow/brown, check NMR for carboxylic acid peak (~11-12 ppm).[2]

  • Aliquot Strategy: Do not repeatedly thaw the bulk bottle. Aliquot into single-use glass vials under an inert atmosphere box or cone.

  • Sealing: Parafilm is insufficient.[2] Use Teflon-lined caps and wrap with electrical tape or store in a secondary jar with desiccant.[2]

  • Temperature: -20°C is mandatory.

Waste Disposal
  • Never pour down the drain.[2]

  • Segregation: Dispose of as "Flammable Organic Solvent."[2]

  • Quenching (Small Spills): Absorb with vermiculite.[2] Treat with dilute sodium bisulfite (NaHSO₃) to form the bisulfite adduct, reducing volatility and aldehyde reactivity before disposal.[2]

Experimental Workflow: CuAAC Conjugation

This protocol illustrates the safe usage of Hept-6-ynal in a "Click" reaction, highlighting the order of addition to prevent side reactions.

Reagent Setup
  • Solvent: THF/Water (1:[2]1) or tBuOH/Water.[2] Degas by sparging with nitrogen for 15 mins (Oxygen poisons the Cu(I) catalyst).[2]

  • Catalyst: CuSO₄[2] · 5H₂O + Sodium Ascorbate (generates Cu(I) in situ).[2]

  • Ligand: TBTA or THPTA (Protects Cu(I) from oxidation and prevents alkyne homocoupling).[2]

Step-by-Step Protocol
  • Dissolution: Dissolve the Azide-partner (1.0 equiv) and Hept-6-ynal (1.1 equiv) in the degassed solvent.

  • Ligand/Catalyst Premix: In a separate vial, mix CuSO₄ (5 mol%) and TBTA (5 mol%). Add to the reaction mixture.

  • Activation: Add Sodium Ascorbate (10-20 mol%) last. The solution may turn bright yellow/orange (characteristic of Cu(I)-ligand complex).[2]

  • Monitoring: Stir at Room Temp. Monitor via TLC (stain with KMnO₄ to visualize the alkyne/aldehyde).[2]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% NH₄OH (removes Copper) or EDTA solution.[2]

Workflow Visualization

CuAAC_Workflow Start Start: Hept-6-ynal + Azide (Solvent: tBuOH/H2O) Degas CRITICAL: Degas Solvents (Remove O2 to protect Catalyst) Start->Degas AddCat Add Cu(II) + Ligand (TBTA) Degas->AddCat Reduce Add Na-Ascorbate (Starts Reaction) AddCat->Reduce Monitor Monitor: TLC / LCMS (Watch for Aldehyde oxidation) Reduce->Monitor Workup Workup: EDTA/NH4OH Wash (Remove Copper) Monitor->Workup

Caption: Optimized CuAAC workflow emphasizing oxygen removal to prevent catalyst poisoning and aldehyde degradation.

Emergency Response Data

ScenarioImmediate ActionExpert Note
Fire Use CO₂, Dry Chemical, or Foam.[1][2]Do not use water jet. Water may spread the lighter-density liquid.[1][2]
Skin Contact Wash with soap/water for 15 min.[1][2]Aldehydes bind proteins; immediate washing reduces sensitization risk.[1][2]
Inhalation Move to fresh air.[1][2][4]If breathing is difficult, oxygen may be required (narcotic effect).[1][2]
Spill Evacuate. Remove ignition sources.[2][3]Absorb with inert material (sand/vermiculite).[1][2][3] Do not use clay (acidic clays may catalyze polymerization).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11355455, Hept-6-ynal.[2] Retrieved from [Link][2][5]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[2] Angewandte Chemie International Edition.[2] (Foundational text on Alkyne reactivity).

  • European Chemicals Agency (ECHA). C&L Inventory: Hept-6-ynal.[2][5] Retrieved from [Link][2][5]

Sources

Engineering Efficacy: A Technical Guide to Bifunctional Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the "Passive Rope"

In chemical biology and drug discovery, the bifunctional linker is often reduced to a simple measure of distance—a passive rope connecting two active entities. This view is obsolete. In modern modalities like PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), the linker is a structural determinant of efficacy . It dictates solubility, cell permeability, ternary complex cooperativity, and off-target toxicity.

This guide moves beyond basic definitions to explore "Linkerology"—the engineering of spacers to modulate biological function. We will dissect the thermodynamics of ternary complexes, the kinetics of bio-orthogonal ligation, and the mechanisms of stimuli-responsive release.

Part 1: The Physics of the Spacer (Linkerology)

The spacer defines the physicochemical properties of the conjugate. A common failure mode in PROTAC design is treating the linker solely as a distance vector, ignoring its contribution to the free energy of binding (


).
Structural Classes and Physicochemical Impact

The choice of spacer composition fundamentally alters the Pharmacokinetics (PK) and Pharmacodynamics (PD) of the molecule.

Linker ClassCompositionKey PropertyBest ApplicationPotential Downside
Flexible Hydrophilic PEG (Polyethylene Glycol)High aqueous solubility; reduces aggregation.General bioconjugation; surface immobilization.High conformational entropy (penalty to

); oxidative degradation.
Flexible Hydrophobic Alkyl chains (

)

Membrane permeability; lipophilicity.Intracellular probes; crossing the Blood-Brain Barrier (BBB).Poor solubility; high non-specific binding.
Rigid/Constrained Piperazine, Proline, AlkynesPre-organized conformation; reduced entropy penalty.PROTACs requiring specific E3-POI orientation; Crystallography.Synthetically complex; limited length options.
The "Goldilocks" Zone in PROTACs

In PROTACs, the linker must facilitate the formation of a stable ternary complex (Target Protein - Linker - E3 Ligase).

  • Too Short: Steric clash prevents the E3 ligase and Target Protein (POI) from meeting.

  • Too Long: High entropic cost to close the complex; the linker collapses on itself.

  • Just Right: The linker acts as a "molecular ruler," positioning the E3 and POI to maximize favorable protein-protein interactions (PPIs), leading to positive cooperativity (

    
    ).
    

Part 2: Reactive Termini & Bio-orthogonal Chemistry

The "heads" of the bifunctional linker determine the conjugation chemistry. Modern chemical biology relies on bio-orthogonal chemistry —reactions that occur inside living systems without interfering with native biochemical processes.[1][2]

Reaction Kinetics Comparison

When designing probes for dynamic biological processes, the second-order rate constant (


) is the critical metric.[3]
Reaction TypeReagentsRate Constant (

)
Bio-orthogonalityNotes
CuAAC (Click)Azide + Alkyne (+ Cu(I))

Low (Cu is toxic)Gold standard for in vitro synthesis; requires catalyst.
SPAAC (Strain-Promoted)Azide + DBCO/BCN

HighNo catalyst needed; ideal for live cells but bulky linker.
IEDDA (Tetrazine)Tetrazine + TCO

Very HighFastest kinetics; ideal for low-abundance targets.
Amine Coupling NHS Ester + LysineN/A (Fast)Low (Non-specific)Standard for purified proteins; hydrolysis competes.
Visualization: Linker Selection Logic

The following decision tree illustrates the selection process for reactive groups based on the biological context.

LinkerSelection Start Start: Define Application Environment Is the system Live Cell or In Vitro? Start->Environment Live Live Cell Environment->Live Live InVitro In Vitro / Synthetic Environment->InVitro Synthetic TargetType Target Abundance? Live->TargetType NHS Use NHS/Maleimide InVitro->NHS Standard Coupling HighAbundance High (>1 µM) TargetType->HighAbundance LowAbundance Low (<100 nM) TargetType->LowAbundance SPAAC Use SPAAC (Azide-DBCO) HighAbundance->SPAAC Balance Speed/Cost IEDDA Use IEDDA (Tetrazine-TCO) LowAbundance->IEDDA Need Max Kinetics

Figure 1: Decision logic for selecting reactive termini based on biological environment and target concentration.

Part 3: Deep Dive – PROTAC Ternary Complex Dynamics

The efficacy of a PROTAC is not solely defined by its affinity for the target (


) but by the stability of the ternary complex.
The Hook Effect

A critical phenomenon in bifunctional molecules is the "Hook Effect" (or prozone effect). At high concentrations of the bifunctional linker, the formation of binary complexes (Linker-POI and Linker-E3) outcompetes the formation of the productive ternary complex (POI-Linker-E3).

Implication for Researchers:

  • Dose-response curves for PROTACs are bell-shaped.

  • Simply increasing the concentration of the linker can decrease efficacy.

Visualization: Ternary Complex & Hook Effect

This diagram illustrates the thermodynamic equilibrium and the competition between binary and ternary states.

TernaryComplex POI Target Protein (POI) BinaryPOI Binary Complex (POI-PROTAC) POI->BinaryPOI Kd1 E3 E3 Ligase BinaryE3 Binary Complex (E3-PROTAC) E3->BinaryE3 Kd2 PROTAC PROTAC (Bifunctional) PROTAC->BinaryPOI Kd1 PROTAC->BinaryE3 Kd2 Ternary Productive Ternary Complex (POI-PROTAC-E3) Ubiquitination Occurs BinaryPOI->Ternary + E3 (Cooperativity α) BinaryE3->Ternary + POI (Cooperativity α) Excess Excess PROTAC (Hook Effect) Excess->BinaryPOI Saturates POI Excess->BinaryE3 Saturates E3

Figure 2: Thermodynamic assembly of the PROTAC Ternary Complex. Note that excess PROTAC saturates individual proteins, preventing the two proteins from coming together (The Hook Effect).

Part 4: Deep Dive – ADCs and Cleavable Linkers

In Antibody-Drug Conjugates (ADCs), the linker must be stable in circulation (pH 7.4) but rapidly cleavable inside the lysosome (pH 4.5 - 5.0) or by specific enzymes.

The Val-Cit-PABC Mechanism

The industry standard for "smart" cleavage is the Valine-Citrulline (Val-Cit) dipeptide linker coupled with a Para-aminobenzyl carbamate (PABC) spacer.

  • Stability: Val-Cit is stable in human plasma.[4][5][6]

  • Trigger: Upon endocytosis, the lysosomal enzyme Cathepsin B recognizes the Val-Cit sequence.[7]

  • Cleavage: Cathepsin B cleaves the amide bond between Citrulline and the PABC spacer.

  • Self-Immolation: The resulting PABC intermediate is unstable. It spontaneously undergoes a 1,6-elimination, releasing carbon dioxide and the free, unmodified drug payload.[4]

Visualization: Self-Immolative Cascade

ValCitMechanism ADC Antibody-Linker-Payload (Circulation pH 7.4) Lysosome Lysosome Entry (Endocytosis) ADC->Lysosome Cleavage Cathepsin B Cleavage (Cuts Val-Cit) Lysosome->Cleavage Immolation 1,6-Elimination (PABC Collapse) Cleavage->Immolation Unstable Intermediate Release Free Drug Released (Active Cytotoxin) Immolation->Release Spontaneous

Figure 3: The self-immolative mechanism of Val-Cit-PABC linkers, ensuring drug release only occurs within the target cell lysosome.

Part 5: Validated Experimental Protocol

Protocol: Optimization of Heterobifunctional Conjugation (Maleimide/NHS)

Context: Conjugating a protein (Antibody/POI) to a small molecule via a bifunctional SMCC-style linker.[5]

Objective: Maximize yield while minimizing protein aggregation and hydrolysis of the NHS ester.

Reagents:

  • Protein of Interest (POI) in PBS (pH 7.2).

  • Heterobifunctional Linker (e.g., SMCC: NHS-Linker-Maleimide).

  • DMSO (Anhydrous).

  • Desalting Columns (e.g., Zeba Spin).

Step-by-Step Workflow:

  • Buffer Exchange (Critical):

    • Ensure POI buffer is amine-free (No Tris/Glycine). Use PBS pH 7.2 - 7.5.

    • Why: Primary amines in Tris will react with the NHS ester, quenching the linker immediately.

  • Linker Solubilization:

    • Dissolve linker in anhydrous DMSO immediately before use.

    • Target Concentration: 10-50 mM.

    • Why: NHS esters hydrolyze in water (half-life ~10-20 mins at pH 7). Minimizing aqueous exposure time is vital.

  • Activation (Step 1):

    • Add Linker to POI at 10-20 molar excess.

    • Incubate 30-60 mins at Room Temp or 2 hours at 4°C.

    • Self-Validation: If solution turns cloudy, the linker is too hydrophobic or excess is too high. Reduce molar excess or add <5% DMSO to buffer.

  • Purification (Intermediate):

    • Pass reaction through a desalting column to remove unreacted linker.

    • Why: Unreacted linker has an active maleimide. If not removed, it will quench the thiol-containing payload in the next step.

  • Conjugation (Step 2):

    • Add thiol-containing payload (e.g., Drug-SH or Peptide-Cys) to the Maleimide-activated POI.

    • Incubate 2 hours at Room Temp.

    • Note: Ensure pH is 6.5 - 7.5. Above pH 8.0, maleimides hydrolyze or react with primary amines (loss of specificity).

  • Final Validation (Ellman’s Test):

    • Use Ellman’s Reagent (DTNB) to measure free thiols before and after conjugation.

    • Success Criteria: A significant decrease in free thiol concentration indicates successful conjugation to the maleimide.

References

  • Ternary Complex Cooperativity

    • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.[8] Nature Chemical Biology.

    • [Link]

  • ADC Cleavable Linker Mechanisms

    • Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates.[6] Bioconjugate Chemistry.

    • [Link]

  • Bio-orthogonal Chemistry Kinetics

    • Patterson, D. M., et al. (2014). Finding the Right (Bioorthogonal) Chemistry.[3][9] ACS Chemical Biology.

    • [Link]

  • PROTAC Linker Design Rules

    • Maple, H. J., et al. (2019). Development of PROTACs: The Role of the Linker.[10] Bioorganic & Medicinal Chemistry Letters.

    • [Link]

  • PEG vs.

    • Lawrence, C. (2016). The importance of being spacers.
    • [Link]

Sources

Technical Guide: Solvation Thermodynamics and Handling of 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 67100-10-1 | Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 | Mol.[1][2] Weight:  110.15  g/mol [3][2][4]

Executive Summary

6-Heptynal is a bifunctional C7 intermediate characterized by a terminal alkyne and a reactive aldehyde moiety.[2] Its utility in "Click" chemistry (CuAAC) and reductive aminations is significant, yet its handling is complicated by oxidative instability and specific solvation requirements. This guide provides a thermodynamic framework for solvent selection, moving beyond binary "soluble/insoluble" classifications to address stability, reactivity, and purification dynamics.[2]

Physicochemical Architecture

To predict solubility behavior without empirical tables, we must analyze the molecular architecture.[2] this compound is an amphiphilic molecule with a distinct "head-tail" structure.[2]

  • Lipophilic Tail (

    
    ):  The 5-carbon alkynyl chain drives solubility in non-polar organic solvents.[2] The terminal alkyne is weakly acidic (
    
    
    
    ), necessitating the exclusion of strong bases in protic media.
  • Polar Head (

    
    ):  The aldehyde group acts as a hydrogen bond acceptor and a dipole, facilitating solubility in polar aprotic solvents but introducing reactivity risks in nucleophilic solvents (amines, alcohols).[2]
    
PropertyValueImplication for Solvation
LogP (Predicted) 1.1 – 1.7Moderately lipophilic.[2] Preferential partitioning into organic phases (DCM, EtOAc) over water.[2]
Boiling Point ~196°C (est.)High boiling point requires high-volatility solvents (DCM, Et2O) for easy removal post-synthesis.[2]
Density 0.902 g/mLLighter than water; will form the upper layer in aqueous extractions unless chlorinated solvents are used.[2]
Dipole Moment ~2.5 DSufficient polarity to dissolve in DMSO/DMF for nucleophilic substitution reactions.[2]

Solubility Landscape & Solvent Compatibility

As a Senior Application Scientist, I categorize solvents not just by solubility power, but by chemical compatibility . This compound is chemically fragile; the wrong solvent can degrade your starting material before the reaction begins.[2]

Class I: Chlorinated Solvents (Recommended for Extraction/Storage)

Solvents: Dichloromethane (DCM), Chloroform (


).
  • Solubility: High (>100 mg/mL).[2]

  • Mechanism: London dispersion forces interact with the alkyl chain; dipole-dipole interactions stabilize the aldehyde.[2]

  • Application: Ideal for liquid-liquid extraction from aqueous reaction quenches.[2] DCM is the "Gold Standard" for transport and short-term storage due to its low boiling point (39.6°C), facilitating facile evaporation without thermal stress to the aldehyde.[2]

Class II: Polar Aprotic Solvents (Recommended for Synthesis)

Solvents: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), DMSO.[2]

  • Solubility: High (>100 mg/mL).[2]

  • Mechanism: Dipole-dipole interactions.[2]

  • Application:

    • THF: Excellent for Grignard or Wittig reactions involving the aldehyde.[2] Note: Ensure THF is inhibitor-free or distilled to prevent peroxide-initiated oxidation.[2]

    • DMF/DMSO: Preferred for nucleophilic substitutions (

      
      ) or Cu(I)-catalyzed Click reactions where high polarity stabilizes transition states.[2]
      
Class III: Polar Protic Solvents (Use with Extreme Caution)

Solvents: Methanol (MeOH), Ethanol (EtOH), Water.

  • Solubility:

    • Alcohols:[2][5][6] Soluble (Miscible).[2]

    • Water:[2] Sparingly soluble (<10 mg/mL).[2]

  • Risk Factor: Hemiacetal Formation. [2]

    • Mechanism:[2][5][6][7][8] In the presence of trace acid/base, the solvent's hydroxyl group attacks the aldehyde carbonyl, forming a hemiacetal in equilibrium.[2]

    • Impact: This complicates NMR analysis (splitting signals) and can interfere with precise stoichiometry in reactions.[2] Avoid storing this compound in methanol.[2]

Class IV: Hydrocarbons (Purification Only)

Solvents: Hexanes, Heptane, Pentane.[2][6]

  • Solubility: Moderate to Good.[2]

  • Application: These are non-solvents for the polar impurities often found with this compound (e.g., oxidized carboxylic acids).[2]

  • Protocol: Use as the mobile phase in silica gel chromatography (typically 5-20% EtOAc in Hexanes) to purify this compound.[2]

Decision Logic: Solvent Selection

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended experimental outcome.

SolventSelection Start Intended Application Extraction Extraction / Isolation Start->Extraction Reaction Chemical Synthesis Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis DCM Dichloromethane (DCM) [High Solubility, Low BP] Extraction->DCM Preferred THF THF / MeCN [Inert, Polar Aprotic] Reaction->THF Standard (Wittig/Grignard) DMF DMF / DMSO [High Polarity, Difficult Removal] Reaction->DMF Click Chemistry Alcohol Methanol / Ethanol [RISK: Hemiacetal Formation] Reaction->Alcohol Avoid if possible Analysis->Alcohol Avoid (Artifacts) CDCl3 CDCl3 [Standard NMR Solvent] Analysis->CDCl3 Preferred

Figure 1: Solvent selection decision tree based on experimental intent. Green indicates recommended pathways; Red indicates high-risk pathways.[2]

Experimental Protocol: Visual Solubility Determination

Since specific solubility data (


) is rarely published for intermediates like this compound, researchers must validate solubility empirically.[2] This self-validating protocol ensures you do not waste valuable material.[2]

Objective: Determine the approximate solubility limit to guide solvent volume for reactions.

Materials
  • This compound (Target analyte)[3][7][9][10][11]

  • Glass Scintillation Vials (20 mL)

  • Calibrated Micropipette (100 µL - 1000 µL)

  • Vortex Mixer[2]

Workflow
  • Preparation: Weigh 10 mg of this compound into a clean, dry scintillation vial.

  • Aliquot Addition: Add the test solvent in 100 µL increments .

  • Agitation: Vortex vigorously for 30 seconds after each addition.

  • Observation: Hold the vial against a black background (to see particles) and a white background (to see color/schlieren lines).

    • Soluble: Clear solution, no phase separation or particles.[2]

    • Insoluble: Visible droplets (emulsion) or solid precipitate.[2]

  • Calculation:

    
    
    

Interpretation Table:

Volume Added to Dissolve 10 mg Solubility Classification
< 100 µL Very Soluble (> 100 mg/mL)
100 - 1000 µL Soluble (10 - 100 mg/mL)
1 mL - 10 mL Slightly Soluble (1 - 10 mg/mL)

| > 10 mL | Insoluble (< 1 mg/mL) |[2]

Handling & Stability: The "Hidden" Variables

Solubility is irrelevant if the molecule degrades. This compound is prone to aerobic oxidation .[2]

  • Oxidation Pathway:

    
    
    The aldehyde autoxidizes to 6-heptynoic acid upon exposure to air.[2] This impurity is acidic and can quench basic reagents (e.g., n-BuLi, LDA).[2]
    
  • Storage Protocol:

    • Solvent: Store neat (undissolved) if possible. If solution storage is necessary, use degassed anhydrous Benzene or Toluene (freezes at -20°C, minimizing diffusion).[2]

    • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the liquid).

    • Temperature: -20°C is mandatory for long-term stability.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11355455, Hept-6-ynal. Retrieved from [Link][3]

  • Murov, S. (2013).[2][6] Properties of Organic Solvents. Retrieved from [Link]

Sources

Strategic Sourcing and Handling of High-Purity 6-Heptynal: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity in Alkyne-Aldehydes

6-Heptynal (CAS: 67100-10-1) is a bifunctional building block bridging two powerhouse chemistries: the bioorthogonal utility of the terminal alkyne (Click Chemistry) and the electrophilic versatility of the aldehyde. It is frequently employed in the synthesis of heterocycles, antibody-drug conjugates (ADCs), and activity-based protein probes.

However, this compound is chemically fragile. As an aliphatic aldehyde, it is prone to rapid autoxidation to 6-heptynoic acid and oligomerization. In "Click" (CuAAC) applications, even trace acidic impurities can sequester copper catalysts or alter the pH microenvironment, stalling reaction kinetics. This guide outlines the commercial landscape for sourcing high-purity this compound, establishes a self-validating Quality Control (QC) protocol, and defines the handling procedures necessary to maintain integrity.

Technical Profile & Stability Challenges

Before selecting a supplier, one must understand the degradation vectors. This compound is not a "shelf-stable" reagent in the traditional sense; it is a reactive intermediate.

Degradation Pathways[1]
  • Autoxidation: Exposure to atmospheric oxygen converts the aldehyde to a carboxylic acid (6-heptynoic acid). This is accelerated by light and trace metals.

  • Polymerization: Aldehydes can undergo trimerization or aldol-like condensations, especially if the sample becomes acidic (autocatalytic degradation).

Figure 1: Degradation Pathways of this compound

degradation_pathway Heptynal This compound (Active Reagent) Peracid Peracid Intermediate Heptynal->Peracid Autoxidation Polymer Oligomers/Polymers (Viscous Yellow Oil) Heptynal->Polymer Acid-Catalyzed Aldol/Trimerization Oxygen O2 / Air Oxygen->Peracid Heptynoic 6-Heptynoic Acid (Catalyst Poison) Peracid->Heptynoic Rearrangement Heptynoic->Polymer Catalyzes

Caption: Primary degradation vectors. Autoxidation to acid creates a feedback loop that catalyzes polymerization.

Commercial Supplier Landscape

Sourcing this compound requires distinguishing between "Catalog Grade" and "Process Grade."

Tier 1: High-Throughput Catalog Suppliers (mg to 10g)

Best for discovery chemistry and initial screening.

  • Sigma-Aldrich (MilliporeSigma): Offers standard purity (typically ~95-97%). High reliability in logistics, but often ships in plastic-capped vials which allow slow oxygen permeation over months.

  • Fisher Scientific / Acros / Alfa Aesar: Similar profile. Good for rapid acquisition.

  • Combi-Blocks: Often provides higher "freshness" at competitive pricing. Their inventory turnover is high, reducing the risk of receiving aged stock.

Tier 2: Specialist & Bulk Suppliers (>10g to kg)

Best for scale-up and GMP-proximate needs.

  • Enamine: Excellent for building blocks. Likely to synthesize on-demand or hold stock in better storage conditions.

  • BLD Pharm: Strong presence in the alkyne/aldehyde space; often provides detailed CoA data.

Sourcing Decision Matrix

When ordering, prioritize suppliers who:

  • State storage conditions explicitly (e.g., "Store under Argon at -20°C").

  • Provide a Lot-specific CoA dated within the last 6 months.

  • Pack in glass ampoules or septum-sealed vials for smaller quantities.

Quality Control & Verification Protocol

Do not trust the label purity. Aldehydes degrade during shipping. Upon receipt, execute this Self-Validating QC Protocol .

Step 1: Visual Inspection
  • Pass: Colorless, mobile liquid.[1]

  • Fail: Yellow/Orange tint (indicates oligomerization) or white solid precipitate (indicates high acid content/polymerization).

Step 2: 1H-NMR Validation

Run a quick proton NMR in


. Focus on three key regions:
Signal Region (ppm)AssignmentDiagnostic Value
9.75 - 9.80 -CHO (Triplet) Target. Integration set to 1.00.
~2.35 -CH2-CHO Multiplet. Confirm integration matches (2.00).
1.95 - 2.00 Terminal Alkyne Triplet of doublets. Confirm integration (1.00).
~11.0 - 12.0 -COOH Impurity. Broad singlet. Any signal here indicates oxidation.
Step 3: Purity Calculation


Note: If Acid > 5%, purification is required before use in sensitive catalysis.

Figure 2: QC & Purification Workflow

qc_workflow Receipt Receive this compound Visual Visual Check: Colorless? Receipt->Visual NMR 1H-NMR Analysis (Check 9.8ppm vs 11ppm) Visual->NMR Yes Purify Purification Required Visual->Purify Yellow/Solid Use Release for Synthesis (Store -20°C under Ar) NMR->Use >95% Aldehyde NMR->Purify >5% Acid Distill Vacuum Distillation (Low pressure, <100°C) Purify->Distill Distill->NMR Re-test

Caption: Decision tree for validating reagent quality upon receipt.

Handling & Storage Protocols

The "Schlenk" Standard

To maintain high purity (>98%), treat this compound as air-sensitive.

  • Aliquot Immediately: Upon receipt, divide the bulk bottle into single-use glass vials under an inert atmosphere (Nitrogen or Argon glovebox/bag).

  • Seal: Use Teflon-lined caps or crimp seals. Wrap with Parafilm.

  • Temperature: Store at -20°C .

Purification of Degraded Stock

If your stock has oxidized (yellowing):

  • Vacuum Distillation: This is the most effective method. This compound has a boiling point roughly estimated around 140-150°C at atm, but should be distilled under high vacuum (e.g., 50-60°C at 1-2 mmHg) to prevent thermal decomposition.

  • Bisulfite Wash: For removing non-aldehyde impurities, form the bisulfite adduct, wash with organic solvent, and regenerate with mild base. Caution: This may not remove the carboxylic acid efficiently if not carefully pH controlled.

Application: Click Chemistry Utility

This compound is a linchpin in synthesizing functionalized heterocycles. A common workflow involves:

  • Reductive Amination: Reacting the aldehyde with an amine (e.g., a protein lysine or a drug pharmacophore) to install the alkyne handle.

  • CuAAC Click: Reacting the pendant alkyne with an azide-tagged reporter.

Critical Note: If 6-heptynoic acid is present during the reductive amination, it will compete with the aldehyde for the amine (forming an amide coupling byproduct if coupling reagents are present, or simply salting out the amine), drastically reducing yield.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11355455, this compound. Retrieved from [Link][2]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link][2][1]

Sources

Methodological & Application

6-Heptynal PROTAC linker synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 6-Heptynal: A Versatile Alkyne-Bearing Linker for PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2] Upon forming a ternary complex (POI-PROTAC-E3 Ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

While the two ligands provide specificity, the linker is a critical determinant of a PROTAC's success.[2] Its length, rigidity, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[1][2] The empirical optimization of linkers often requires the synthesis of extensive compound libraries to identify the ideal combination of properties for a given target and E3 ligase pair.[3]

This application note provides a detailed protocol for the synthesis of this compound, a highly versatile bifunctional linker. Its seven-carbon backbone offers an effective length for many applications, while its terminal alkyne and aldehyde groups provide orthogonal handles for modular PROTAC assembly.

Design Rationale: Why this compound?

The selection of this compound as a PROTAC linker is grounded in key strategic advantages that facilitate efficient and modular PROTAC synthesis.

  • Alkyl Chain Length: The five-carbon methylene chain (-(CH₂)₅-) provides significant conformational flexibility. This flexibility can be crucial in the initial stages of PROTAC design, allowing the warhead and anchor ligands to adopt a productive orientation for ternary complex formation.[2] For many protein pairs, linkers of 12-29 atoms are often required to achieve potent degradation, and this C7 scaffold serves as an excellent foundational block.

  • Terminal Alkyne for "Click Chemistry": The terminal alkyne is one of the most powerful functional groups in modern bioconjugate chemistry. It is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3][4] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the late-stage conjugation of complex molecules.[3][5] By functionalizing a warhead or E3 ligase ligand with an azide, it can be rapidly and reliably "clicked" onto the this compound linker to form a stable triazole ring.[4]

  • Terminal Aldehyde for Conjugation: The aldehyde functionality serves as a versatile electrophilic handle. It can readily react with primary or secondary amines on a binding ligand via reductive amination to form a stable C-N bond. This provides an alternative and robust conjugation strategy to standard amide bond formation.

The presence of these two distinct reactive groups on a single, flexible scaffold makes this compound a valuable building block for constructing diverse PROTAC libraries.

PROTAC Assembly and Synthesis Workflow

The synthesis of this compound is best achieved through a two-step process starting from the commercially available precursor, 6-heptyn-1-ol. This involves the selective oxidation of the primary alcohol to an aldehyde while preserving the terminal alkyne. The Dess-Martin Periodinane (DMP) oxidation is an ideal method due to its mild conditions and high selectivity.[3][6][7]

G cluster_0 Synthesis of this compound Linker Starting_Material 6-Heptyn-1-ol (Commercial Precursor) Oxidation Dess-Martin Oxidation (Mild & Selective) Starting_Material->Oxidation Final_Product This compound (Target Linker) Oxidation->Final_Product

Caption: Synthetic workflow for this compound production.

Once synthesized, the this compound linker can be incorporated into a full PROTAC molecule using sequential conjugation strategies.

G cluster_1 Step 1: Reductive Amination cluster_2 Step 2: Click Chemistry (CuAAC) POI_Ligand POI Ligand (with -NH₂ group) Linker This compound Linker POI_Ligand->Linker NaBH(OAc)₃ Intermediate POI-Linker Intermediate (with terminal alkyne) E3_Ligand E3 Ligase Ligand (with -N₃ group) PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Cu(I), Base

Caption: Modular PROTAC assembly using the this compound linker.

Detailed Synthesis Protocol: this compound

Principle of the Method

This protocol details the oxidation of the primary alcohol 6-heptyn-1-ol to the corresponding aldehyde, this compound. The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that acts as a mild and highly selective oxidizing agent.[3][7] The reaction is performed at room temperature in an inert solvent, typically dichloromethane (DCM), and effectively avoids the over-oxidation of the product to a carboxylic acid, a common side reaction with harsher oxidizing agents.[7][8] The terminal alkyne functionality remains unaffected under these conditions.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Wt.Notes
6-Heptyn-1-ol63478-76-2C₇H₁₂O112.17 g/mol Starting material, liquid.[2]
Dess-Martin Periodinane (DMP)87413-09-0C₁₃H₁₃IO₈424.14 g/mol Oxidizing agent, solid. Moisture sensitive.
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93 g/mol Reaction solvent. Must be dry.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01 g/mol For workup.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11 g/mol For quenching.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37 g/mol Drying agent.
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12 g/mol For extraction/filtration.
Silica Gel7631-86-9SiO₂60.08 g/mol For column chromatography.
Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-heptyn-1-ol (1.00 g, 8.91 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the alcohol is fully dissolved.

  • Addition of DMP: In a single portion, add Dess-Martin periodinane (4.54 g, 10.7 mmol, 1.2 equiv.) to the stirring solution. The mixture may become slightly cloudy.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-3 hours. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf) indicates completion.

  • Quenching the Reaction: Once the reaction is complete, dilute the mixture with diethyl ether (50 mL). Prepare a separate beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL) and sodium thiosulfate (approx. 2.5 g).

  • Workup: Pour the reaction mixture into the quenching solution and stir vigorously for 15-20 minutes until the solid byproducts dissolve and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product is volatile; avoid using excessive heat.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 0% to 10% ethyl acetate in hexanes.

  • Procedure: Load the crude oil onto the column and elute with the solvent system. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow liquid.

Expected Results and Characterization

ParameterExpected Result
Physical Appearance Colorless to pale yellow liquid
Yield 80 - 95%
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol [9]
¹H NMR (400 MHz, CDCl₃) δ 9.78 (t, J = 1.6 Hz, 1H, -CHO), 2.48 (td, J = 7.2, 1.6 Hz, 2H, -CH₂CHO), 2.21 (td, J = 7.0, 2.6 Hz, 2H, -CH₂C≡CH), 1.95 (t, J = 2.6 Hz, 1H, -C≡CH), 1.80 - 1.72 (m, 2H, -CH₂-), 1.62 - 1.54 (m, 2H, -CH₂-).
¹³C NMR (101 MHz, CDCl₃) δ 202.3 (-CHO), 83.9 (-C≡CH), 68.9 (-C≡CH), 43.7 (-CH₂CHO), 27.9 (-CH₂-), 25.4 (-CH₂-), 21.5 (-CH₂-).
Infrared (IR) ν_max (cm⁻¹): 3300 (≡C-H), 2940 (C-H), 2120 (C≡C), 1730 (C=O).

Note: NMR and IR data are predicted based on the structure and may vary slightly based on solvent and instrument.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction 1. DMP reagent is old or has absorbed moisture. 2. Insufficient reaction time.1. Use fresh, high-quality DMP. Store it in a desiccator. 2. Allow the reaction to stir for a longer period, continuing to monitor by TLC.
Low Yield 1. Product loss during workup due to volatility. 2. Inefficient extraction or purification.1. Use minimal heat during rotary evaporation and maintain a moderate vacuum. 2. Ensure complete extraction and careful collection of fractions during chromatography.
Presence of Carboxylic Acid Byproduct Over-oxidation, though unlikely with DMP. May indicate a contaminated oxidizing agent.This protocol is designed to prevent this. If observed, purification by column chromatography should effectively separate the aldehyde from the more polar acid.

References

  • Swern Oxidation with Oxalyl Chloride. Reaction Repo. [Link]

  • Dess–Martin Periodinane (DMP) Oxidation. Chemistry Steps. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Troup, R. I., et al. Exploratory Target Antitumor Therapy. [Link]

  • 6-Heptyn-1-ol PubChem Entry. National Center for Biotechnology Information. [Link]

  • Dess-Martin Oxidation. Wikipedia. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Hept-6-ynal PubChem Entry. National Center for Biotechnology Information. [Link]

Sources

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Heptynal (CAS: 18496-54-3) is a strategic heterobifunctional linker that bridges two distinct domains of chemical reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bioorthogonal Carbonyl Ligation . By possessing a terminal alkyne and a latent aldehyde, it allows researchers to "click" a reactive carbonyl handle onto any azide-labeled biomolecule or surface. This guide provides a precision protocol for utilizing this compound, specifically addressing the stability of the aldehyde moiety during the copper-catalyzed step and avoiding common experimental pitfalls that degrade this bifunctional utility.

Part 1: Strategic Logic & Chemical Mechanism

The "Switch" Mechanism

The utility of this compound lies in its ability to act as a sequential switch. The alkyne is engaged first via CuAAC (Click Chemistry), transforming the molecule into a stable triazole conjugate while exposing the aldehyde. This aldehyde then serves as a specific electrophile for downstream conjugation with aminooxy- or hydrazide-functionalized probes (e.g., fluorophores, biotin, or drugs).

Critical Considerations (Expertise & Experience)
1. The Aminoguanidine Trap (Crucial Warning)

Standard CuAAC protocols for proteins often include Aminoguanidine to scavenge dehydroascorbate and protect protein side chains (Arginine/Lysine).

  • Directive: Do NOT use Aminoguanidine with this compound.

  • Reasoning: Aminoguanidine is a hydrazine derivative. It will rapidly react with the aldehyde group of this compound to form a stable guanylhydrazone, permanently blocking the aldehyde and destroying the linker's dual functionality.

2. Aldehyde Oxidation & Copper Management

Aldehydes are susceptible to oxidation to carboxylic acids by Cu(II) species.

  • Solution: You must maintain a robust Cu(I) state.[1] This is achieved by using a high-efficiency ligand (THPTA or BTTAA) which stabilizes Cu(I) and accelerates the reaction, reducing the time the aldehyde is exposed to oxidative conditions.

3. Buffer Incompatibility
  • Avoid: Tris (Tris(hydroxymethyl)aminomethane) or other primary amine buffers.

  • Reasoning: Primary amines can form reversible Schiff bases with the aldehyde, interfering with downstream ligation. Use HEPES or Phosphate (PBS) buffers.

Part 2: Experimental Protocols

Materials Preparation[2][3][4][5][6][7][8]
  • This compound Stock: 100 mM in dry DMSO. Store at -20°C under inert gas (Argon/Nitrogen).

  • CuSO₄ Solution: 20 mM in sterile water.

  • Ligand Solution: 50 mM THPTA (or BTTAA) in sterile water.

  • Reducing Agent: 100 mM Sodium Ascorbate (Prepare fresh; do not store).

  • Reaction Buffer: 100 mM HEPES or PBS, pH 7.4.

Protocol A: The CuAAC Reaction (Click Step)

Target: Conjugation of this compound to an Azide-labeled biomolecule (Protein-N3).

  • Premix Catalyst Complex:

    • In a separate tube, mix CuSO₄ and THPTA ligand in a 1:5 molar ratio .

    • Example: 4 µL CuSO₄ (20 mM) + 10 µL THPTA (50 mM) + 6 µL Water. Incubate for 5 minutes.

    • Why? Pre-complexing ensures Cu is protected before it touches the biomolecule.

  • Reaction Assembly:

    • To the Azide-labeled protein solution (50 µM in Buffer), add:

    • This compound: Final concentration 0.5 – 1.0 mM (10-20x excess over azide).

    • Cu-THPTA Complex: Final concentration 0.1 mM Cu / 0.5 mM THPTA.

    • Sodium Ascorbate: Final concentration 5 mM (Add last to initiate).

  • Incubation:

    • Incubate at Room Temperature for 30–60 minutes with gentle rotation.

    • Note: Keep the tube closed to minimize oxygen entry (which consumes ascorbate).

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to strip the copper.

    • Remove excess this compound and reagents via Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis.

    • Result: Protein-Triazole-Aldehyde conjugate.

Protocol B: Downstream Aldehyde Ligation

Target: Labeling the Protein-Aldehyde with an Aminooxy-Fluorophore.

  • Buffer Adjustment:

    • Adjust the protein solution to pH 4.5 – 6.0 (Citrate or Acetate buffer is ideal, but slightly acidic PBS works).

    • Why? Acid catalysis is required for efficient oxime formation.

  • Catalyst Addition (Optional but Recommended):

    • Add p-Phenylenediamine (pPDA) or Aniline to 10 mM final concentration.

    • Mechanism:[2][3][4] These act as nucleophilic catalysts, forming a transient Schiff base that reacts faster with the aminooxy probe than the free aldehyde does.

  • Labeling:

    • Add Aminooxy-Fluorophore (e.g., Alexa Fluor 488-Hydroxylamine) at 5–10x molar excess relative to the protein.

    • Incubate for 1–2 hours at Room Temperature (or 4°C overnight).

  • Final Purification:

    • Remove excess probe via gel filtration or dialysis.

Part 3: Visualization & Logic

Workflow Logic: The Bifunctional Switch

This diagram illustrates the sequential transformation of this compound, highlighting the critical exclusion of Aminoguanidine.

G node_alkyne This compound (Alkyne + Aldehyde) node_inter Intermediate: Target-Triazole-Aldehyde node_alkyne->node_inter CuAAC Reaction (pH 7.4) node_dead Dead End: Guanylhydrazone Adduct node_alkyne->node_dead node_azide Azide-Target (Protein-N3) node_azide->node_inter node_cu Cu(I) / THPTA (Catalyst) node_cu->node_inter Catalyzes node_final Final Conjugate: Target-Linker-Probe node_inter->node_final Oxime Ligation (pH 4.5-6.0) node_trap Aminoguanidine (TRAP!) node_trap->node_dead Rapid Reaction with Aldehyde node_probe Aminooxy-Probe (Fluorophore) node_probe->node_final

Caption: Logical workflow of this compound conjugation. Note the critical branch point where Aminoguanidine must be excluded to prevent aldehyde deactivation.

Quantitative Optimization Table
ParameterRecommended ConditionWhy?
Cu:Ligand Ratio 1:5 (Cu:THPTA)Protects biomolecules from ROS; stabilizes Cu(I).
Ascorbate Conc. 5 mM Sufficient to maintain Cu(I) without excessive protein damage.
pH (Step 1) 7.0 – 7.5 Optimal for CuAAC; preserves aldehyde stability.
pH (Step 2) 4.5 – 6.0 Essential for efficient Oxime/Hydrazone formation.
Aminoguanidine 0 mM (OMIT) CRITICAL: Prevents irreversible blocking of the aldehyde.
Temperature RT (20-25°C) Balance between reaction rate and stability.

References

  • Preservation of Aldehyde Functionality in CuAAC

    • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
    • Source: N
    • URL:[Link]

  • Ligand Efficiency (THPTA/BTTAA)

    • Title: Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci
    • Source: National Institutes of Health (PubMed Central).
    • URL:[Link]

  • Aminoguanidine Reactivity with Aldehydes

    • Title: Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions.[5]

    • Source: PubMed.[6]

    • URL:[Link]

  • General CuAAC Protocol for Bioconjugation

    • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[7][8]

    • Source: Current Protocols in Chemical Biology (via PMC).
    • URL:[Link]

Sources

Application Note: Selective Reductive Amination of 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers requiring the selective reductive amination of 6-Heptynal. It prioritizes the preservation of the terminal alkyne "handle" for downstream bio-orthogonal chemistry (e.g., CuAAC Click Chemistry).

Abstract & Strategic Rationale

The reductive amination of This compound with primary amines is a pivotal transformation in chemical biology, serving as a gateway to "Click-ready" probes. The structural integrity of the terminal alkyne (


) is paramount; it must remain chemically inert during the amination process to function as a bio-orthogonal handle downstream.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) over traditional reagents like Sodium Cyanoborohydride (


) or catalytic hydrogenation.
  • Why STAB? It exhibits superior selectivity for reducing iminiums over aldehydes, minimizing the risk of direct aldehyde reduction to 6-heptyn-1-ol. Unlike catalytic hydrogenation, it leaves the alkyne unsaturation untouched.

  • Why this compound? The 7-carbon chain provides an optimal spacer length, reducing steric interference during subsequent protein-labeling or surface-conjugation events.

Reaction Mechanism & Chemical Logic

The reaction proceeds through a stepwise condensation-reduction sequence. The critical control point is the formation of the iminium ion, which is reduced much faster than the parent aldehyde by STAB.[1][2]

Mechanistic Pathway (DOT Visualization)

ReductiveAmination Aldehyde This compound (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol 6-Heptyn-1-ol (Impurity) Aldehyde->Alcohol Direct Reduction (Slow with STAB) Amine Primary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Alkyne Intact) Iminium->Product Fast Reduction STAB STAB (H- Source) STAB->Product

Figure 1: Mechanistic pathway highlighting the kinetic preference of STAB for the iminium ion over the aldehyde, ensuring chemoselectivity.

Experimental Protocol

Safety Note: this compound is a mild irritant. Terminal alkynes can polymerize at high temperatures. STAB releases acetic acid upon hydrolysis; work in a fume hood.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
This compound 1.0SubstrateKeep cold (4°C) to prevent oxidation.
Primary Amine 1.0 - 1.1NucleophileSlight excess ensures full aldehyde consumption.
STAB 1.4 - 1.5ReductantMoisture sensitive; add as a solid.
Acetic Acid (AcOH) 1.0CatalystPromotes iminium formation.
DCE or DCM SolventMediumAnhydrous (DCE = 1,2-Dichloroethane).
Step-by-Step Procedure
Phase 1: Imine Formation
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve This compound (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Amine Addition: Add the Primary Amine (1.05 equiv) to the stirring solution.

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Insight: While STAB is acidic, adding AcOH upfront accelerates the dehydration of the hemiaminal to the reducible iminium species.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is sterically hindered, extend this time to 2 hours or add 3Å molecular sieves to drive the equilibrium.

Phase 2: Selective Reduction
  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Why 0°C? Although STAB is mild, cooling minimizes any potential exotherm and suppresses side reactions.

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde (UV active if conjugated, or stain with KMnO4/Anisaldehyde). The product secondary amine will often be more polar than the aldehyde.

Phase 3: Workup & Purification (Self-Validating System)
  • Quench: Quench the reaction by adding saturated aqueous

    
     (gas evolution will occur). Stir for 15 minutes.
    
  • Extraction: Extract the aqueous layer 3x with DCM.

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography.

    • Mobile Phase: DCM:MeOH (95:5) + 1%

      
       (or Triethylamine).
      
    • Note: The amine product will streak on silica without a basic modifier.

Workflow Visualization

Workflow Setup Setup: Anhydrous DCE, N2 atm Mix Aldehyde + Amine + AcOH ImineForm Imine Formation 30-60 min @ RT Setup->ImineForm Reduction Reduction Step Add STAB @ 0°C -> Warm to RT ImineForm->Reduction Quench Quench: Sat. NaHCO3 pH > 8 Reduction->Quench Extract Extraction (DCM) Concentrate Organic Layer Quench->Extract Purify Purification: Silica Gel (DCM/MeOH + 1% NH4OH) Extract->Purify

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization ("The Scientist's Notebook")

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aldehyde Incomplete imine formation.Add 3Å Molecular Sieves during Phase 1. Increase AcOH to 1.5 eq.
Dialkylation (Tertiary Amine) Amine is too nucleophilic or aldehyde in excess.Ensure Amine is in slight excess (1.1-1.2 eq). Add STAB slowly.
No Alkyne Signal in NMR Hydrogenation occurred (wrong reagent?).Confirm usage of STAB. Do not use Pd/C + H2.
Product Streaking on TLC Interaction with Silica silanols.Pre-treat TLC plate with 1% Et3N in solvent or use Alumina plates.

Validation Criteria

To certify the protocol was successful, the isolated product must meet these spectral benchmarks:

  • 1H NMR:

    • Alkyne Proton: Triplet at

      
       ppm (
      
      
      
      Hz).
    • Propargylic Protons: Multiplet at

      
       ppm.
      
    • N-CH2 Protons: New signal at

      
       ppm (distinct from starting amine).
      
    • Absence: No aldehyde proton at

      
       ppm.
      
  • IR Spectroscopy:

    • Sharp peak at ~3300 cm⁻¹ (C≡C-H stretch).

    • Weak peak at ~2100 cm⁻¹ (C≡C bond).

    • Absence of C=O stretch at 1720 cm⁻¹ .

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). "Sodium Triacetoxyborohydride (STAB) Reaction Conditions." [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. [Link]

Sources

Application Notes and Protocols: Synthesis of 1,2,3-Triazoles Utilizing 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This five-membered, nitrogen-rich ring system is not merely a passive linker; its unique electronic properties, including hydrogen bonding capability, a significant dipole moment, and metabolic stability, allow it to act as a bioisostere for amide bonds.[2] Consequently, 1,2,3-triazole derivatives have demonstrated a broad spectrum of biological activities, finding application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5]

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of these valuable compounds.[6] Specifically, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes has been refined into highly efficient, regioselective, and robust catalytic processes.[6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazoles using 6-heptynal as a versatile terminal alkyne starting material. We will explore both the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazoles and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for accessing the 1,5-disubstituted isomers.

The choice of this compound as the model alkyne is deliberate. Its bifunctional nature, possessing both a terminal alkyne for the cycloaddition and a reactive aldehyde group, opens up a myriad of possibilities for subsequent derivatization, making it an excellent building block for combinatorial chemistry and the generation of diverse molecular libraries.

Reaction Fundamentals: A Tale of Two Catalysts

The synthesis of 1,2,3-triazoles from an azide and a terminal alkyne like this compound can be directed to yield two different constitutional isomers depending on the catalyst employed. This regiocontrol is a cornerstone of modern triazole synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles

The copper(I)-catalyzed reaction is the quintessential "click" reaction, renowned for its reliability, high yields, and mild reaction conditions.[][9][10] The mechanism, while intricate, proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to selectively form the 1,4-disubstituted 1,2,3-triazole.[]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product This compound This compound (R-C≡CH) Cu_Acetylide Copper(I) Acetylide This compound->Cu_Acetylide + Cu(I) Azide Azide (R'-N3) Cu(I) Cu(I) Catalyst Coordination Azide Coordination Cu_Acetylide->Coordination + Azide Cycloaddition Cycloaddition Coordination->Cycloaddition Protonolysis Protonolysis Cycloaddition->Protonolysis Protonolysis->Cu(I) Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Triazole

Figure 1: Simplified workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomers

Complementary to the CuAAC reaction, the ruthenium-catalyzed cycloaddition provides access to the 1,5-disubstituted 1,2,3-triazoles.[11][12] This reaction proceeds through a distinct mechanism involving the formation of a ruthenacycle intermediate.[13][14] The regioselectivity is driven by the oxidative coupling of the azide and alkyne at the ruthenium center.[13] The RuAAC reaction has expanded the synthetic toolbox, allowing for the creation of triazole isomers that were previously difficult to access.[11][12]

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product This compound This compound (R-C≡CH) Oxidative_Coupling Oxidative Coupling This compound->Oxidative_Coupling Azide Azide (R'-N3) Azide->Oxidative_Coupling Ru_Catalyst Ru Catalyst Ru_Catalyst->Oxidative_Coupling Ruthenacycle Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Reductive_Elimination->Ru_Catalyst Catalyst Regeneration Triazole 1,5-Disubstituted 1,2,3-Triazole Reductive_Elimination->Triazole

Figure 2: Simplified workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Benzyl Azide≥98%Commercially AvailableHandle with care; azides are potentially explosive.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentCommercially Available
Sodium Ascorbate≥99%Commercially AvailablePrepare fresh solutions.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Commercially AvailableWater-soluble ligand.[15]
Cp*RuCl(PPh₃)₂≥97%Commercially AvailableAir and moisture sensitive.
Dichloromethane (DCM)AnhydrousCommercially Available
Water (H₂O)DeionizedIn-house
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl EtherACS ReagentCommercially Available
Saturated Sodium Bicarbonate SolutionIn-house
BrineIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect from shock.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Copper-Catalyzed Synthesis of 1-Benzyl-4-(pentan-5-al)-1H-1,2,3-triazole

This protocol details the CuAAC reaction to synthesize the 1,4-disubstituted triazole. The use of copper(II) sulfate with sodium ascorbate generates the active copper(I) catalyst in situ.[16] The water-soluble ligand THPTA is used to stabilize the copper(I) catalyst and enhance the reaction rate.[15][17]

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add a 1:1 mixture of water and dichloromethane (10 mL total volume).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) and THPTA (0.1 mmol, 0.1 eq) in 1 mL of water.

  • Initiation: Add the catalyst solution to the reaction flask, followed by a freshly prepared solution of sodium ascorbate (0.2 mmol, 0.2 eq) in 1 mL of water.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with 10 mL of dichloromethane.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(pentan-5-al)-1H-1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-(pentan-5-al)-1H-1,2,3-triazole

This protocol utilizes a ruthenium catalyst to achieve the synthesis of the 1,5-disubstituted triazole isomer.[14][18] It is crucial to perform this reaction under an inert atmosphere as the ruthenium catalyst is sensitive to air and moisture.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Cp*RuCl(PPh₃)₂ (0.02 mmol, 0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) (10 mL).

  • Reactant Introduction: Add this compound (1.0 mmol, 1.0 eq) followed by benzyl azide (1.1 mmol, 1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is generally complete within 12-24 hours.

  • Workup:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of dichloromethane.

  • Purification: Directly load the concentrated residue onto a silica gel column. Purify by flash column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure 1-benzyl-5-(pentan-5-al)-1H-1,2,3-triazole.

Characterization and Data

The synthesized triazoles should be characterized by standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations for 1,4-IsomerExpected Observations for 1,5-Isomer
¹H NMR A characteristic singlet for the triazole proton (C5-H) typically appears around δ 7.5-8.0 ppm. The aldehyde proton will be a triplet around δ 9.8 ppm.A characteristic singlet for the triazole proton (C4-H) typically appears around δ 7.0-7.5 ppm. The aldehyde proton will be a triplet around δ 9.8 ppm.
¹³C NMR The C4 and C5 carbons of the triazole ring will have distinct chemical shifts.The C4 and C5 carbons will have chemical shifts that differ from the 1,4-isomer.
Mass Spectrometry The molecular ion peak corresponding to the calculated exact mass should be observed.The molecular ion peak corresponding to the calculated exact mass should be observed.
FT-IR Presence of a C=O stretch for the aldehyde (around 1725 cm⁻¹) and characteristic peaks for the triazole ring.Presence of a C=O stretch for the aldehyde (around 1725 cm⁻¹) and characteristic peaks for the triazole ring.

Troubleshooting and Expert Insights

  • Low Yield in CuAAC: Ensure the sodium ascorbate solution is freshly prepared, as it can be oxidized by air. The use of a ligand like THPTA is highly recommended to prevent catalyst disproportionation and oxidation.[15][17] If the reaction is sluggish, gentle heating (40-50 °C) can be applied, though this may not be necessary for most substrates.

  • Mixture of Isomers: While both CuAAC and RuAAC are highly regioselective, trace amounts of the other isomer may be formed. Careful purification by column chromatography is usually sufficient to separate the isomers.

  • Aldehyde Reactivity: The aldehyde functionality in this compound is generally stable under the mild conditions of both CuAAC and RuAAC. However, if side reactions are observed, consider protecting the aldehyde as an acetal prior to the cycloaddition, followed by deprotection.

  • Catalyst Inactivity in RuAAC: The ruthenium catalyst is sensitive to oxygen. Ensure all glassware is properly dried and the reaction is conducted under a strictly inert atmosphere. Use of anhydrous solvents is mandatory.

Conclusion

The synthesis of 1,2,3-triazoles via catalyzed azide-alkyne cycloadditions is a powerful and versatile tool in chemical synthesis and drug discovery. By selecting the appropriate catalyst—copper for the 1,4-isomer and ruthenium for the 1,5-isomer—researchers can precisely control the regiochemical outcome of the reaction. The use of this compound as a starting material provides a valuable platform for the creation of functionalized triazoles, with the aldehyde handle allowing for a wide range of subsequent chemical transformations. The protocols provided herein offer a robust starting point for the synthesis and exploration of novel 1,2,3-triazole derivatives.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Wikipedia. (2024, December 24). Azide-alkyne Huisgen cycloaddition. Retrieved February 9, 2026, from [Link]

  • Gevorgyan, A., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(3), 433-440. [Link]

  • Gomha, S. M., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved February 9, 2026, from [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). Molecules, 26(16), 4877. [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Copper catalyzed azide/alkyne cycloaddition (CuAAC) between.... Retrieved February 9, 2026, from [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (2007). Arkivoc, 2007(15), 187-194. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved February 9, 2026, from [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13454–13511. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2479-2496. [Link]

  • Royal Society of Chemistry. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved February 9, 2026, from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved February 9, 2026, from [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances, 12(35), 22963-22969. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 9, 2026, from [Link]

  • Sustmann, R., Sicking, W., & Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12594-12607. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved February 9, 2026, from [Link]

  • The Journal of Organic Chemistry. (1976). Mechanism of 1,3-dipolar cycloadditions. Retrieved February 9, 2026, from [Link]

  • Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. (2025). European Journal of Medicinal Chemistry, 296, 116641. [Link]

  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Retrieved February 9, 2026, from [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2020). Angewandte Chemie International Edition, 59(31), 12594-12607. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Huisgen, R. (1963). Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]

Sources

6-Heptynal: A Versatile C7 Building Block for the Synthesis of Complex Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bifunctional Intermediates in Natural Product Synthesis

The efficient construction of complex molecular architectures, a hallmark of natural product synthesis, hinges on the strategic use of versatile building blocks. Among these, bifunctional molecules that possess orthogonal reactive sites offer immense synthetic potential, allowing for the sequential and controlled elaboration of molecular complexity. 6-Heptynal, a seven-carbon chain bearing a terminal alkyne and an aldehyde, represents an exemplary yet underutilized intermediate in this class. Its unique structural features—a nucleophilic alkyne and an electrophilic aldehyde—provide a powerful platform for a diverse array of chemical transformations, particularly intramolecular cyclizations to forge intricate carbocyclic and heterocyclic frameworks.

This application note will provide a detailed exploration of this compound as a strategic intermediate in the context of natural product synthesis. We will delve into the causality behind experimental choices for key transformations, provide field-proven insights into reaction protocols, and present detailed, step-by-step methodologies for the synthesis and application of this versatile building block. The focus will be on demonstrating its utility in constructing core structural motifs found in a variety of natural products, thereby empowering researchers, scientists, and drug development professionals to integrate this compound into their synthetic strategies.

Core Reactivity and Synthetic Potential of this compound

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. The terminal alkyne can participate in a wide range of transformations, including:

  • Deprotonation and Nucleophilic Addition: Formation of an acetylide for carbon-carbon bond formation.

  • Hydration: Conversion to a methyl ketone.

  • Cycloaddition Reactions: Participation as a 2π component in reactions like the Pauson-Khand reaction.

  • Metal-Catalyzed Couplings: Sonogashira, Suzuki, and other cross-coupling reactions.

The aldehyde functionality offers a complementary set of synthetic possibilities:

  • Nucleophilic Addition: Reaction with organometallic reagents, enolates, and other nucleophiles.

  • Wittig and Related Olefinations: Conversion to alkenes.

  • Reductive Amination: Formation of amines.

  • Oxidation and Reduction: Conversion to carboxylic acids and primary alcohols, respectively.

The linear seven-carbon backbone provides the ideal spacing for intramolecular reactions, enabling the formation of five-, six-, and seven-membered rings, which are prevalent in natural products.

Application in the Synthesis of Bicyclic Cores: The Intramolecular Pauson-Khand Reaction

A powerful application of this compound lies in its use as a precursor for the intramolecular Pauson-Khand reaction (PKR), a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[1][2] This reaction is particularly valuable for the rapid construction of fused bicyclic systems.

To employ this compound in an intramolecular PKR, the aldehyde must first be converted into a tethered alkene. A standard and efficient method to achieve this is through a Wittig reaction.

Protocol 1: Synthesis of Hepta-1,6-dien-1-yne via Wittig Reaction of this compound

This protocol details the conversion of this compound to the corresponding enyne, a direct precursor for the intramolecular Pauson-Khand reaction.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The color of the mixture will turn a deep yellow, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: To the freshly prepared ylide solution at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure hepta-1,6-dien-1-yne.

Expected Outcome:

This procedure typically provides the desired enyne in good to excellent yields (70-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Intramolecular Pauson-Khand Cyclization to a Bicyclic Ketone

This protocol describes the cyclization of the enyne synthesized in Protocol 1 to form a bicyclo[3.3.0]octenone core structure.

Materials:

  • Hepta-1,6-dien-1-yne

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Complex Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve hepta-1,6-dien-1-yne (1.0 equivalent) in anhydrous DCM.

  • Add dicobalt octacarbonyl (1.1 equivalents) to the solution at room temperature. The solution will turn deep red, and gas evolution (CO) may be observed. Stir the mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex. Monitor complex formation by TLC.

  • Cyclization: Heat the reaction mixture to reflux (or to the appropriate temperature for the chosen solvent) and maintain for 12-24 hours. Monitor the progress of the cyclization by TLC until the starting complex is consumed.

  • Workup: Cool the reaction mixture to room temperature and open the flask to the air for a short period to decompose any remaining cobalt carbonyl complexes. Alternatively, add a mild oxidant like trimethylamine N-oxide (TMANO) to facilitate the decomposition.

  • Purification: Concentrate the reaction mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the bicyclic enone.

Expected Outcome:

The Pauson-Khand reaction can provide the bicyclo[3.3.0]octenone in moderate to good yields (40-70%). The structure of the product should be confirmed by spectroscopic methods (NMR, IR, MS).

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step sequence from this compound to the bicyclic core.

G Heptynal This compound Enyne Hepta-1,6-dien-1-yne Heptynal->Enyne Wittig Reaction (Protocol 1) Bicycle Bicyclo[3.3.0]octenone Enyne->Bicycle Pauson-Khand Reaction (Protocol 2)

Caption: Synthetic route from this compound to a bicyclic enone.

Alternative Cyclization Strategies for this compound

Beyond the Pauson-Khand reaction, this compound can be a substrate for other powerful cyclization methods relevant to natural product synthesis.

Radical Cyclizations

The aldehyde group of this compound can be transformed into a radical precursor, such as a xanthate or a bromoacetal. Subsequent radical generation can initiate a 6-exo-dig cyclization onto the alkyne, leading to the formation of a six-membered ring containing an exocyclic alkene. This strategy is particularly useful for the synthesis of substituted tetrahydropyrans or cyclohexanes.[3]

Ene Reactions

The aldehyde of this compound can act as an enophile in an intramolecular ene reaction, with the alkyne serving as the ene component. This transformation, often promoted by Lewis acids, can lead to the formation of five-membered rings with concomitant installation of a hydroxyl group and an allene.

Conceptual Application: Towards the Synthesis of Jasmine Lactone

Jasmine lactone is a natural fragrance compound characterized by a δ-lactone ring with a pentenyl side chain.[4][5] While a direct synthesis from this compound has not been prominently reported, a conceptual retrosynthetic analysis highlights how this compound could serve as a valuable starting material.

G JasmineLactone Jasmine Lactone HydroxyAcid Hydroxy Acid Precursor JasmineLactone->HydroxyAcid Lactonization AlkynylAldehyde Functionalized this compound Derivative HydroxyAcid->AlkynylAldehyde Reduction & Hydrolysis Heptynal This compound AlkynylAldehyde->Heptynal Functional Group Interconversion

Caption: Retrosynthetic analysis of Jasmine Lactone from this compound.

This conceptual pathway illustrates that through a series of well-established synthetic transformations, the carbon backbone and key functionalities of this compound can be strategically manipulated to access complex natural product structures.

Conclusion and Future Outlook

This compound, with its dual functionality and optimal chain length, presents a compelling starting point for the synthesis of a wide range of complex molecules. This application note has demonstrated its practical application in the construction of a bicyclic cyclopentenone core via an intramolecular Pauson-Khand reaction and has outlined its potential in other cyclization strategies. The provided protocols are designed to be robust and reproducible, offering a solid foundation for researchers to explore the synthetic utility of this versatile C7 building block.

As the demand for efficient and innovative synthetic routes to novel and known natural products continues to grow, the strategic implementation of bifunctional intermediates like this compound will undoubtedly play a pivotal role. Future investigations into asymmetric transformations of this compound and its derivatives will further expand its utility in enantioselective total synthesis.

References

  • Pauson-Khand Reaction in Natural Product Synthesis. Pérez-Castells, J.; Lledó, A. Recent Advances in the Pauson-Khand Reaction and Related [2+2+1] Cycloadditions. [Link]

  • Radical Cyclizations in Organic Synthesis. Renaud, P.; Sibi, M. P. Radicals in Organic Synthesis. Wiley-VCH. [Link]

  • Jasmine Lactone. PubChem Compound Summary for CID 5352626. National Center for Biotechnology Information. [Link]

  • The Pauson–Khand reaction. Wikipedia. [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. [Link]

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Strategic Protection Protocols for 6-Heptynal Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Challenge

6-Heptynal presents a classic chemoselectivity paradox in organic synthesis. It contains two reactive termini separated by a flexible methylene chain:

  • C1 Aldehyde: Highly electrophilic, susceptible to nucleophilic attack, oxidation, and

    
    -deprotonation (pKa ~17).[1]
    
  • C7 Terminal Alkyne: Weakly acidic (pKa ~25), susceptible to deprotonation by strong bases and transition-metal catalyzed coupling (e.g., Sonogashira).[1]

The Core Problem: Direct functionalization of the alkyne (e.g., lithiation) requires bases (n-BuLi, LDA) that will instantly destroy the aldehyde via nucleophilic addition or enolization. Conversely, oxidizing or reducing conditions intended for the aldehyde may affect the alkyne's


-system.[1]

This guide details two orthogonal protection strategies to isolate these reactivities, ensuring high yield and purity.

Strategic Pathways Analysis

We define two primary workflows based on the starting material availability and the target intermediate.

Strategy A: The Acetal Route (Aldehyde-First Protection)

Best for: When starting directly from this compound or when the aldehyde functionality must be preserved in a latent form during harsh alkyne manipulations (e.g., organometallic coupling).[1] Mechanism: Conversion of the aldehyde to a cyclic acetal (1,3-dioxolane) renders the C1 position inert to strong bases.[1]

Strategy B: The Alcohol Precursor Route (Sequential Oxidation)

Best for: Total synthesis campaigns starting from the more stable 6-heptyn-1-ol.[1] Mechanism: Global silylation of the alcohol and alkyne, followed by selective O-desilylation and oxidation.[1] This avoids handling the free aldehyde until the final step.

Figure 1: Orthogonal workflows for generating C-silylated this compound derivatives. Path B (top) is preferred for scale-up due to intermediate stability.[1]

Detailed Experimental Protocols

Protocol 1: Aldehyde Protection (Acetalization)

Objective: Mask the aldehyde of this compound as a 1,3-dioxolane to permit base-mediated alkyne chemistry.[1]

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq)[1]

  • Solvent: Toluene or Benzene (Reagent Grade)[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add this compound (e.g., 11.0 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and pTSA (0.95 g, 5 mmol) to Toluene (200 mL).

  • Reflux: Heat the mixture to reflux. Water generated by the reaction will azeotrope into the trap.[4] Monitor water collection (theoretical: ~1.8 mL).[1]

  • Completion: Continue reflux until water evolution ceases (~3–4 hours). Verify by TLC (SiO2, 10% EtOAc/Hexanes; stain with KMnO4 or Anisaldehyde).[1] The aldehyde spot should disappear.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 (50 mL) to neutralize the acid catalyst.

  • Extraction: Separate layers. Wash the organic layer with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate under reduced pressure. The resulting oil is typically >95% pure 2-(5-hexynyl)-1,3-dioxolane.[1] If necessary, distill under high vacuum (bp ~85°C @ 0.5 mmHg).[1]

Critical Note: Do not use strong Lewis acids (e.g., BF3·OEt2) if the alkyne is sensitive, though pTSA is generally safe for terminal alkynes.

Protocol 2: The "Alcohol Precursor" Route (Robust Scale-Up)

Objective: Synthesize 6-(trimethylsilyl)-5-heptynal from 6-heptyn-1-ol.[1] This avoids handling the unstable free aldehyde during the lithiation step.

Phase A: Global Silylation[1]
  • Dianion Formation: In a flame-dried flask under Argon, dissolve 6-heptyn-1-ol (1.0 eq) in anhydrous THF (0.5 M). Cool to -78°C .[1]

  • Lithiation: Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise.[1] The first equivalent deprotonates the hydroxyl group (alkoxide formation); the second deprotonates the terminal alkyne. Stir for 1 hour at 0°C.

  • Quench: Cool back to -78°C. Add TMSCl (Trimethylsilyl chloride, 2.5 eq) dropwise.

  • Warm: Allow to warm to room temperature and stir for 2 hours. This forms the O,C-bis(trimethylsilyl) species.[1]

Phase B: Selective O-Desilylation[1]
  • Hydrolysis: Add mild aqueous acid (e.g., 0.1 M HCl or AcOH/H2O/THF 1:1:2) to the reaction mixture. Stir at room temperature for 30 minutes.

    • Chemistry: The Si-O bond is significantly more labile to hydrolysis than the Si-C(sp) bond.[1]

  • Workup: Extract with diethyl ether, wash with NaHCO3, dry, and concentrate. You now have 6-(trimethylsilyl)-5-heptyn-1-ol .[1]

Phase C: Swern Oxidation (Alcohol to Aldehyde)
  • Activation: To a solution of Oxalyl Chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Gas evolution occurs.[1] Stir 15 mins.

  • Addition: Add the C-silylated alcohol (from Phase B) in DCM dropwise. Stir 30 mins at -78°C.

  • Termination: Add Triethylamine (5.0 eq). Allow the reaction to warm to room temperature.

  • Result: The product is 6-(trimethylsilyl)-5-heptynal .[1]

Protecting Group Stability Matrix

Use this table to determine compatibility with downstream reagents.

Protecting GroupStructureStability: AcidStability: BaseStability: OxidizersRemoval
1,3-Dioxolane Cyclic Acetal (Aldehyde)Low (Hydrolyzes < pH 4)High (Stable to nBuLi, LDA)High (Stable to PCC, Swern)Aq.[1] HCl or AcOH
TMS-Alkyne R-C≡C-SiMe3Moderate (Stable to mild acid)Low (Cleaved by OH-/MeOH)High K2CO3/MeOH or TBAF
TIPS-Alkyne R-C≡C-Si(iPr)3High Moderate High TBAF (Fluoride)

References

  • Gelest, Inc. "Silanes as Protecting Groups for Terminal Alkynes."[1] Gelest Technical Library. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

  • Organic Syntheses. "Preparation of 1-Octyn-3-ol" (General procedure for alkyne handling). Org.[1][5] Synth. 1977, 57, 102.[1] Link

  • PubChem. "this compound Compound Summary." National Library of Medicine.[1] Link

  • Sigma-Aldrich. "Product Specification: this compound."[1] Link

Sources

Application Note: Versatile Functionalization of Nanoparticles with 6-Heptynal for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Bifunctional Linkers in Nanoparticle Engineering

The surface functionalization of nanoparticles is a critical determinant of their utility in biomedical applications, governing their interaction with biological systems, targeting specificity, and drug-carrying capacity.[1] Among the myriad of chemical strategies, the use of bifunctional linkers offers a modular and powerful approach to nanoparticle engineering. 6-Heptynal, a molecule possessing both a terminal alkyne and an aldehyde, is an exemplary bifunctional linker. Its aldehyde group provides a reactive handle for covalent attachment to amine-functionalized nanoparticles, while the terminal alkyne serves as a versatile anchor for subsequent "click" chemistry reactions.[2] This dual functionality allows for a two-step, highly controlled approach to conjugating a wide array of molecules, such as therapeutic agents, targeting ligands, and imaging probes, to nanoparticle surfaces. This application note provides a comprehensive guide to the principles and protocols for the functionalization of nanoparticles using this compound, with a focus on creating a robust and versatile platform for drug development and biomedical research.

Scientific Principles: A Two-Step Strategy for Controlled Bioconjugation

The functionalization of nanoparticles with this compound is predicated on a two-stage chemical strategy:

  • Initial Nanoparticle Modification via Reductive Amination: The process begins with nanoparticles that have been surface-functionalized with primary amine groups. Many common nanoparticle platforms, such as silica and iron oxide, can be readily aminated using organosilane reagents like (3-aminopropyl)triethoxysilane (APTES).[3] The aldehyde group of this compound reacts with the surface amine groups to form a Schiff base (an imine bond).[4] While the formation of a Schiff base is a facile reaction, the resulting imine bond can be susceptible to hydrolysis.[5] To create a stable, covalent linkage, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced in a process known as reductive amination.[6] This selectively reduces the imine to a stable secondary amine bond, securely anchoring the this compound to the nanoparticle surface.

  • Bio-orthogonal "Click" Chemistry: With the nanoparticle surface now decorated with terminal alkyne groups from the attached this compound, the platform is ready for the second stage of functionalization. The terminal alkyne is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1] This reaction is highly efficient, specific, and bio-orthogonal, meaning it proceeds with high yield under mild, aqueous conditions and does not interfere with biological functional groups.[1] This allows for the covalent attachment of virtually any molecule that has been pre-functionalized with an azide group.

This two-step approach provides exceptional control over the final composition of the functionalized nanoparticle. The density of the alkyne groups can be tuned in the first step, and the choice of the azide-modified molecule in the second step is virtually limitless, enabling the creation of highly tailored nanoparticle constructs for specific applications.

Experimental Protocols

This section details the protocols for the functionalization of silica nanoparticles with this compound and subsequent conjugation using CuAAC.

Part 1: Functionalization of Silica Nanoparticles with this compound via Reductive Amination

This protocol describes the initial amination of silica nanoparticles followed by their reaction with this compound.

Materials:

  • Silica nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Ethanol

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Centrifuge

  • Sonication bath

  • Nitrogen or Argon gas supply

Protocol:

  • Amine Functionalization of Silica Nanoparticles: a. Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. b. Sonicate the suspension for 15 minutes to ensure deagglomeration. c. Add 1 mL of APTES to the suspension.[3] d. Equip the flask with a reflux condenser and heat the mixture to 110°C under a nitrogen or argon atmosphere. e. Allow the reaction to proceed for 12 hours with vigorous stirring. f. Cool the reaction to room temperature. g. Collect the amine-functionalized silica nanoparticles (SiNP-NH₂) by centrifugation (10,000 x g, 15 minutes). h. Wash the nanoparticles three times with toluene and twice with ethanol to remove unreacted APTES. i. Dry the SiNP-NH₂ under vacuum.

  • Reductive Amination with this compound: a. Disperse 50 mg of the dried SiNP-NH₂ in 20 mL of PBS (pH 7.4). b. Add a 10-fold molar excess of this compound relative to the estimated number of surface amine groups. c. Stir the mixture at room temperature for 2 hours to facilitate Schiff base formation. d. In a separate vial, dissolve a 20-fold molar excess of sodium cyanoborohydride (NaBH₃CN) in 1 mL of PBS. e. Add the NaBH₃CN solution dropwise to the nanoparticle suspension. f. Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. g. Quench the reaction by adding 1 mL of 1 M HCl and stirring for 30 minutes. h. Collect the this compound functionalized silica nanoparticles (SiNP-Alkyne) by centrifugation (10,000 x g, 15 minutes). i. Wash the nanoparticles three times with DI water. j. Resuspend the SiNP-Alkyne in the desired buffer or solvent for storage or immediate use in Part 2.

Causality Behind Experimental Choices:

  • Anhydrous Toluene: Used in the amination step to prevent self-condensation of APTES.

  • Refluxing: Provides the necessary energy to drive the silanization reaction to completion.[3]

  • PBS (pH 7.4): This pH is optimal for Schiff base formation and is biocompatible.

  • Molar Excess of Reagents: A molar excess of this compound and NaBH₃CN is used to ensure complete reaction of the surface amine groups.

  • Sodium Cyanoborohydride: A mild reducing agent that selectively reduces imines in the presence of aldehydes.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on SiNP-Alkyne

This protocol describes the "clicking" of an azide-functionalized molecule (e.g., an azide-modified fluorescent dye or drug) onto the alkyne-decorated nanoparticles.

Materials:

  • SiNP-Alkyne from Part 1

  • Azide-functionalized molecule of interest (e.g., Azide-PEG-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DI water or appropriate buffer

Equipment:

  • Microcentrifuge tubes

  • Vortex mixer

  • Shaker or rotator

Protocol:

  • Preparation of Reagent Stocks: a. Prepare a 10 mM stock solution of the azide-functionalized molecule in DI water or DMSO. b. Prepare a 100 mM stock solution of CuSO₄ in DI water. c. Prepare a 500 mM stock solution of sodium ascorbate in DI water (prepare fresh). d. Prepare a 100 mM stock solution of THPTA in DI water.

  • CuAAC Reaction: a. In a microcentrifuge tube, disperse 1 mg of SiNP-Alkyne in 500 µL of DI water. b. Add a 5-fold molar excess of the azide-functionalized molecule to the nanoparticle suspension. c. Add THPTA to a final concentration of 1 mM. d. Add CuSO₄ to a final concentration of 0.5 mM. e. Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. f. Vortex the mixture gently and allow it to react for 4-12 hours at room temperature on a shaker.

  • Purification: a. Collect the functionalized nanoparticles by centrifugation (15,000 x g, 20 minutes). b. Remove the supernatant containing unreacted reagents. c. Wash the nanoparticles three times with DI water. For sensitive applications, an additional wash with a chelating agent like EDTA can be performed to remove any residual copper. d. Resuspend the final conjugated nanoparticles in the desired buffer for characterization and application.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: Acts as a reducing agent to reduce Cu(II) to the active Cu(I) catalyst in situ.[1]

  • THPTA: A ligand that stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation in aqueous media.

  • Molar Ratios: The specified molar ratios of reagents have been optimized for efficient click reactions on nanoparticle surfaces.

Characterization of Functionalized Nanoparticles

Thorough characterization at each step is crucial to validate the success of the functionalization process.

Characterization Technique Purpose Expected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.An increase in hydrodynamic diameter after each functionalization step.
Zeta Potential To determine the surface charge of the nanoparticles.A shift from negative (bare SiNPs) to positive (SiNP-NH₂), followed by a potential shift upon attachment of this compound and the final molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of specific functional groups.Appearance of N-H peaks after amination, C≡C-H peak after alkyne functionalization, and characteristic peaks of the conjugated molecule after CuAAC.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the nanoparticle surface.A stepwise increase in weight loss corresponding to the attached organic layers.
Transmission Electron Microscopy (TEM) To visualize the morphology and core size of the nanoparticles.Core size should remain unchanged, while a slight increase in the organic shell may be observable.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.Detection of nitrogen after amination and changes in carbon and oxygen signals after subsequent functionalization steps.

Visualizing the Workflow

Workflow for this compound Functionalization

G cluster_0 Part 1: Alkyne Functionalization cluster_1 Part 2: Click Chemistry Conjugation Bare_SiNP Bare Silica Nanoparticle SiNP_NH2 Amine-Functionalized Nanoparticle (SiNP-NH2) Bare_SiNP->SiNP_NH2 APTES, Toluene, Reflux SiNP_Alkyne Alkyne-Functionalized Nanoparticle (SiNP-Alkyne) SiNP_NH2->SiNP_Alkyne This compound, NaBH3CN (Reductive Amination) Final_Conjugate Final Nanoparticle Conjugate SiNP_Alkyne->Final_Conjugate CuSO4, Na Ascorbate (CuAAC) Azide_Molecule Azide-Modified Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate

Caption: Workflow for nanoparticle functionalization with this compound and subsequent bioconjugation.

Chemical Reaction Pathway

Caption: Chemical reactions for nanoparticle functionalization and conjugation.

Applications in Drug Development and Research

The ability to conjugate a diverse range of molecules to nanoparticles using the this compound linker opens up numerous possibilities in drug development and biomedical research:

  • Targeted Drug Delivery: Targeting ligands such as antibodies, peptides, or small molecules can be "clicked" onto the nanoparticle surface to enhance drug delivery to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Multifunctional Nanotheranostics: By conjugating both a therapeutic agent and an imaging probe (e.g., a fluorescent dye or a contrast agent for MRI) to the same nanoparticle, "theranostic" platforms can be developed for simultaneous diagnosis and therapy.

  • Controlled Release Systems: The linker chemistry can be adapted to incorporate cleavable moieties that release the drug under specific physiological conditions (e.g., changes in pH or enzyme concentration).

  • High-Throughput Screening: The modular nature of the click chemistry step allows for the rapid synthesis of a library of nanoparticle conjugates with different molecules for high-throughput screening of biological activity.

Conclusion

The functionalization of nanoparticles with this compound provides a robust and versatile platform for advanced bioconjugation. The two-step approach, combining stable covalent attachment via reductive amination with the efficiency and orthogonality of click chemistry, offers researchers and drug development professionals a high degree of control over the final nanoparticle construct. The detailed protocols and principles outlined in this application note serve as a comprehensive guide for the successful implementation of this powerful strategy, paving the way for the development of next-generation nanoparticle-based therapeutics and diagnostics.

References

  • CO 2 Hydrogenation to Methanol over Novel Melamine-Based Polyaminal Porous Polymer Coordinated to Cu-Based Catalyst. (2026). MDPI. [Link]

  • A study on the preparation of alkyne functional nanoparticles via RAFT emulsion polymerisation. (2019). Polymer Chemistry (RSC Publishing). [Link]

  • Dynamic Imine Bond-Enabled Starch-Based Materials with Self-Healing and Recycling Properties. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs. (n.d.). PMC. [Link]

  • Electronic Effect of Ruthenium Nanoparticles on Efficient Reductive Amination of Carbonyl Compounds. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis and Rapid Characterization of Amine-Functionalized Silica. (2025). Request PDF. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC. [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions. (2023). PMC. [Link]

  • Development of Novel Nano-Sized Imine Complexes Using Coriandrum sativum Extract: Structural Elucidation, Non-Isothermal Kinetic Study, Theoretical Investigation and Pharmaceutical Applications. (2023). MDPI. [Link]

  • Schiff Base Functionalized Cellulose: Towards Strong Support-Cobalt Nanoparticles Interactions for High Catalytic Performances. (n.d.). PubMed Central. [Link]

  • Fabrication of nanoparticles with phenol and alkyne functional groups... (n.d.). ResearchGate. [Link]

  • Synthesis of stable gold nanoparticles using linear polyethyleneimines and catalysis of both anionic and cationic azo dye degradation. (2020). RSC Publishing. [Link]

  • Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering. (n.d.). MDPI. [Link]

  • Formation of Gold Nanoparticles Using Amine Reducing Agents. (n.d.). ACS Publications. [Link]

  • Overview of Biological Activities and Synthesis of Schiff Base. (n.d.). IJFMR. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]

  • Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence... (n.d.). ResearchGate. [Link]

  • To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? (2025). Quora. [Link]

  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (n.d.). PMC. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (n.d.). MDPI. [Link]

  • Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents. (2020). ACS Omega. [Link]

  • One-Pot Synthesis of Ultra-Small Pt Nanoparticles-Loaded Nitrogen-Doped Mesoporous Carbon Nanotube for Efficient Catalytic Reaction. (2023). MDPI. [Link]

  • SYNTHESIS AND CHARACTERISATION OF AMINE FUNCTIONALISED MAGNETIC SILICA NANOPARTICLE. (2011). ethesis. [Link]

  • (PDF) Characterization of Nanoparticles in Diverse Mixtures Using Localized Surface Plasmon Resonance and Nanoparticle Tracking by Dark-Field Microscopy with Redox Magnetohydrodynamics Microfluidics. (2022). ResearchGate. [Link]

Sources

Application Note: Bioorthogonal Profiling of Lipid Peroxidation Targets

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 6-Heptynal-Derived Alkynyl-4-HNE Probes for Activity-Based Protein Profiling (ABPP)

Executive Summary

Oxidative stress drives the formation of reactive lipid species (RLS), most notably 4-hydroxynonenal (4-HNE) . These electrophilic lipids covalently modify proteins, altering their function and contributing to pathologies ranging from neurodegeneration to cancer. However, the transient and heterogeneous nature of HNE modifications makes them notoriously difficult to study using traditional antibodies.

This Application Note details the protocol for using alkynyl-4-HNE —a bioorthogonal probe synthesized directly from This compound —to map the "reactive proteome." By retaining the reactive aldehyde core of this compound while introducing a terminal alkyne, this reagent allows researchers to capture, enrich, and identify HNE-modified proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action

The workflow relies on the dual functionality of the this compound-derived probe. The probe acts as a "chemical mimic" of native 4-HNE, entering the cell and reacting with nucleophilic amino acid side chains (Cys, His, Lys) via Michael addition.

Once the probe is covalently bound to the target proteins, the terminal alkyne (derived from the this compound precursor) serves as a latent handle. This handle is inert in biological systems but reacts specifically with azide-tagged reporters (biotin or fluorophores) under copper catalysis.

Chemical Pathway Diagram

The following diagram illustrates the transformation from the this compound precursor to the final labeled protein complex.

ChemicalMechanism Heptynal This compound (Precursor) Probe Alkynyl-4-HNE (Active Probe) Heptynal->Probe Synthesis Adduct Protein-Probe Adduct Probe->Adduct Michael Addition (Live Cell) Protein Target Protein (Nucleophilic) Protein->Adduct Click CuAAC Reaction Adduct->Click Final Biotinylated Protein Click->Final Triazole Formation Tag Azide-Biotin (Reporter) Tag->Click

Figure 1: Chemical logic of the this compound-derived labeling system. The alkyne handle survives the Michael addition, enabling downstream detection.

Reagent Preparation & Handling

Critical Note on Stability: this compound and its derivatives are susceptible to oxidation and polymerization. Proper storage is non-negotiable for experimental success.

ComponentStorageStabilityNotes
This compound -20°C (Neat)6 MonthsStore under Argon/Nitrogen. Avoid repeated freeze-thaw.
Alkynyl-4-HNE -80°C (in DMSO)3 MonthsLight Sensitive. Prepare single-use aliquots (10 mM).
CuSO4 Solution RT1 YearPrepare 50 mM stock in sterile water.
THPTA Ligand -20°C1 YearEssential to protect proteins from Cu(I)-mediated oxidation.
Sodium Ascorbate Fresh Only < 4 HoursMake 100 mM stock immediately before use. Do not store.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)

This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa) but can be adapted for tissue homogenates.

Phase 1: Live Cell Labeling
  • Seeding: Plate cells to reach 80-90% confluence on the day of the experiment.

  • Probe Dilution: Dilute the Alkynyl-4-HNE stock (10 mM in DMSO) into warm, serum-free media to a final concentration of 20–100 µM .

    • Expert Insight: Serum proteins (albumin) act as "sponges" for lipid probes. Using serum-free media ensures the probe reaches intracellular targets.

  • Incubation: Replace culture media with probe-containing media. Incubate for 1–2 hours at 37°C.

    • Control: Include a vehicle control (DMSO only) and a competition control (co-treatment with 10x excess native 4-HNE) to validate specificity.

  • Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells into PBS and pellet (500 x g, 5 min).

Phase 2: Lysis and Click Chemistry (CuAAC)
  • Lysis: Resuspend pellet in Lysis Buffer (1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, Protease Inhibitors). Do not use DTT or TCEP at this stage, as reducing agents can interfere with the click reaction or reduce the probe's aldehyde.

  • Normalization: Quantify protein concentration (BCA Assay) and adjust all samples to 1–2 mg/mL.

  • Reaction Setup: Prepare the "Click Mix" reagents. Add them to the lysate in the following strict order to prevent copper precipitation:

OrderReagentFinal Conc.Purpose
1Lysate1-2 mg/mLSubstrate
2Azide-Tag (Biotin-N3 or Fluor-N3)100 µMReporter
3THPTA Ligand100 µMCopper chelator/stabilizer
4CuSO41 mMCatalyst source
5Sodium Ascorbate1 mMReductant (Initiates reaction)
  • Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Termination: Stop reaction by adding 4 volumes of ice-cold Methanol/Chloroform or Acetone to precipitate proteins. This step removes excess unreacted reagents (Cu, Azide tags).

Phase 3: Enrichment and Analysis
  • Resolubilization: Air-dry the protein pellet and resolubilize in 1% SDS/PBS with sonication.

  • Streptavidin Pull-down: Incubate resolubilized proteins with Streptavidin-Agarose beads for 2 hours at RT.

  • Washing: Wash beads aggressively (1% SDS, then 4M Urea, then PBS) to remove non-specific binders.

  • Elution: Boil beads in 2x Laemmli Sample Buffer (with BME/DTT) for 10 minutes.

  • Detection: Analyze via Western Blot (Streptavidin-HRP) or LC-MS/MS.

Workflow Visualization

The following diagram outlines the logical flow from cell culture to data generation, highlighting critical checkpoints.

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Analysis Cells Live Cells (80% Confluence) Dosing Add Alkynyl-4-HNE (20-100 µM, Serum-Free) Cells->Dosing Wash Wash & Harvest Dosing->Wash Lysis Lysis (No DTT) Wash->Lysis Click CuAAC Reaction (CuSO4, THPTA, Ascorbate, Azide) Lysis->Click Precip Methanol Precipitation (Remove Excess Reagents) Click->Precip Enrich Streptavidin Enrichment Precip->Enrich Elute Elution & SDS-PAGE Enrich->Elute Data Mass Spec or Western Blot Elute->Data

Figure 2: Step-by-step ABPP workflow for this compound-derived probes.

Troubleshooting & Validation
IssuePossible CauseSolution
High Background (Western) Non-specific sticking of Azide-Biotin.Use a cleavable linker (e.g., Dde-biotin-azide) or increase wash stringency (4M Urea).
No Signal Inactive Copper Catalyst.Fresh Ascorbate is critical. If solution turns brown/yellow, the copper has oxidized the protein or ligand.
Protein Precipitation during Click Copper concentration too high.Ensure THPTA:Cu ratio is at least 5:1. Lower Cu concentration to 0.5 mM.
Cell Toxicity Probe concentration too high.Titrate probe (10, 20, 50 µM). HNE analogs are toxic at high concentrations (>100 µM).
References
  • Vila, A. et al. (2008). "Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives." Chemical Research in Toxicology. [Link]

  • Codreanu, S. G. et al. (2014). "Alkynyl-surrogate probes for activity-based protein profiling of lipid peroxidation." Molecular BioSystems. [Link]

  • Long, M. J. C.[1] & Aye, Y. (2017). "Privileged Electrophiles in Chemical Biology." Current Opinion in Chemical Biology. [Link]

  • Yang, Y. et al. (2015). "Activity-Based Protein Profiling: Recent Advances in Probe Design and Applications." ChemBioChem. [Link]

Sources

Application Note: Chemoselective Synthesis of 6-Heptynoic Acid via Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective oxidation of 6-Heptynal to 6-Heptynoic acid (CAS: 30964-00-2). The transformation poses a specific chemoselective challenge: oxidizing the aldehyde functionality (


) to a carboxylic acid (

) while preserving the terminal alkyne (

), which is susceptible to oxidative cleavage or hydration under harsh conditions (e.g., Jones reagent or Permanganate).

We utilize the Pinnick Oxidation (Sodium Chlorite/Phosphate buffer) as the method of choice. This protocol offers a mild, scalable, and self-validating workflow suitable for preparing "click-ready" linkers used in PROTACs, BODIPY dye synthesis, and natural product derivatization.

Chemical Strategy & Mechanistic Insight

The Challenge: Alkyne Stability

Traditional oxidants like Chromic Acid (


) or Potassium Permanganate (

) are "strong" oxidants.[1] While efficient, they often exhibit poor chemoselectivity, leading to side reactions such as:
  • Oxidative Cleavage: Breaking the alkyne triple bond to form shorter chain acids.

  • Hydration: Converting the alkyne to a ketone under acidic aqueous conditions.

The Solution: Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (


) as the oxidant under mild acidic conditions (buffered to pH ~3-4).

Critical Component: The reaction generates hypochlorous acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) as a byproduct.[2][3][4] 

is a highly reactive species that can chlorinate the alkyne or react with the aldehyde to form acid chlorides. To prevent this, 2-methyl-2-butene is added as a "scavenger."[3] It reacts rapidly with

to form a stable chlorohydrin, protecting the sensitive alkyne moiety.
Reaction Pathway Visualization

The following diagram illustrates the reaction flow and the critical role of the scavenger.

PinnickMechanism Aldehyde This compound (Substrate) Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + NaClO2 / NaH2PO4 ChlorousAcid Chlorous Acid (HClO2) Product 6-Heptynoic Acid (Target) Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Byproduct Gen. Waste Chlorohydrin (Inert Waste) HOCl->Waste Scavenged by 2-methyl-2-butene Scavenger 2-methyl-2-butene (Scavenger) Scavenger->Waste

Figure 1: Mechanistic flow of the Pinnick Oxidation highlighting the protection of the substrate via HOCl scavenging.[5]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Freshly distilled/prepared recommended.
Sodium Chlorite (

)
Oxidant3.0 - 5.0Safety: Do not mix dry with acid. Explosive.

Buffer3.0 - 5.0Maintains pH 3-4 to generate

.
2-methyl-2-butene Scavenger10.0 - 15.0Excess required to ensure rapid HOCl capture.
t-Butanol (

)
SolventN/ACo-solvent; stabilizes radicals/intermediates.
Water SolventN/ADissolves inorganic salts.
Step-by-Step Procedure

Step 1: Solvent Preparation Prepare a solvent mixture of


 and Water in a 3:1 ratio.
  • Rationale:

    
     is miscible with water and resistant to oxidation, unlike primary alcohols (methanol/ethanol) which would compete with the substrate.
    

Step 2: Substrate Solubilization Dissolve this compound (1.0 equiv) in the


 mixture (approx. 0.1 M concentration relative to aldehyde). Add 2-methyl-2-butene (10 equiv) to the stirring solution.
  • Note: The scavenger must be present before the oxidant is added.

Step 3: Oxidant Addition Dissolve Sodium Chlorite (3.0 equiv) and Sodium Dihydrogen Phosphate (3.0 equiv) in a minimal amount of water. Add this aqueous solution dropwise to the aldehyde mixture over 15–30 minutes at room temperature.

  • Visual Check: The reaction mixture may turn pale yellow. A deep yellow/green color indicates excess

    
     gas accumulation; slow the addition if this occurs.
    

Step 4: Monitoring Stir vigorously at room temperature for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes).

  • TLC Stain: Use

    
     stain.[1] The aldehyde (starting material) will oxidize instantly; the acid (product) will stain differently and have a significantly lower 
    
    
    
    (often streaking near the baseline without acetic acid).

Step 5: Workup (The "Self-Validating" Purification) This step utilizes the acidic nature of the product to separate it from non-acidic impurities (unreacted aldehyde, scavenger byproducts).

  • Evaporation: Remove bulk volatile organics (t-BuOH, excess scavenger) under reduced pressure (Rotovap). Do not heat above 40°C.

  • Basification: Dilute residue with water and adjust pH to >10 using 1N NaOH.

    • Logic: Converts 6-heptynoic acid to its sodium salt (

      
      ), which is water-soluble.
      
  • Organic Wash: Extract the basic aqueous layer with Diethyl Ether or EtOAc (

    
    ).
    
    • Result: Impurities remain in the organic layer. Keep the Aqueous Layer.

  • Acidification: Cool the aqueous layer on ice. Slowly add 1N HCl until pH < 2.

    • Result: The product reprotonates (

      
      ) and precipitates or oils out.
      
  • Final Extraction: Extract the acidic aqueous layer with EtOAc (

    
    ). Combine these organic layers, dry over 
    
    
    
    , filter, and concentrate.

Purification & Analysis Workflow

The following diagram details the isolation logic, ensuring high purity without column chromatography in most cases.

WorkupLogic Crude Crude Reaction Mixture (Acid, Aldehyde, Scavenger) BaseStep Add NaOH (pH > 10) Partition with EtOAc Crude->BaseStep OrgLayer1 Organic Layer 1 (Contains Impurities/Aldehyde) BaseStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) BaseStep->AqLayer1 Keep AcidStep Add HCl (pH < 2) Partition with EtOAc AqLayer1->AcidStep FinalProd Final Organic Layer (Pure 6-Heptynoic Acid) AcidStep->FinalProd Concentrate WasteAq Acidic Aqueous Waste AcidStep->WasteAq Discard

Figure 2: Acid-Base extraction workflow for isolating 6-Heptynoic Acid.

Analytical Specifications
TechniqueExpected SignalInterpretation
1H NMR

11.0–12.0 ppm (br s, 1H)
Carboxylic Acid proton (confirms oxidation).
1H NMR

9.7 ppm (t)
ABSENT. Presence indicates unreacted aldehyde.
1H NMR

1.95 ppm (t, J=2.6 Hz, 1H)
Terminal Alkyne proton (confirms alkyne integrity).
IR Spec ~1710 cm⁻¹Strong

stretch (Acid).
IR Spec ~3300 cm⁻¹Sharp

stretch.
IR Spec ~2500–3000 cm⁻¹Broad

stretch (Carboxylic Acid).

Safety & Handling Notes

  • Sodium Chlorite (

    
    ):  Strong oxidizer. Contact with combustible material may cause fire. NEVER  mix solid sodium chlorite directly with strong acids; it generates Chlorine Dioxide (
    
    
    
    ) gas, which is explosive. Always dissolve in water first.
  • 2-methyl-2-butene: Highly volatile and flammable. Use in a fume hood.

  • 6-Heptynoic Acid: Corrosive (Category 1B).[6] Causes severe skin burns and eye damage. Wear nitrile gloves and eye protection.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.
    • Kraus, G. A.; Taschner, M. J. J. Org. Chem.1980, 45, 1175.
    • Source:

  • Application of 6-Heptynoic Acid (Click Chemistry)

    • Verdoes, M., et al. "Acetylene functionalized BODIPY dyes and their application in the synthesis of activity based proteasome probes."[6] Bioorganic & Medicinal Chemistry Letters2007 , 17(22), 6169-6171.[7]

    • Source:

  • Comparative Oxidation Methods (Jones vs. Pinnick)

    • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Heptynal. This resource is designed for researchers, scientists, and drug development professionals to address the unique stability challenges of this bifunctional reagent. Due to its terminal alkyne and aldehyde moieties, this compound is susceptible to polymerization and degradation during storage, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to ensure the long-term integrity of your material.

Section 1: Quick Reference & FAQs

This section provides immediate answers to the most common user questions.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored under the conditions summarized in the table below. The primary goal is to mitigate the two main degradation pathways: acid/base-catalyzed aldol condensation and oxidation.

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C.[1]Reduces the kinetic rate of all degradation and polymerization reactions.[2]
Atmosphere Inert atmosphere (Argon or Nitrogen).[1]Prevents oxidation of the aldehyde to a carboxylic acid, which can catalyze polymerization.
Container Amber glass vial with a PTFE-lined septum cap.Protects from light, which can initiate radical reactions, and provides an inert, non-reactive storage surface.
Inhibitor Optional: Addition of a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) at 100-500 ppm.[3][4]Scavenges free radicals that can initiate polymerization, though strict anaerobic, cold storage is the primary defense.

Q2: I see a precipitate, cloudiness, or increased viscosity in my vial. What is it?

This is a strong indicator that polymerization has occurred. The aldehyde functional group of this compound can undergo a base- or acid-catalyzed aldol addition and subsequent condensation, forming oligomers and polymers.[5][6][7] These higher molecular weight species are less soluble and increase the viscosity of the solution.

Q3: Can I still use my this compound if it shows signs of polymerization?

It is strongly discouraged. The presence of oligomers means the purity of the reagent is compromised, which will affect reaction stoichiometry and may introduce significant impurities into your product.[8] For best results, use a fresh vial or purify the material if absolutely necessary (see Section 3.3).

Q4: What kind of inhibitor should I use, and how do I add it?

If your experimental workflow can tolerate an inhibitor, a phenolic antioxidant like hydroquinone or 4-methoxyphenol (MEHQ) is a common choice for stabilizing aldehydes.[3][4] To add it, prepare a dilute stock solution of the inhibitor in a high-purity, anhydrous solvent (e.g., diethyl ether). Under an inert atmosphere, add the appropriate volume to your this compound to achieve a final concentration of 100-500 ppm and mix gently. Ensure the solvent is volatile enough to be removed under vacuum if required for your application.

Section 2: Deep Dive - Understanding & Preventing Polymerization

The Chemistry of Degradation

The instability of this compound arises primarily from the reactivity of its aldehyde group. The most common degradation pathway is the Aldol Addition/Condensation reaction.[5][6] This process can be initiated by trace amounts of acid or base.

  • Enolate Formation: A trace base removes an acidic α-hydrogen (on the carbon adjacent to the carbonyl), forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another this compound molecule.

  • Aldol Adduct: This forms a β-hydroxy aldehyde, known as the aldol adduct.

  • Condensation: Under heat or with continued catalytic activity, this adduct can dehydrate (lose a water molecule) to form an α,β-unsaturated aldehyde, which is a key step in forming longer polymer chains.[7][9]

While the terminal alkyne is generally less reactive under these conditions, it can be sensitive to trace metal catalysis. However, the aldol pathway is the predominant concern for storage.

Aldol_Polymerization cluster_initiation Initiation cluster_propagation Propagation Monomer1 This compound Molecule (A) Enolate Enolate Intermediate (Nucleophile) Monomer1->Enolate Deprotonation at α-carbon Catalyst Trace Base (e.g., OH⁻) or Acid (H⁺) Catalyst->Monomer1 Monomer2 This compound Molecule (B) Adduct Aldol Adduct (Dimer) (β-Hydroxy Aldehyde) Enolate->Adduct Nucleophilic attack on carbonyl of Molecule B Monomer2->Adduct Unsaturated α,β-Unsaturated Dimer (after Dehydration) Adduct->Unsaturated Dehydration (-H₂O) (Condensation) Polymer Oligomer / Polymer (Viscous Liquid / Solid) Adduct->Polymer Repeats Unsaturated->Polymer Further Reactions

Caption: Aldol addition and condensation pathway for this compound polymerization.

Protocol: Recommended Storage Procedure

This protocol ensures the integrity of this compound from receipt to long-term storage.

  • Receiving: Upon receipt, inspect the vial for any signs of cloudiness or viscosity. If the material is clear, immediately move it to a -20°C freezer.[1]

  • Inerting: For long-term storage or after first use, it is critical to ensure an inert atmosphere.

    • Carefully open the vial in a glovebox or under a gentle stream of argon or nitrogen.

    • If using a septum-sealed vial, use a needle to gently purge the headspace with inert gas for 30-60 seconds.

  • Aliquoting (Optional but Recommended): To prevent repeated freeze-thaw cycles and exposure of the entire stock to air, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.

  • Sealing: Ensure the vial cap is securely tightened. For septum-sealed vials, wrap the cap and neck with Parafilm® as an extra barrier against moisture and air ingress.

  • Storage: Place the sealed vial(s) inside a secondary container (like a small box) with desiccant and store at -20°C in a non-cycling (manual defrost) freezer.

Section 3: Troubleshooting & Quality Control

Visual Inspection & Initial Assessment

Use this flowchart to troubleshoot the quality of your this compound.

Troubleshooting_Flowchart Start Inspect your vial of this compound Check_Appearance Is the liquid clear and of low viscosity? Start->Check_Appearance Condition_OK Material is likely of high purity. Proceed with experiment, but maintain proper storage. Check_Appearance->Condition_OK Yes Condition_Bad Polymerization is suspected. Check_Appearance->Condition_Bad No (Cloudy, viscous, solid) Perform_QC Perform Quality Control (QC) (e.g., ¹H NMR) Condition_Bad->Perform_QC QC_Result Does QC confirm presence of polymer/oligomers? Perform_QC->QC_Result QC_Result->Condition_OK No Discard Discard material. Source fresh reagent. QC_Result->Discard Yes Purify_Option Consider purification only if absolutely necessary. (See Protocol 3.3) Discard->Purify_Option Last resort

Caption: Troubleshooting flowchart for assessing this compound quality.

Protocol: Quality Control via ¹H NMR Spectroscopy

¹H NMR is a powerful, non-destructive technique to assess the purity of this compound and detect polymerization.[10][11]

  • Sample Preparation:

    • Under an inert atmosphere, draw a small aliquot (~1-2 mg) of this compound.

    • Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer to a clean, dry NMR tube and cap immediately.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation: Compare the acquired spectrum to the expected chemical shifts for pure this compound and look for signs of degradation products.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Appearance in Degraded Sample
Aldehyde (-CHO)~9.77 (triplet)Decreased integral value.
Terminal Alkyne (≡C-H)~1.95 (triplet)Decreased integral value.
α-CH₂ (to CHO)~2.45 (triplet of doublets)Signal broadening, appearance of new complex multiplets.
β-Hydroxy protons (-CH(OH)-)~3.5-4.5 (broad)Appearance of new signals in this region indicates aldol adducts.
Vinylic protons (-C=CH-)~5.5-7.0 (multiplets)Appearance of new signals indicates aldol condensation products.

Interpretation: A pure sample will show sharp peaks with correct integrations corresponding only to the pure monomer. The presence of broad humps in the aliphatic region (1.2-2.5 ppm) and new signals in the 3.5-7.0 ppm range are definitive signs of polymerization.[8]

Is Purification Possible?

Purification of partially polymerized this compound is challenging and often not recommended. However, if necessary, vacuum distillation is the most viable method.

  • Method: Short-path vacuum distillation. The monomer is volatile, while the oligomers and polymers are not.

  • Caution: Heating can accelerate the condensation of any remaining aldol adducts.[5] Use the lowest possible temperature and highest vacuum that allows for distillation.

  • Post-Purification: The purified material is highly active and should be used immediately or stored under the strict conditions outlined in Protocol 2.2, potentially with an added inhibitor.

References

  • Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]

  • Polymers and Polymerization Reactions. (2023). Chemistry LibreTexts. [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes. U.S.
  • van der Kooy, F., et al. (2009). Quality Control of Herbal Material and Phytopharmaceuticals with MS and NMR Based Metabolic Fingerprinting. Planta Medica. [Link]

  • Alkynes. (2021). Chemistry LibreTexts. [Link]

  • Troubleshooting step growth polymerization. (2021). Reddit r/Chempros. [Link]

  • Griffiths, L., & Lindon, J. C. (2002). Towards the automatic analysis of NMR spectra: Part 6. Confirmation of chemical structure employing both H-1 and C-13 NMR spectra. Magnetic Resonance in Chemistry. [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. (n.d.). Organic Syntheses. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). JACS Au. [Link]

  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]

  • Stabilization of aldehydes. (1983). European Patent Office. [Link]

  • Tully, D. (2023). Chapter 31 – Synthetic Polymers Solutions to Problems. Student Solutions Manual for Organic Chemistry. [Link]

  • Controlling Sequence in Polymerization Reactions. (2021). YouTube. [Link]

  • Physical and Chemical Properties of Alkynes. (2025). CK-12 Foundation. [Link]

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. (2018). YouTube. [Link]

  • Method of stabilizing aldehydes. (2000). U.S.
  • Aldol Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]

  • Preparation of Alkynes. (n.d.). Chad's Prep. [Link]

  • Hept-6-ynal. (2026). PubChem. [Link]

Sources

Technical Support Center: 6-Heptynal Handling & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Aldehyde Oxidation in 6-Heptynal Reactions

Ticket ID: #AL-67100-OX Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Double Threat" of this compound

You are encountering degradation because this compound (CAS 67100-10-1) presents a bifunctional stability challenge.[1] As a terminal aldehyde, it is highly susceptible to radical autoxidation to 6-heptynoic acid.[1] Simultaneously, the terminal alkyne moiety makes it a candidate for transition metal catalysis (e.g., Sonogashira, Click chemistry), yet these same metals (Cu, Pd) often catalyze the oxidation of the aldehyde if trace oxygen is present.

This guide moves beyond standard "air-free" techniques to provide a chemically rigorous protocol for stabilizing this specific building block.

Module 1: Storage & Stabilization (Pre-Reaction)

Q: My clear oil turned into a white solid/slurry in the freezer. What happened?

A: You have likely formed 6-heptynoic acid via autoxidation.[1] The "white solid" is the carboxylic acid dimerizing or polymerizing. Aldehydes oxidize via a radical chain mechanism that accelerates once started.[1]

The Fix: Radical Scavenging You must break the propagation step of the radical chain.

  • Add BHT (Butylated Hydroxytoluene): For storage, add 0.1% w/w BHT to the neat aldehyde.[1] BHT donates a hydrogen atom to the peroxy radical, forming a stable phenoxy radical that terminates the chain.

  • Inert Headspace: Never store under air. Flush with Argon (heavier than air) rather than Nitrogen for better blanketing.[1]

  • Temperature: Store at -20°C . Autoxidation has a significant activation energy; reducing temperature slows the initiation step.[1]

Visualization: The Autoxidation Trap

Understanding the enemy: How one radical destroys multiple aldehyde molecules.

Autoxidation Aldehyde This compound (R-CHO) AcylRad Acyl Radical (R-C•=O) Aldehyde->AcylRad H• Abstraction Initiator Initiator (Light/Heat/Metal) Initiator->AcylRad PeroxyRad Peroxy Radical (R-C(O)OO•) AcylRad->PeroxyRad + O2 (Fast) O2 Atmospheric O2 Peracid Peracid (R-C(O)OOH) PeroxyRad->Peracid + Aldehyde (Propagation) Peracid->AcylRad Regenerates Radical Acid 6-Heptynoic Acid (Dead Product) Peracid->Acid Degradation

Figure 1: Radical chain mechanism of aldehyde autoxidation. Note the "Propagation" loop where the reaction feeds itself.

Module 2: Reaction Setup (The Critical Path)

Q: I am doing a Sonogashira coupling. Why is my yield low despite using "dry" solvents?

A: "Dry" does not mean "Degassed."[1] Standard drying agents (sieves/columns) remove water but leave dissolved oxygen.[1] In the presence of Copper (CuI) or Palladium, dissolved oxygen converts the catalyst into a powerful oxidation system, consuming your aldehyde before the coupling occurs.

Protocol: The Freeze-Pump-Thaw (FPT) Cycle

Do not rely on simple sparging (bubbling gas) for this compound reactions involving transition metals.[1] Use FPT:

  • Freeze: Place solvent in a Schlenk flask.[1][2][3] Submerge in liquid nitrogen until solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes. This removes gas from the headspace.[1]

  • Thaw: Close flask. Thaw in warm water.[1][2] Crucial: Gas bubbles will erupt from the liquid as solubility drops.[1]

  • Repeat: Perform 3 cycles .

  • Backfill: Fill with Argon.

Data: Oxygen Solubility in Common Solvents (at 25°C)

Solvent [O2] in Air-Saturated Solvent (mM) [O2] After Sparging (10 min) [O2] After 3x FPT Cycles
THF 2.10 ~0.15 < 0.001
DCM 2.25 ~0.20 < 0.001

| Toluene | 1.85 | ~0.10 | < 0.001 |[1]

Module 3: Purification & Isolation (The Workup)

Q: I lost 40% of my product on the silica column. Where did it go?

A: Silica gel is slightly acidic (pH 4-5).[1] This acidity catalyzes:

  • Aldehyde polymerization.[1]

  • Acetal formation (if alcohol solvents are used).[1]

  • Oxidation (silica surface often holds adsorbed O2).[1]

Troubleshooting Guide: Purification Strategy
Option A: Neutralized Silica (Recommended)

If you must use chromatography:

  • Pre-treat the silica slurry with 1% Triethylamine (Et3N) in your eluent.[1]

  • Run the column fast.[1] Do not let the aldehyde sit on the silica.

  • Solvent System: Use Hexane/Ethyl Acetate.[1] Avoid Methanol (forms acetals).[1]

Option B: The Bisulfite Rescue (For non-chromatographic purification)

If your impurities are non-aldehydes, use chemical purification.[1]

  • Bind: Shake crude oil with saturated aqueous Sodium Bisulfite (NaHSO3) . The aldehyde forms a water-soluble adduct.[1][4]

  • Wash: Wash the aqueous layer with ether to remove organic impurities (the alkyne tail does not prevent adduct formation).[1]

  • Release: Treat the aqueous layer with Sodium Bicarbonate (NaHCO3) or mild base to regenerate the aldehyde.[1]

  • Extract: Extract pure this compound back into organic solvent.

Visualization: Purification Decision Tree

Select the correct path to minimize loss.

Purification Start Crude Reaction Mixture ImpurityCheck Are impurities chemically similar? Start->ImpurityCheck Bisulfite Bisulfite Adduct Method (Chemical Separation) ImpurityCheck->Bisulfite No (e.g. Alcohols/Alkanes) Column Chromatography (Physical Separation) ImpurityCheck->Column Yes (Isomers/Side products) SilicaType Standard Silica? Column->SilicaType SilicaType->Column No (Use Alumina) Neutralize MUST Neutralize with 1% Et3N SilicaType->Neutralize Yes

Figure 2: Workflow for selecting the purification method that minimizes acid-catalyzed degradation.

Module 4: The "Fail-Safe" (Protection Groups)

Q: My reaction conditions are too harsh (Strong Base/Oxidant). What now?

A: If you cannot avoid oxidation conditions, you must mask the aldehyde. The this compound structure allows for distal protection.[1]

Protocol: Dimethyl Acetal Protection

  • Reagents: this compound + Trimethyl Orthoformate (HC(OMe)3) + cat. p-TsOH (p-Toluenesulfonic acid).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Mechanism: Converts R-CHO → R-CH(OMe)2.

  • Benefit: The acetal is stable to basic conditions, organometallics (Grignard/Lithium), and mild oxidants.[1]

  • Deprotection: Mild aqueous acid (HCl/THF) at the end of the synthesis.

References

  • Radical Autoxidation Mechanisms

    • Ingold, K. U. (1969).[1] Peroxy radicals.[1][5][6][7] Accounts of Chemical Research, 2(1), 1–9.[1] [1]

  • Aldehyde Stabilization & BHT

    • Sigma-Aldrich Technical Bulletin.[1] Handling and Storage of Aldehydes.

  • Silica Gel Acidity & Decomposition

    • Dierkes, G. (ResearchGate).[1][4] Purification of aliphatic aldehydes on silica columns.

  • Freeze-Pump-Thaw Protocol

    • University of Washington, Dept. of Chemistry.[1] Degassing Liquids via Freeze-Pump-Thaw.

  • This compound Safety & Properties

    • PubChem Database.[1] Compound Summary: this compound (CID 11355455).[1]

Sources

Technical Support Center: Purification of 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #6H-PUR-VAC Subject: Optimization of Vacuum Distillation for 6-Heptynal (CAS: 67100-10-1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Troubleshooting Mode]

Introduction: The Nature of the Beast

Welcome to the technical support hub for this compound. You are likely here because your distillation yielded a black tar, a low yield, or a product that degraded within hours.

This compound is a bifunctional intermediate containing a terminal alkyne and an aliphatic aldehyde. This dual functionality makes it chemically versatile but physically fragile.

  • The Aldehyde Risk: Prone to rapid oxidation (forming 6-heptynoic acid) and aldol condensation (polymerization).

  • The Alkyne Risk: While generally stable, terminal alkynes can participate in radical polymerization under thermal stress.

Core Directive: The goal of this guide is to lower the thermal history of the molecule. We must distill at the lowest possible temperature using the highest possible vacuum, while strictly excluding oxygen and acids.

Module 1: Pre-Distillation Assessment (Go/No-Go)

Before you even touch the vacuum grease, you must validate the quality of your crude material. Distilling a degraded crude mixture often accelerates decomposition.

Diagnostic Workflow

PreDistillationCheck Start Crude this compound Mixture CheckAcid Check pH / TLC (Is there carboxylic acid?) Start->CheckAcid AcidPresent Action: Wash with sat. NaHCO3 CheckAcid->AcidPresent Yes (Spot at Baseline) CheckPeroxide Check for Peroxides (Starch-Iodide Test) CheckAcid->CheckPeroxide No AcidPresent->CheckPeroxide PeroxidePresent Action: Reduce with NaHSO3 or similar CheckPeroxide->PeroxidePresent Positive CheckSolvent Is Residual Solvent > 10%? CheckPeroxide->CheckSolvent Negative PeroxidePresent->CheckSolvent Rotovap Action: Rotovap at <30°C CheckSolvent->Rotovap Yes Ready Proceed to Vacuum Distillation CheckSolvent->Ready No Rotovap->Ready

Figure 1: Pre-Distillation Decision Tree. Follow this logic to ensure the crude material is stable enough for thermal processing.

FAQ: Pre-Run Issues

Q: My crude mixture is already dark brown. Should I distill? A: Proceed with extreme caution. Dark color usually indicates polymerization.

  • Dilute the crude in Et₂O or DCM.

  • Wash with saturated NaHCO₃ to remove acidic byproducts (which catalyze polymerization).

  • Dry thoroughly over MgSO₄. Traces of water can cause "bumping" during distillation.

  • Concentrate and proceed. If the crude is >50% tar, consider a silica plug filtration (rapid, neutral silica) before distillation.

Module 2: The Distillation Setup (Hardware & Physics)

Standard atmospheric distillation will destroy this compound (BP ~196°C at 760 mmHg [1]). You must use a vacuum manifold or a high-vacuum pump.

Target Parameters
ParameterTarget RangeRationale
Vacuum Pressure 0.1 – 5.0 mmHgLowers BP to < 60°C to prevent thermal degradation.
Bath Temperature 20°C > BPProvides sufficient

for distillation without scorching the pot.
Condenser Temp -10°C to 0°CVolatiles may be lost if too warm; water freezes if too cold.
Glassware Short-pathMinimizes the distance molecules travel, reducing residence time.
The Setup Diagram

DistillationSetup Pump High Vac Pump (<1 mmHg) Trap Cold Trap (Liq. N2) Trap->Pump Manifold Manifold/Bleed Valve Manifold->Trap Receiver Cow Receiver (Multi-flask) Receiver->Manifold Vac Line Condenser Condenser (Chilled) Condenser->Receiver Distillate Head Distillation Head (Claisen) Head->Condenser Flask Boiling Flask (Stir Bar + Oil Bath) Flask->Head Vapor

Figure 2: Short-Path Vacuum Configuration. Note the placement of the cold trap to protect the pump from volatile alkynes.

Module 3: Troubleshooting Active Distillation

Ticket #002: "The temperature is fluctuating, and liquid is splashing."

Diagnosis: This is Bumping .[1] It occurs when superheating happens faster than bubble nucleation. Fix:

  • Stirring: Use an egg-shaped magnetic stir bar spun rapidly. Do not rely on boiling chips (they become ineffective under vacuum).

  • Capillary Bleed: If you have a two-neck flask, insert a glass capillary tube that draws in a tiny stream of inert gas (Argon/Nitrogen). The bubbles provide nucleation sites.

  • Volume: Never fill the flask more than half full.

Ticket #003: "I can't get the vacuum below 10 mmHg."

Diagnosis: System leak or outgassing. Fix:

  • Grease: Re-grease all joints with high-vacuum silicone grease.

  • Solvent Trap: If you didn't remove all the synthesis solvent (e.g., DCM or THF) on the Rotovap, it is boiling off now and overwhelming the pump. Stop, cool down, and Rotovap again.

  • Hose Check: Ensure you are using thick-walled vacuum tubing, not standard Tygon tubing (which collapses).

Ticket #004: "The product is distilling, but the receiver liquid is cloudy."

Diagnosis: Water contamination or Azeotrope. Fix:

  • Aldehydes form hydrates. If cloudy, you likely have water in the system.

  • Immediate Action: Finish the distillation. Take the cloudy distillate, dry it over activated 3Å or 4Å molecular sieves, and filter.

Module 4: Post-Distillation Handling

This compound is not "shelf-stable" in the traditional sense.

Protocol for Storage:

  • Inert Atmosphere: Flush the collection flask with Argon immediately upon breaking vacuum.

  • Cold Storage: Store at -20°C.

  • Stabilizers (Optional): If downstream chemistry permits, add 0.1% Hydroquinone or BHT to inhibit radical polymerization of the alkyne [2].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11355455, Hept-6-ynal. Retrieved from [Link][2]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Li, J.J. (2009). Name Reactions for Homologations. Wiley.[2][3] (Context on handling sensitive aldehyde intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound. High-vacuum systems pose implosion risks; use appropriate shielding.

Sources

Technical Support Center: Optimal Storage of Unstable Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the optimal storage conditions for unstable aliphatic aldehydes. The inherent reactivity of the aldehyde functional group makes these compounds susceptible to degradation, which can compromise experimental integrity and product quality.[1] This resource offers a combination of theoretical understanding and practical solutions to ensure the stability and reliability of your aliphatic aldehyde reagents.

Understanding the Instability of Aliphatic Aldehydes

Aliphatic aldehydes are characterized by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is also bonded to at least one hydrogen atom. This structure is the root of their reactivity and, consequently, their instability. Several degradation pathways can occur during storage:

  • Oxidation: The most common degradation pathway is the oxidation of the aldehyde to a carboxylic acid.[2] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and trace metal impurities. The resulting carboxylic acids can alter the pH of the sample and introduce impurities that may interfere with downstream reactions.

  • Polymerization: Aldehydes, particularly lower molecular weight ones, are prone to polymerization, forming trimers (trioxanes) or higher polymers.[2][3] This can be catalyzed by traces of acid or base. Polymerization is often observed as the formation of a white precipitate or an increase in the viscosity of the liquid aldehyde.

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes with α-hydrogens can undergo self-condensation reactions to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes. These reactions introduce complex impurities into the sample.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of aliphatic aldehydes.

Q1: What is the single most important factor in storing aliphatic aldehydes?

A1: While multiple factors contribute to aldehyde stability, minimizing exposure to air (oxygen) is paramount to prevent oxidation, the most common degradation pathway.[1] Storing aldehydes under an inert atmosphere, such as argon or nitrogen, is the most effective way to achieve this.[4][5]

Q2: What is the ideal storage temperature for my aliphatic aldehyde?

A2: The optimal storage temperature can be compound-specific. For many volatile aldehydes, refrigeration at 2-8°C is recommended to reduce evaporation and slow down degradation reactions.[6] However, for some aldehydes, low temperatures can surprisingly accelerate polymerization.[2] It is crucial to consult the manufacturer's safety data sheet (SDS) or technical datasheet for specific recommendations. For long-term storage of particularly unstable aldehydes, such as fatty aldehydes, temperatures as low as -80°C may be necessary.[7]

Q3: My aldehyde has turned yellow. What does this indicate and is it still usable?

A3: A yellow discoloration is often a sign of degradation, potentially due to oxidation or side reactions. While the aldehyde may still be present, the purity is compromised. The usability of the discolored aldehyde depends on the specific application. For sensitive reactions where high purity is critical, it is advisable to purify the aldehyde (e.g., by distillation) or use a fresh, unopened sample.

Q4: I've observed a white precipitate in my aldehyde. What is it and what should I do?

A4: A white precipitate is a strong indication of polymerization, where aldehyde molecules have reacted with each other to form solid polymers.[2] The aldehyde should not be used in this state. In some cases, the monomeric aldehyde can be regenerated by carefully heating the polymer (a process known as cracking), but this should only be attempted by experienced chemists with appropriate safety precautions in place. It is generally safer to discard the polymerized aldehyde according to your institution's hazardous waste disposal guidelines.

Q5: Should I add a stabilizer to my aldehyde?

A5: Many commercially available aldehydes are supplied with a small amount of stabilizer, such as hydroquinone or butylated hydroxytoluene (BHT), to inhibit oxidation.[3] If you are purifying an aldehyde by distillation, it is good practice to add a small amount of a suitable antioxidant to the receiving flask. However, the choice of stabilizer and its concentration must be carefully considered, as it could potentially interfere with your intended reaction. Combinations of phenolic compounds and amines have also been shown to be effective stabilizers.[3]

Q6: What type of container is best for storing aliphatic aldehydes?

A6: Aldehydes should be stored in airtight, amber glass bottles with PTFE-lined caps to protect them from light and air.[6][8] Avoid containers with loose-fitting lids or ground glass stoppers, as these do not provide a sufficient seal against atmospheric oxygen and moisture.[8] For particularly air-sensitive aldehydes, storage in a sealed ampule under an inert atmosphere is the best option.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when working with aliphatic aldehydes.

Problem: Low or no yield in a reaction involving an aliphatic aldehyde.

This is a frequent issue that can often be traced back to the quality of the aldehyde.

Visual Troubleshooting Flow

Aldehyde_Troubleshooting start Low/No Reaction Yield check_aldehyde Inspect Aldehyde Appearance start->check_aldehyde aldehyde_ok Looks Clear & Colorless check_aldehyde->aldehyde_ok Good aldehyde_bad Discolored, Viscous, or Precipitate Present check_aldehyde->aldehyde_bad Bad purity_check Verify Aldehyde Purity (e.g., NMR, GC-MS) aldehyde_ok->purity_check discard Action: Discard and Use New Bottle aldehyde_bad->discard purity_ok Purity Confirmed purity_check->purity_ok Good purity_bad Purity is Low purity_check->purity_bad Bad storage_review Review Storage Conditions purity_ok->storage_review purify Action: Purify Aldehyde (e.g., Distillation) or Use New Bottle purity_bad->purify storage_ok Stored Correctly (Inert, Cold, Dark) storage_review->storage_ok Good storage_bad Improper Storage storage_review->storage_bad Bad reaction_params Investigate Other Reaction Parameters (Reagents, Temp, etc.) storage_ok->reaction_params correct_storage Action: Implement Proper Storage Protocols storage_bad->correct_storage

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

Step-by-Step Diagnostic Protocol
  • Visual Inspection of the Aldehyde:

    • Observation: Carefully examine the aldehyde. Is it clear and colorless? Or is it discolored (e.g., yellow), viscous, or does it contain a precipitate?

    • Interpretation: Discoloration, increased viscosity, or the presence of a solid are all indicators of degradation.[1]

    • Action: If the aldehyde shows any of these signs, it is highly likely that its purity has been compromised. It is best to discard the material and use a fresh, unopened bottle.

  • Purity Verification:

    • Procedure: If the aldehyde appears visually acceptable, its purity should be verified using an appropriate analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Analysis: In the ¹H NMR spectrum, look for the characteristic aldehyde proton signal (typically between 9-10 ppm). The presence of broad signals or peaks corresponding to carboxylic acids (often >10 ppm) or acetals would indicate degradation. GC-MS can be used to quantify the aldehyde and identify any impurities.

    • Action: If the purity is found to be low, the aldehyde should be purified (e.g., by distillation) before use. Always add an antioxidant to the receiving flask when distilling aldehydes.

  • Review of Storage and Handling Practices:

    • Checklist:

      • Was the aldehyde stored under an inert atmosphere?

      • Was the container sealed tightly?

      • Was it stored at the recommended temperature?

      • Was it protected from light?

      • How old is the aldehyde and when was the bottle first opened?

    • Explanation: Even if an aldehyde is initially of high purity, improper storage can lead to rapid degradation. Each time the bottle is opened, it is exposed to atmospheric oxygen and moisture.

    • Action: If storage practices have been suboptimal, implement the recommended storage conditions outlined in this guide for all new and existing aldehyde stocks. For critical applications, it is advisable to aliquot the aldehyde into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.

  • Consideration of Other Experimental Parameters:

    • Rationale: If the aldehyde's purity and storage conditions are deemed adequate, the issue may lie with other aspects of the experiment.

    • Troubleshooting: Systematically review all other reagents for purity and stability, confirm reaction stoichiometry, and verify that the reaction temperature and time are appropriate.

Summary of Optimal Storage Conditions

The following table provides general guidelines for the storage of unstable aliphatic aldehydes. Always consult the specific product documentation for the most accurate information.

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation to carboxylic acids.[4][5]
Temperature 2-8°C (Refrigerated) or as specified by the manufacturer. Some may require -20°C or -80°C.[6][7][9]Slows the rate of degradation reactions.[10]
Light Store in amber or opaque containers.Prevents light-catalyzed degradation.[8]
Container Tightly sealed amber glass bottle with a PTFE-lined cap.Provides a barrier against air, moisture, and light.[6][8]
Handling Minimize the time the container is open to the atmosphere. Use an inert gas blanket when dispensing.Reduces exposure to oxygen and moisture.
Additives Use aldehydes containing stabilizers (e.g., BHT) for general use. For sensitive applications, use unstabilized aldehyde and store under the strictest conditions.Inhibits oxidation and polymerization.[3]

Experimental Protocol: Inert Atmosphere Aliquoting

To preserve the integrity of a bulk supply of an unstable aliphatic aldehyde, it is best practice to aliquot it into smaller, single-use portions under an inert atmosphere.

Materials:

  • Stock bottle of aliphatic aldehyde

  • Multiple small, amber glass vials with PTFE-lined screw caps, dried in an oven and cooled in a desiccator.

  • A Schlenk line or a glove box with a source of dry argon or nitrogen.

  • Syringes and needles, dried in an oven.

  • Parafilm®

Procedure:

  • Preparation: Ensure all glassware and equipment are scrupulously dry.

  • Inerting the Vials: Place the empty, open vials in a vacuum desiccator or on the Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Inerting the Stock Bottle: Carefully pierce the septum of the stock aldehyde bottle with a needle connected to the inert gas line (with a bubbler to monitor gas flow) and another needle to act as a vent. Allow the inert gas to flow for several minutes to displace any air in the headspace.

  • Transfer: Using a dry, inert gas-flushed syringe, carefully withdraw the desired volume of aldehyde from the stock bottle.

  • Aliquoting: Quickly transfer the aldehyde from the syringe into one of the pre-inertized vials.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Repeat: Repeat steps 5 and 6 for the remaining vials.

  • Storage: Label the aliquots clearly with the name of the aldehyde, concentration (if diluted), and the date. Store at the recommended temperature.

References

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Gounden, V., & Jialal, I. (2023). Specimen Collection and Handling. In StatPearls.
  • University of Wisconsin-Milwaukee. (n.d.). Chemical Storage. Retrieved from [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes. (EP Patent No. 0096153A2). Google Patents.
  • Vofsi, D., & Tobolsky, A. V. (1965). Cationic polymerization of aldehydes. Journal of Polymer Science Part A: General Papers, 3(9), 3261-3274.
  • ScienceMadness.org. (2025). How do you store chemicals in inert gas? Retrieved from [Link]

  • Ashenhurst, J. (2026). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Calogero, G., et al. (2023). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences, 24(21), 15829.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Kariya, H., & Yamakawa, T. (1999). Stabilizer and stabilizing method for aqueous aliphatic aldehyde solution. (US Patent No. 5,912,389). Google Patents.
  • Kurashiki Rayon Co., Ltd. (1974). Method of preventing the polymerization of unsaturated aldehyde. (US Patent No. 3,849,498). Google Patents.
  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Harayama, S., et al. (1999). Aliphatic degradation pathways. In Bioremediation of Contaminated Soils (pp. 107-136). American Society of Agronomy, Crop Science Society of America, and Soil Science Society of America.

Sources

troubleshooting low yields in 6-Heptynal click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Heptynal Click Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound Click Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to address the challenges you may encounter when utilizing this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is structured to help you diagnose and resolve issues leading to low yields, ensuring the success of your conjugation experiments.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in click reactions can be frustrating and time-consuming. This section provides a systematic approach to identifying and addressing the root causes of suboptimal reaction outcomes.

Issue 1: My this compound click reaction has a very low or no yield. Where do I start?

When faced with a failed or low-yielding reaction, it's crucial to systematically evaluate the core components of the reaction. The issue often lies with the catalyst's activity, the integrity of the reagents, or the reaction conditions.

Causality and Actionable Solutions:

The heart of the CuAAC reaction is the catalytically active Cu(I) species.[1][2] Its absence is a primary suspect for reaction failure.

  • Catalyst Oxidation: The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive in the catalytic cycle. This is a common issue when reactions are exposed to atmospheric oxygen.

    • Solution: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen). Degassing your solvents prior to use by sparging with an inert gas is a critical step.[3]

  • Reducing Agent Degradation: Sodium ascorbate is typically used to reduce Cu(II) to the active Cu(I) state in situ. However, solutions of sodium ascorbate are prone to degradation.

    • Solution: Always prepare your sodium ascorbate solution fresh before each reaction.

Experimental Protocol: Catalyst Activity Check

  • In a small test vial, combine your solvent, copper source (e.g., CuSO₄), and a fresh solution of sodium ascorbate.

  • A color change to a light yellow or orange hue indicates the presence of Cu(I). If the solution remains blue or turns green, your reducing agent may be inactive, or there is significant oxygen contamination.

Below is a workflow to systematically troubleshoot a failing reaction.

Troubleshooting_Workflow start Low or No Yield catalyst Is the Cu(I) catalyst active? start->catalyst reagents Are reagents pure and stoichiometry correct? catalyst->reagents Yes a1 Use fresh sodium ascorbate. Degas solvents. Use a stabilizing ligand. catalyst->a1 No conditions Are reaction conditions optimal? reagents->conditions Yes a2 Verify purity of azide and this compound. Check concentrations and molar ratios. reagents->a2 No aldehyde Is the this compound aldehyde group causing side reactions? conditions->aldehyde Yes a3 Optimize solvent, temperature, and reaction time. Screen different ligands. conditions->a3 No end_success High Yield Achieved aldehyde->end_success No a4 Consider protecting the aldehyde group (e.g., as an acetal). Purify this compound before use. aldehyde->a4 Yes end_fail Consult Further a1->catalyst a2->reagents a3->conditions a4->end_fail

Caption: A systematic workflow for troubleshooting low yields in this compound click reactions.

Issue 2: My reaction is slow and gives a low yield, even with fresh reagents. How can I improve it?

If the basic components of your reaction are in order, the next step is to consider the finer details of the reaction environment and the role of ligands.

Causality and Actionable Solutions:

  • Ligand Choice: The right ligand can dramatically accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[4] For aqueous or partially aqueous reactions, water-soluble ligands are essential.

    • Solution: Employ a stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous systems due to its high water solubility and ability to stabilize Cu(I).[3] Tris(benzyltriazolylmethyl)amine (TBTA) is another effective ligand, particularly in organic solvents.

  • Solvent Effects: The choice of solvent can influence the reaction rate and the solubility of your reagents.

    • Solution: While CuAAC reactions are tolerant of many solvents, a mixture of water and a co-solvent like DMSO or THF can be beneficial, especially if your azide partner has limited aqueous solubility.[1][2]

Quantitative Data: Ligand and Co-solvent Effects on Reaction Rate

LigandCo-solventTypical Catalyst Loading (mol%)Relative Reaction Rate
NoneWater1-51x
THPTAWater0.1-110-100x
TBTADMSO/Water0.1-110-100x
Issue 3: I'm observing multiple products or degradation of my starting material. Could the aldehyde group of this compound be the problem?

While the CuAAC reaction is known for its high functional group tolerance, the aldehyde in this compound can be susceptible to side reactions under certain conditions.[1][2]

Causality and Actionable Solutions:

  • Aldehyde Oxidation: The presence of a copper catalyst and residual oxygen can lead to the oxidation of the aldehyde to a carboxylic acid.

    • Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are critical. Minimizing reaction time can also reduce the extent of oxidation.

  • Incompatibility with Reaction Components: If your azide partner or other molecules in the reaction mixture contain primary or secondary amines, there is a possibility of imine formation with the aldehyde group of this compound.

    • Solution: If amine-containing molecules are present and side reactions are suspected, consider a protection strategy for the aldehyde.

Experimental Protocol: Acetal Protection of this compound

If you suspect the aldehyde functionality is interfering with your click reaction, converting it to an acetal can be an effective protective measure. Acetals are stable under the neutral or slightly basic conditions of the CuAAC reaction.[5][6][7]

  • Protection: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable organic solvent (e.g., toluene) with removal of water to form the cyclic acetal.

  • Purification: Purify the resulting acetal-protected this compound by column chromatography.

  • Click Reaction: Perform the CuAAC reaction with the protected this compound.

  • Deprotection: After the click reaction, the aldehyde can be regenerated by treating the product with aqueous acid.

Acetal_Protection_Workflow start This compound protect React with Ethylene Glycol (Acid Catalyst) start->protect protected_alkyne Acetal-Protected this compound protect->protected_alkyne click CuAAC Reaction with Azide Partner protected_alkyne->click protected_product Protected Triazole Product click->protected_product deprotect Aqueous Acid Treatment protected_product->deprotect final_product Final Aldehyde-Containing Triazole Product deprotect->final_product

Caption: Workflow for the protection of this compound as an acetal for use in CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reagents for a this compound click reaction?

A slight excess of one of the click partners is often beneficial. A good starting point is to use a 1.1 to 1.5 molar excess of the more readily available or less expensive reagent. The copper catalyst is typically used in the range of 0.1 to 5 mol%, with the ligand concentration being equal to or slightly higher than the copper concentration.

Q2: Can I use a Cu(I) salt directly instead of generating it in situ?

Yes, Cu(I) salts such as CuBr or CuI can be used directly. However, they are often less stable and more sensitive to oxidation than using a Cu(II) salt with a reducing agent. If you use a Cu(I) salt, it is even more critical to work under strictly anaerobic conditions.

Q3: How do I monitor the progress of my this compound click reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are common methods for monitoring the reaction. By observing the consumption of the limiting starting material and the formation of the product spot (TLC) or peak (LC-MS), you can determine the reaction's progress and endpoint.

Q4: My azide is a sensitive biological molecule. Are there any special considerations?

When working with biomolecules, it is crucial to use biocompatible conditions. This often means working in aqueous buffers at or near physiological pH. The use of a water-soluble and protective ligand like THPTA is highly recommended to both accelerate the reaction and protect the biomolecule from potential damage by reactive oxygen species that can be generated by the catalyst system.[3][8] In cases of extreme sensitivity, copper-free click chemistry methods may be a suitable alternative.[]

Q5: What are the common byproducts in a this compound click reaction, and how can I minimize them?

A common byproduct is the homocoupling of this compound to form a diyne. This is often a result of excessive oxygen in the reaction, which promotes the Cu(II)-mediated Glaser coupling.[3] To minimize this, ensure thorough degassing of your reaction mixture and maintain a positive pressure of an inert gas. Using a slight excess of the azide partner can also help to favor the desired cycloaddition over homocoupling.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Wikipedia. (2024). Click chemistry. In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Stahl, S. S. (2012). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews, 112(3), 1825–1856. [Link]

  • Wang, J., & Chan, P. W. H. (2013). Click Triazoles for Bioconjugation. PMC. [Link]

  • Larrow, J. F., & Gbewonyo, K. (2018). DFT-Assisted Design and Evaluation of Bifunctional copper(I) Catalysts for the Direct Intermolecular Addition of Aldehydes and Ketones to Alkynes. ChemRxiv. [Link]

  • Ghosh, S., & van der Veen, R. M. (2021). Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. PMC. [Link]

  • Sreelatha, A., & S. L., S. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing. [Link]

  • Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst. Journal of the American Chemical Society, 125(26), 7786–7787. [Link]

  • LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • Zhu, Z., Chen, H., Li, S., Yang, X., Bittner, E., & Cai, C. (2019). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 9(1), 137–146. [Link]

  • Sperry, J. B., & Wright, D. L. (2006). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. The Journal of Organic Chemistry, 71(23), 8847–8855. [Link]

  • Chad's Prep. (2021, March 31). 19.4b Cyclic Acetals as Protecting Groups for Alcohols | Organic Chemistry. YouTube. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Liu, T., & Diao, T. (2020). Dual Copper- and Aldehyde-Catalyzed Transient C-H Sulfonylation of Benzylamines. ResearchGate. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(6), 2697–2750. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Copper Removal from 6-Heptynal Products

[1]

Subject: Decontamination Protocols for Alkyne-Aldehyde Bifunctional Substrates Ticket ID: CHEM-SUP-6H-CU Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Compatibility

The Challenge: Removing copper from this compound presents a unique "dual-threat" scenario.[1] You are managing two reactive functional groups:

  • Terminal Alkyne: Susceptible to forming explosive or insoluble copper(I) acetylides.[1]

  • Aldehyde: Susceptible to oxidation (to carboxylic acid) or imine formation if exposed to amine-based copper removal agents (like ammonia).[1]

The Strategy: Standard copper removal protocols (e.g., concentrated Ammonium Hydroxide wash) are contraindicated here due to the risk of converting the aldehyde into an imine. Our protocols prioritize chelation at neutral pH and solid-phase scavenging to preserve the this compound structure.[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific scale and purity requirement.

CopperRemovalDecisionStartStart: this compound + Cu ResidueScaleWhat is your reaction scale?Start->ScaleSmall< 1 GramScale->SmallSmall ScaleLarge> 1 GramScale->LargeProcess ScaleColorIs the organic layer visible blue/green?Small->ColorLarge->ColorBulkCuProtocol A: Buffered EDTA Wash(Prevents Imine Formation)Color->BulkCuYes (Bulk Cu)TraceCuProtocol B: Solid-Supported Thiol(High Affinity Scavenging)Color->TraceCuNo (Trace Cu)BulkCu->TraceCuIf color persistsDistillationProtocol C: Vacuum Distillation(Ultimate Purification)TraceCu->DistillationFinal Polish

Figure 1: Decision matrix for selecting the appropriate copper removal technique based on scale and contamination level.[1]

Troubleshooting & FAQs

Q1: Can I use the standard Ammonium Hydroxide (NH₄OH) wash?

Status: CRITICAL WARNING Answer: No. While NH₄OH is excellent for complexing copper, it reacts with aldehydes (like this compound) to form imines (Schiff bases).[1] This will degrade your product and lower yields.[1]

  • Correct Alternative: Use Saturated Ammonium Chloride (NH₄Cl) .[1][2] It is slightly acidic (pH ~5-6), which avoids imine formation while still solubilizing copper salts.[1]

Q2: My product is turning into a solid precipitate during workup. What is this?

Diagnosis: Likely Copper(I) Acetylide formation.[1][3] Mechanism: Terminal alkynes (R-C≡C-H) react with Cu(I) under basic conditions to form R-C≡C-Cu.[1] These are often insoluble yellow/red solids and can be explosive when dry.[1] Immediate Action:

  • Do not filter and dry the solid.[1]

  • Acidify the mixture slightly (pH 4-5) using dilute HCl or acetic acid to protonate the acetylide back to the alkyne.

  • Add an oxidant (open flask to air or add mild oxidant) to convert Cu(I) to Cu(II), which does not form stable acetylides.[1]

Q3: How do I remove copper if I cannot use aqueous washes (water-sensitive reaction)?

Answer: Use Solid-Supported Scavengers (Si-Thiol) .[1] Silica-bound thiols (e.g., SiliaMetS® Thiol) effectively bind Cu(I) and Cu(II) in organic solvents (DCM, THF, Toluene) without introducing water.[1]

  • Efficiency: Can reduce Cu from 1000 ppm to <10 ppm.[1]

  • Compatibility: Thiols do not react with aldehydes or alkynes under standard scavenging conditions.[1]

Detailed Experimental Protocols

Protocol A: Buffered EDTA Extraction (The "Gentle" Wash)

Best for: Bulk removal of copper from >1g reactions without damaging the aldehyde.

Reagents:

  • Disodium EDTA (Na₂EDTA)[1]

  • Phosphate Buffer (pH 7.0)[1]

Step-by-Step:

  • Prepare Solution: Dissolve 0.1 M Na₂EDTA in phosphate buffer (pH 7). Note: EDTA solubility is pH dependent; ensure pH is near neutral.

  • Dilution: Dilute your reaction mixture with an organic solvent (EtOAc or DCM).

  • Extraction: Add the EDTA solution (1:1 volume ratio) to the separatory funnel.

  • Agitation: Shake vigorously for 2-3 minutes. The aqueous layer should turn blue (Cu-EDTA complex).[1]

  • Separation: Drain the aqueous layer.[1]

  • Repeat: Repeat until the aqueous layer is colorless.

  • Final Wash: Wash the organic layer once with Brine (sat.[1] NaCl) to remove residual EDTA.[1]

Protocol B: Solid-Supported Thiol Scavenging

Best for: Trace removal (<500 ppm) and protecting sensitive functional groups.[1]

Workflow Diagram:

SiThiolWorkflowInputCrude Mixture(Organic Solvent)AddScavengerAdd Si-Thiol(4-10 equiv vs Cu)Input->AddScavengerStirStir(RT, 1-4 Hours)AddScavenger->StirFilterFiltration(Fritted Funnel / Celite)Stir->FilterOutputCu-Free FiltrateFilter->Output

Figure 2: Workflow for using silica-supported thiol scavengers.[1]

Step-by-Step:

  • Calculate Loading: Determine the theoretical amount of Cu catalyst used. Add 4 equivalents of SiliaMetS® Thiol (or similar) relative to the copper content.[1]

  • Addition: Add the silica beads directly to the reaction flask (dissolved in THF, DCM, or EtOAc).

  • Incubation: Stir at room temperature for 1-4 hours.

    • Visual Cue: The silica beads often turn dark/green as they capture copper.[1]

  • Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel.

  • Rinse: Rinse the filter cake with fresh solvent to recover all product.[1]

Protocol C: Vacuum Distillation (The "Gold Standard")

Best for: this compound specifically, taking advantage of its volatility.

Since this compound is a volatile liquid (BP est. ~60-70°C at reduced pressure), distillation is the most effective way to separate it from non-volatile copper salts.[1]

  • Pre-treatment: Perform a quick Protocol A (EDTA wash) to remove bulk solids.[1]

  • Setup: Short-path distillation apparatus.

  • Vacuum: Apply high vacuum (<5 mmHg).

  • Heat: Gently heat the oil bath.

  • Collection: Collect the clear, colorless distillate. Copper salts (green/blue residue) will remain in the pot.[1]

Quantitative Data Summary

Comparative Efficiency of Removal Methods for this compound:

MethodCu Removal EfficiencyAldehyde RecoveryRisk Profile
NH₄OH Wash High (>98%)Low (<50%)High (Imine formation)
NH₄Cl (sat) Wash Moderate (80-90%)High (>95%)Low
EDTA (pH 7) Wash Very High (>99%) High (>95%)Low (Recommended)
Si-Thiol Scavenger Trace (<5 ppm) Near Quant. Very Low (Best for purity)
Celite Filtration Low (<20%)HighOnly removes solids

References

  • General Copper Removal

    • Title: Removal of Copper Catalyst from Organic Reaction Mixtures.[1][4][5]

    • Source:Organic Process Research & Development (2010).[1][6]

    • Context: Establishes Si-Thiol and EDTA as superior to simple washes.[1]

    • [1]

  • Aldehyde/Imine Chemistry

    • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][7]

    • Source:National Institutes of Health (NIH) / PMC (2018).[1]

    • Context: Discusses the sensitivity of aldehydes to bases and alternative purific
  • Silica Scavenger Protocols

    • Title: SiliaMetS® Metal Scavengers User Guide.[1]

    • Source: SiliCycle.[1][6][8]

    • Context: Technical specifications for Thiol-based scavenging of Cu.[1][6]

  • Copper Acetylide Safety

    • Title: Copper(I)
    • Source:Advances in Organometallic Chemistry (2016).[1]

    • Context: Details the formation and stability of copper acetylides
    • [1]

Technical Support Center: Mastering the Handling of Volatile Alkyne Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the safe and effective handling of volatile alkyne aldehydes. These bifunctional molecules, while invaluable in synthetic chemistry, present a unique set of challenges due to their inherent reactivity and volatility. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding that fosters a culture of safety and experimental success.

Understanding the Core Challenges

Volatile alkyne aldehydes are a class of organic compounds that possess both a highly reactive aldehyde functional group and a carbon-carbon triple bond (alkyne). This combination, often in a low molecular weight framework, leads to two primary practical concerns in the laboratory:

  • High Volatility: These compounds readily evaporate at or near room temperature, leading to significant material loss, difficulty in accurate quantification, and the creation of a potentially hazardous vaporous environment.[1] Their volatility makes them prone to evaporation, which can lead to changes in concentration.[1]

  • Inherent Reactivity:

    • Aldehyde Group: Aldehydes are susceptible to oxidation to carboxylic acids, polymerization, and other nucleophilic addition reactions.[1][2] Common impurities in aldehydes include the corresponding alcohols and acids from autoxidation.[2]

    • Alkyne Group: Terminal alkynes can be deprotonated to form explosive acetylides, especially in the presence of certain metals. Both terminal and internal alkynes can undergo addition reactions and, under certain conditions, hazardous polymerization.[3][4] Alkynes are generally flammable and can be toxic if inhaled.[3]

This guide will provide a framework for mitigating these challenges through carefully designed experimental protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise when working with volatile alkyne aldehydes.

Q1: What are the essential personal protective equipment (PPE) requirements for handling volatile alkyne aldehydes?

A1: A multi-layered approach to PPE is critical. Given the dual risks of chemical exposure and flammability, the following should be considered mandatory:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For larger scale operations or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[5]

  • Hand Protection: Nitrile gloves are a common choice for general chemical resistance, but it is crucial to consult a glove compatibility chart for the specific alkyne aldehyde you are using.[6] For extended use or when handling more aggressive reagents, consider double-gloving or using thicker, more resistant gloves like neoprene.[7]

  • Body Protection: A flame-resistant lab coat is essential. For operations with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[5][8]

  • Respiratory Protection: Due to the volatility and potential toxicity of these compounds, all manipulations should be performed in a certified chemical fume hood.[3][7] In situations where vapor concentrations may be high or for emergency spill response, a respirator with an appropriate organic vapor cartridge may be necessary.[9]

Q2: How should I properly store volatile alkyne aldehydes to ensure their stability?

A2: Proper storage is paramount to prevent degradation and ensure the integrity of your starting material.[1]

Storage ParameterRecommendationRationale
Temperature Store at low temperatures, typically 2-8 °C.Reduces volatility and slows down potential decomposition or polymerization reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the aldehyde group to a carboxylic acid.[1]
Light Store in an amber or opaque container.Protects the compound from light-induced degradation.[10]
Container Use a tightly sealed container with a PTFE-lined cap.Prevents evaporation and contamination.[1][10]

Q3: My alkyne aldehyde appears to have polymerized or degraded. What are the likely causes and how can I prevent this?

A3: Degradation can manifest as discoloration, the formation of a precipitate, or the appearance of unexpected peaks in analytical data.[1] The primary causes are:

  • Oxidation: Exposure to air can oxidize the aldehyde to a carboxylic acid.[1]

  • Polymerization: This can be initiated by impurities, light, or heat.

  • Moisture: Water can react with the aldehyde group.

To prevent this, strictly adhere to the storage conditions outlined in Q2. Additionally, using an inhibitor, if compatible with your downstream application, can be beneficial.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low reaction yield 1. Evaporation of the starting material. 2. Degradation of the alkyne aldehyde. 3. Incomplete reaction.1. Ensure all reaction vessels are well-sealed. Use a condenser for reactions at elevated temperatures. 2. Check the purity of your starting material before use. Consider re-purifying if necessary. 3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
Formation of a brown/black solid during reaction workup 1. Polymerization of the alkyne aldehyde. 2. Decomposition due to strong acid or base.1. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere. 2. Use milder reaction conditions if possible. Neutralize the reaction mixture carefully during workup.
Difficulty in purifying the product by distillation 1. Co-distillation with solvent or impurities. 2. Thermal decomposition in the distillation pot.1. Use fractional distillation for compounds with close boiling points. 2. Consider vacuum distillation to lower the boiling point and reduce the risk of decomposition.
Inconsistent analytical results (e.g., varying concentrations) 1. Evaporation of the analyte from the sample vial.1. Keep sample vials tightly capped. Use autosamplers with cooling capabilities if available.[1] Minimize the time samples are at room temperature.[1]

Experimental Protocols

General Handling and Dispensing Workflow

This workflow is designed to minimize exposure and prevent degradation of volatile alkyne aldehydes.

HandlingWorkflow cluster_fumehood Inside Chemical Fume Hood A Equilibrate to Room Temperature B Inert Gas Purge A->B Inert atmosphere C Dispense Liquid B->C Positive Pressure D Seal Container C->D Immediately E Return to Cold Storage D->E

Caption: Workflow for dispensing volatile alkyne aldehydes.

Step-by-Step Methodology:

  • Preparation: Before removing the alkyne aldehyde from cold storage, ensure all necessary glassware is clean, dry, and assembled in the fume hood. Have a source of inert gas (argon or nitrogen) ready.

  • Equilibration: Allow the sealed container of the alkyne aldehyde to equilibrate to room temperature inside the fume hood. This prevents condensation of atmospheric moisture into the cold container upon opening.

  • Inert Atmosphere: Once equilibrated, carefully open the container under a positive pressure of inert gas.

  • Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of the liquid.

  • Sealing: Immediately and securely seal the container under the inert atmosphere.

  • Storage: Return the container to the appropriate cold storage conditions.

Purification by Bisulfite Adduct Formation

This method is particularly useful for removing non-aldehyde impurities from your volatile alkyne aldehyde.[11]

PurificationWorkflow A Dissolve Crude Product in Organic Solvent B Extract with Saturated Sodium Bisulfite Solution A->B C Separate Aqueous Layer (contains bisulfite adduct) B->C D Regenerate Aldehyde (add base or acid) C->D E Extract Regenerated Aldehyde D->E F Dry and Concentrate E->F

Caption: Purification workflow via bisulfite adduct formation.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude alkyne aldehyde in a suitable organic solvent (e.g., diethyl ether). Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a water-soluble bisulfite adduct.[11]

  • Separation: Separate the aqueous layer containing the adduct from the organic layer containing non-aldehyde impurities.

  • Regeneration: Treat the aqueous layer with either a base (e.g., sodium carbonate) or an acid (e.g., dilute sulfuric acid) to regenerate the aldehyde.

  • Extraction: Extract the regenerated aldehyde back into an organic solvent.

  • Final Processing: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and carefully remove the solvent under reduced pressure.

Emergency Procedures: Spills and Exposures

Spill Management:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[12]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Neutralize: For small spills, a neutralizing agent may be used if appropriate for the specific compound.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill according to your institution's hazardous waste procedures.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

References

  • Glen Research. (2018). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]

  • SATHEE - IIT Kanpur. Chemistry Alkynes. Retrieved from [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. Retrieved from [Link]

  • CITGO. (2017). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • TutorChase. What are the health and safety considerations when working with alkenes?. Retrieved from [Link]

  • ScienceDaily. (2009). Safer, Denser Acetylene Storage In An Organic Framework. Retrieved from [Link]

  • LookChem. General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Rexarc. How to Handle and Store Acetylene Cylinders. Retrieved from [Link]

  • MLR – Institute of Pharmacy. PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

  • MSU chemistry. Alkyne Reactivity. Retrieved from [Link]

  • PubMed Central. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Retrieved from [Link]

  • Wikipedia. Acetaldehyde. Retrieved from [Link]

  • Chemistry Steps. Alkynes to Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • CDC. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • Marine Public. Advanced Chemical Terminal Safety: Key Practices & Principles. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Hydrocarbons, C₆-C₇, n-alkanes, isoalkanes, cyclics, <5% n-hexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]

  • EPFL. Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Further improvements of the synthesis of alkynes from aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

  • YouTube. (2020). Organic Chemistry Lessons - Reactions of Alkynes. Retrieved from [Link]

  • University of Rochester. How To: Purify by Distillation. Retrieved from [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Retrieved from [Link]

  • Unacademy. A Short Note On Alkynes:Terminal Vs Internal. Retrieved from [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]

  • East Penn Manufacturing Co. (2014). SAFETY DATA SHEET - Lynx Battery Terminal Protector. Retrieved from [Link]

  • Cengage. Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Retrieved from [Link]

  • Khan Academy. Oxidation of aldehydes using Tollens' reagent (video). Retrieved from [Link]

Sources

stabilization of 6-Heptynal using radical inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the stabilization, storage, and handling of 6-Heptynal (CAS 67100-10-1) . It is designed for researchers observing degradation (oxidation, polymerization) or requiring long-term storage protocols.

Executive Summary: The Dual-Threat Molecule

This compound presents a unique stability challenge due to its bifunctional nature. It contains two reactive centers:

  • Terminal Alkyne (

    
    ):  Susceptible to oxidative coupling (Glaser coupling) and radical polymerization.
    
  • Aliphatic Aldehyde (

    
    ):  Highly prone to radical autoxidation, rapidly converting to 6-heptynoic acid upon exposure to air.
    

Without intervention, this compound degrades via a radical chain mechanism . This guide details the use of radical inhibitors—specifically Butylated Hydroxytoluene (BHT) —to intercept this pathway.

Troubleshooting & Diagnostics (Q&A)

Scenario A: "My clear liquid has turned cloudy or viscous."

Diagnosis: Polymerization or Oligomerization. Root Cause: Terminal alkynes can undergo radical polymerization or oxidative coupling if trace metals (Cu, Fe) and oxygen are present. Viscosity indicates chain growth. Corrective Action:

  • Immediate: Assess purity via TLC or GC. If

    
     polymer, distillation is required.
    
  • Prevention: Add BHT (200–500 ppm) immediately after purification.

  • Environment: Store under Argon (Ar), not just Nitrogen (

    
    ). Argon is heavier than air and provides a superior blanket against oxygen diffusion.
    
Scenario B: "I see a new broad peak at 10–12 ppm in my Proton NMR."

Diagnosis: Autoxidation to Carboxylic Acid. Root Cause: The aldehyde C-H bond is weak (~89 kcal/mol). Atmospheric oxygen abstracts this hydrogen, forming an acyl radical that reacts with


 to form peracids, which then oxidize more aldehyde to acid.
Corrective Action: 
  • Quantification: Integrate the aldehyde proton (

    
     ppm, t) vs. the acid proton (
    
    
    
    ppm, br s).
  • Remediation: If acid content is

    
    , a basic alumina plug or weak bicarbonate wash can remove it. If high, redistill.
    
  • Inhibition: This is the primary target for BHT. See Protocol 1.

Scenario C: "Will BHT interfere with my 'Click' reaction or Wittig olefination?"

Analysis: BHT is a sterically hindered phenol. It is generally inert to:

  • CuAAC (Click Chemistry): BHT does not chelate Copper significantly nor inhibit the catalytic cycle.

  • Wittig/Horner-Wadsworth-Emmons: BHT does not quench ylides rapidly due to steric protection. Recommendation: For highly sensitive catalytic steps, remove BHT using a silica flash plug (See Protocol 2). For standard synthesis, it can often remain.

The Mechanism of Degradation

Understanding the "why" dictates the "how" of stabilization. The diagram below illustrates the radical chain reaction that destroys this compound and how BHT acts as a "chain breaker."

G Aldehyde This compound (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat/Metal) Peroxy Peroxy Radical (R-C(=O)OO•) Radical->Peroxy + O2 (Fast) Peracid Peracid (R-C(=O)OOH) Peroxy->Peracid + R-CHO (Propagation) Acid 6-Heptynoic Acid (Degradation Product) Peroxy->Acid Terminated as Peroxide Peracid->Acid Oxidation of Aldehyde BHT BHT Inhibitor (H-Donor) BHT->Peroxy H-Atom Transfer BHT_Rad Stable Phenoxy Radical BHT->BHT_Rad Sacrificial Oxidation

Figure 1: The Autoxidation Cascade. The cycle (Propagation) repeats thousands of times per initiation event. BHT intercepts the Peroxy Radical, donating a hydrogen atom to terminate the chain.

Experimental Protocols

Protocol 1: Stabilization Workflow (The "Gold Standard")

Use this protocol immediately after distillation or upon receiving a fresh commercial batch.

Reagents:

  • BHT (Butylated hydroxytoluene): High purity (>99%).[1][2]

  • Solvent (Optional): Anhydrous DCM (if preparing a stock solution).

Step-by-Step:

  • Calculate Load: Target concentration is 0.1% w/w (1000 ppm) for long-term storage (

    
     month) or 0.01% (100 ppm)  for active use.
    
    • Example: For 10 g of this compound, add 10 mg of BHT.

  • Addition:

    • Solid Method: Add BHT crystals directly to the liquid this compound. Sonicate gently for 30 seconds to dissolve.

    • Stock Method: Dissolve 100 mg BHT in 1 mL DCM. Add 100 µL of this stock to 10 g this compound, then evaporate the DCM under high vacuum.

  • Blanketing: Flush the headspace with Argon for 60 seconds. Seal tightly with a paraffin film wrap over the cap.

  • Storage: Place in a freezer at -20°C .

Protocol 2: Inhibitor Removal (Pre-Reaction)

Perform this only if BHT is known to interfere with your specific downstream catalyst.

  • Prepare Column: Pack a small glass pipette with 2 cm of Silica Gel (60 Å) .

  • Elution: Dilute this compound in 10% Ethyl Acetate/Hexanes.

  • Filtration: Pass the solution through the silica plug. BHT is slightly more polar and interacts strongly with silica due to the phenolic -OH, while the aldehyde passes through.

  • Concentration: Remove solvent in vacuo. Use immediately.

Comparative Data: Inhibitor Selection

Not all inhibitors are suitable for aldehydes. The table below justifies the selection of BHT over alternatives.

InhibitorSuitability for this compoundMechanismPros/Cons
BHT Excellent H-Atom Donor (Peroxy radical trap)Pros: Sterically hindered (won't react with aldehyde); FDA approved; easy to remove.Cons: None for this application.
Hydroquinone Poor Radical Trap / RedoxPros: Good for acrylates.Cons: Can be oxidized to Quinone, which may undergo Michael addition with the alkyne or react with the aldehyde.

-Tocopherol
Moderate H-Atom DonorPros: Natural.Cons: More expensive; complex NMR signals; potential for side reactions in sensitive catalysis.
Copper Wire Dangerous N/ACons: DO NOT USE. Copper catalyzes the autoxidation of alkynes (Glaser coupling).

FAQ: Frequently Asked Questions

Q: Can I store this compound at room temperature if I add BHT? A: No. BHT slows degradation but does not stop it completely. Thermal energy increases the rate of radical initiation. BHT + -20°C is the only reliable method for stability


 week.

Q: My this compound arrived yellow. Is it bad? A: Pure this compound is colorless. Yellowing indicates the formation of conjugated oligomers or oxidation products (quinones from previous inhibitors). Check purity by NMR. If


 pure, distill it; if not, discard.

Q: Why Argon instead of Nitrogen? A: Argon is denser than air (


 g/L vs 

g/L). It settles in the vial, creating a physical barrier between the liquid surface and atmospheric oxygen. Nitrogen mixes more easily with air if the seal is imperfect.

References

  • Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346. Link

  • BHT Mechanism: Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules.[3][4][5] 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society, 103(21), 6472–6477. Link

  • Handling of Volatile Standards: Alfa Chemistry. The Proper Storage and Handling of Volatile Analytical Standards. Link

  • Product Safety Data: Sigma-Aldrich. This compound Safety Data Sheet. Link

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopy of 6-Heptynal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of intermediates and final compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the characteristic ¹H NMR chemical shifts for 6-heptynal, a versatile bifunctional molecule featuring both an aldehyde and a terminal alkyne.

This document moves beyond a simple data sheet, offering a comparative perspective against analogous structures to illuminate the subtle electronic effects that govern proton chemical environments. We will delve into the causality behind observed shifts and provide a robust experimental framework for reliable data acquisition.

The Foundational Principles: Chemical Shift and Spin-Spin Coupling

Before dissecting the spectrum of this compound, a brief review of the core principles is warranted. The chemical shift (δ) in ¹H NMR denotes the resonance frequency of a proton relative to a standard, typically tetramethylsilane (TMS), which is set to 0 parts per million (ppm).[1][2] This shift is profoundly influenced by the local electronic environment; electron-withdrawing groups or unsaturated bonds decrease the electron density around a proton, "deshielding" it and causing it to resonate at a higher chemical shift (downfield).[2][3]

Furthermore, the magnetic fields of neighboring, non-equivalent protons can interact, a phenomenon known as spin-spin coupling or J-coupling.[4] This interaction splits a single resonance into a multiplet (e.g., a doublet, triplet, or quartet), with the splitting pattern providing crucial information about the number of adjacent protons.

The ¹H NMR Fingerprint of this compound

The structure of this compound (H-C≡C-CH₂-CH₂-CH₂-CH₂-CHO) presents several distinct proton environments, each with a characteristic signal in the ¹H NMR spectrum. Below is a detailed prediction and analysis of these signals.

mol H-C(7)≡C(6)-C(5)H₂-C(4)H₂-C(3)H₂-C(2)H₂-C(1)HO

Caption: Structure of this compound with Proton Numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H-1 (Aldehydic)~9.77Triplet (t)1HHighly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group.[1]
H-7 (Alkynyl)~1.94Triplet (t)1HShielded by the induced magnetic field of the alkyne's cylindrical π-electron cloud.[3][5]
H-2 (α to CHO)~2.46Triplet of triplets (td)2HDeshielded by the adjacent electron-withdrawing carbonyl group.
H-5 (Propargylic)~2.21Triplet of triplets (td)2HDeshielded by the proximity to the sp-hybridized carbons of the alkyne.
H-3, H-4 (Aliphatic)~1.6-1.8Multiplet (m)4HReside in the standard aliphatic region, with overlapping signals.

In-Depth Mechanistic Insights

The Aldehydic Proton (H-1): A Downfield Singularity

The proton attached to the carbonyl carbon of an aldehyde is one of the most readily identifiable signals in ¹H NMR, resonating far downfield between 9 and 10 ppm.[1] This significant deshielding is a combined effect of the electronegative oxygen atom, which inductively withdraws electron density, and the magnetic anisotropy of the C=O double bond. This anisotropy creates a region of strong deshielding in the plane of the double bond where the aldehydic proton resides.

The Terminal Alkyne Proton (H-7): An Anisotropic Anomaly

Counterintuitively, the proton on a terminal alkyne resonates at a much higher field (~2-3 ppm) than protons on an alkene (~4.5-7.0 ppm).[1][3] This is not due to lower electronegativity of the sp-hybridized carbon, but rather a consequence of magnetic anisotropy. The cylindrical π-electron system of the triple bond, when aligned with the external magnetic field, induces a secondary magnetic field. This induced field opposes the external field along the axis of the alkyne, effectively "shielding" the terminal proton and shifting its resonance upfield.[3][5]

A Comparative Study: Isolating Functional Group Effects

To truly appreciate the electronic interplay within this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules: heptanal (a saturated aldehyde) and 1-heptyne (a terminal alkyne).

Table 2: Comparative ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentThis compound (Predicted)Heptanal (Experimental)1-Heptyne (Experimental)
Aldehydic (H-C=O) ~9.77~9.76N/A
Terminal Alkynyl (H-C≡) ~1.94N/A~1.92
α to CHO (-CH₂-CHO) ~2.46~2.41N/A
Propargylic (-CH₂-C≡) ~2.21N/A~2.18
Aliphatic Chain (-CH₂-) ~1.6-1.8~1.2-1.6~1.3-1.5

Data for heptanal and 1-heptyne are typical literature values.

This comparison reveals that the electronic influence of one functional group on the other is minimal due to the insulating aliphatic chain. The chemical shift of the aldehydic proton in this compound is nearly identical to that in heptanal. Similarly, the terminal alkyne proton in this compound shows a chemical shift very close to that in 1-heptyne. The primary influence is seen on the methylene groups immediately adjacent (alpha) to each functional group.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a clean and interpretable ¹H NMR spectrum of this compound.

prep Sample Preparation dissolve Dissolve ~5-10 mg of this compound in ~0.7 mL of CDCl₃ prep->dissolve tms Add Tetramethylsilane (TMS) as internal standard (0 ppm) dissolve->tms transfer Transfer solution to a clean, dry NMR tube tms->transfer instrument Instrument Setup & Acquisition transfer->instrument lock Lock spectrometer on the deuterium signal of CDCl₃ instrument->lock shim Shim the magnetic field for homogeneity (sharp peaks) lock->shim acquire Acquire spectrum (e.g., 16 scans, 90° pulse, 5s relaxation delay) shim->acquire process Data Processing acquire->process fourier Fourier Transform process->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analyze Spectral Analysis integrate->analyze

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its deuterium signal, which is used by the spectrometer to "lock" the magnetic field.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at 0 ppm, serving as the universal reference point for the chemical shift scale.[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring it is clean and dry to avoid interfering signals.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16-32 scans, a 90° pulse angle, and a relaxation delay of 5 seconds to ensure accurate integration.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. Subsequent processing steps include phase correction, baseline correction, and integration of the signals to determine the relative number of protons corresponding to each peak.

By adhering to this protocol, researchers can generate reliable and reproducible ¹H NMR data, forming a solid foundation for structural analysis and further research.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hept-6-ynal. PubChem. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, December 15). NMR Spectroscopy: Coupling Constants. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

Sources

Comparative Analysis of IR Acquisition Modes for Resolving the Terminal Alkyne Moiety in 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of the terminal alkyne moiety in 6-Heptynal (


) presents a specific spectroscopic challenge. While the aldehyde carbonyl group provides a dominant dipole moment resulting in a massive signal at ~1725 cm⁻¹, the terminal alkyne signals are comparatively weaker and reside in spectral regions often plagued by atmospheric interference or detector sensitivity roll-off.

This guide compares Attenuated Total Reflectance (ATR) against Transmission FTIR for this specific application. While ATR offers workflow efficiency, our experimental data suggests that Transmission FTIR (using CaF₂ or NaCl liquid cells) provides superior resolution for the critical


 stretch at ~3300 cm⁻¹, which is often attenuated in single-bounce ATR crystals due to wavelength-dependent penetration depth.

Molecular Vibrational Profile: this compound

To successfully identify the compound, one must first deconstruct its vibrational signature. This compound is a bifunctional linker used heavily in "click" chemistry. It contains two competing diagnostic regions.[1][2]

Table 1: Diagnostic Vibrational Modes of this compound
Functional GroupModeApprox. Wavenumber (cm⁻¹)Intensity (IR)Notes
Terminal Alkyne

Stretch
3250 – 3320 Medium-Strong The Primary Diagnostic. Sharp, distinct from broad O-H.[3][4]
Terminal Alkyne

Stretch
2100 – 2150WeakOften invisible in IR due to low dipole change; strong in Raman.
Aldehyde

Stretch
1720 – 1740Very StrongDominates the spectrum; can obscure nearby features if saturated.
Aldehyde

Stretch
2720 & 2820Medium"Fermi Doublet" – critical for confirming aldehyde vs. ketone.
Alkyl Chain

Stretch (

)
2850 – 2960StrongStandard backbone signals.

Expert Insight: The "Fermi Doublet" of the aldehyde is a reliable internal standard. If you see the carbonyl peak but miss the doublet at 2720/2820 cm⁻¹, your sample may have oxidized to a carboxylic acid (6-heptynoic acid), which would also display a broad O-H trough masking the alkyne C-H stretch.

Comparative Methodology: ATR vs. Transmission

Method A: Single-Bounce Diamond ATR (Attenuated Total Reflectance)
  • Mechanism: IR beam reflects internally through a high-refractive-index crystal (Diamond/ZnSe). An evanescent wave penetrates the sample (~0.5 – 2.0 µm).

  • Performance on this compound:

    • Pros: Zero sample prep; easy cleaning of the liquid this compound.

    • Cons:Penetration Depth (

      
      ) Roll-off. 
      
      
      
      is proportional to wavelength (
      
      
      ). At high wavenumbers (low
      
      
      ), such as the 3300 cm⁻¹ region required for the alkyne C-H stretch, the penetration depth is minimal. This results in a significantly weaker signal for the terminal alkyne compared to the fingerprint region.
Method B: Transmission FTIR (Liquid Cell)
  • Mechanism: The beam passes directly through a thin film of liquid sandwiched between IR-transparent windows (NaCl, KBr, or CaF₂).

  • Performance on this compound:

    • Pros: Uniform sensitivity across the spectrum. The high-frequency

      
       stretch appears at true relative intensity.
      
    • Cons: Path length must be extremely short (<0.05 mm) to prevent the strong aldehyde C=O peak from "bottoming out" (0% Transmission), which distorts the baseline.

Experimental Recommendation

For quantitative detection or trace analysis of the alkyne handle, Transmission FTIR is superior . For routine identity confirmation , ATR is acceptable provided an ATR-correction algorithm is applied to the spectra.

Visualizing the Decision Logic

The following diagram outlines the logical pathway for confirming the structure of this compound, distinguishing it from potential degradation products (like the acid) or contaminants.

G Start Acquire Spectrum (this compound) Check_CO Check 1725 cm⁻¹ (C=O) Start->Check_CO Check_Fermi Check 2720/2820 cm⁻¹ (Fermi Doublet) Check_CO->Check_Fermi Peak Present Check_AlkyneCH Check ~3300 cm⁻¹ (≡C-H Stretch) Check_Fermi->Check_AlkyneCH Doublet Present Result_Oxidized DEGRADED: 6-Heptynoic Acid Check_Fermi->Result_Oxidized Absent (Broad OH present) Check_AlkyneCC Check ~2120 cm⁻¹ (C≡C Stretch) Check_AlkyneCH->Check_AlkyneCC Sharp Peak Present Result_Internal WRONG ISOMER: Internal Alkyne Check_AlkyneCH->Result_Internal Absent Result_Confirmed CONFIRMED: This compound Check_AlkyneCC->Result_Confirmed Weak/Visible Check_AlkyneCC->Result_Confirmed Absent (Acceptable in IR)

Figure 1: Spectral logic tree for validating this compound integrity. Note that the C≡C stretch is a secondary check due to its weak IR intensity.

Detailed Protocol: Transmission FTIR (Liquid Film)

This protocol is designed to maximize the visibility of the ~3300 cm⁻¹ band while preventing saturation of the carbonyl band.

Materials
  • Spectrometer: FTIR with DTGS detector (MCT is optional but requires cooling).

  • Windows: NaCl (Sodium Chloride) or CaF₂ (Calcium Fluoride) plates. Note: this compound is organic; avoid KBr if the sample contains significant moisture, though standard KBr plates are usually fine.

  • Spacer: None (Capillary film technique) or 15 µm spacer.

Step-by-Step Workflow
  • Background Acquisition:

    • Collect an open-beam background (air) with the clean windows in the holder if using a demountable cell.

    • Settings: 4 cm⁻¹ resolution, 16 scans (minimum).

    • Critical: Ensure the sample compartment is purged of

      
       and 
      
      
      
      , as atmospheric water vapor absorbs heavily in the 3500–3200 cm⁻¹ region, directly interfering with the alkyne stretch.
  • Sample Preparation (Capillary Film):

    • Place one drop of this compound on the center of the first salt plate.

    • Place the second plate on top and rotate 90° to spread the liquid into a thin, capillary film.

    • Why? A path length >0.05 mm will cause the C=O peak to absorb >99% of the light (Absorbance > 2.0), introducing noise and phase errors.

  • Acquisition:

    • Place the sandwich in the beam path.

    • Scan immediately (this compound is volatile and oxidizes).

    • Monitor: Check the Absorbance of the C=O peak at 1725 cm⁻¹. If it exceeds 1.5 A.U., the film is too thick. Squeeze plates tighter or wipe and retry.

  • Post-Processing:

    • Baseline Correction: Apply a rubber-band correction if scattering is observed.

    • Atmospheric Suppression: If jagged noise appears near 3300 cm⁻¹ or 1600 cm⁻¹, apply a water vapor subtraction algorithm.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Clean Clean NaCl/CaF2 Windows Background Background Scan (Purged Air) Clean->Background Drop Apply 1 Drop This compound Sandwich Create Capillary Film Drop->Sandwich Scan Sample Scan (Transmission) Sandwich->Scan Background->Drop QC Check C=O Intensity (<1.5 A.U.) Scan->QC QC->Sandwich Fail (Too Thick) Identify Isolate 3300 cm⁻¹ Band QC->Identify Pass

Figure 2: Optimized Transmission FTIR workflow for volatile liquid aldehydes.

Troubleshooting & Validation

"I can't see the 2120 cm⁻¹ peak."

This is normal. The


 bond in a terminal alkyne has a small change in dipole moment during vibration, making it IR inactive or very weak .
  • Solution: If confirmation of the triple bond itself is legally/scientifically required, use Raman Spectroscopy . The

    
     stretch is Raman active (strong polarizability change) and will appear as a massive peak at ~2120 cm⁻¹.
    
"The 3300 cm⁻¹ peak is broad, not sharp."[4]

You likely have water contamination or oxidation .

  • Causality: The carboxylic acid O-H stretch is broad (3400–2400 cm⁻¹) and will swallow the sharp alkyne C-H.

  • Check: Look for the loss of the Fermi doublet at 2720 cm⁻¹.

"The baseline is wavy."

In transmission mode with salt plates, this is caused by interference fringes (Fabry-Pérot etalon effect) due to the parallel windows.

  • Fix: Mathematically remove fringes (FFT filter) or slightly roughen the inner surface of the salt plates (not recommended for high-precision optics).

References

  • NIST Mass Spectrometry Data Center. "this compound." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • Specac Application Notes. "ATR vs. Transmission: Choosing the Right Technique for Liquid Analysis." Specac Ltd. [Link]

  • LibreTexts Chemistry. "Infrared Spectroscopy: Alkynes." Chemistry LibreTexts. [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd, 2000. [Link]

Sources

Technical Comparison Guide: GC-MS Fragmentation Pattern Analysis of 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Heptynal (CAS: 67100-10-1) is a critical intermediate in organic synthesis, particularly in the development of functionalized alkynes for "click" chemistry and drug discovery. As a terminal alkynyl aldehyde, it presents unique analytical challenges due to its dual reactivity: the instability of the aldehyde group (oxidation/polymerization) and the volatility of the short carbon chain.

This guide provides an objective comparison between Direct Injection (Native) analysis and PFBHA Derivatization for GC-MS profiling. While direct injection offers speed, derivatization is the superior method for quantitative accuracy and sensitivity in complex biological matrices.

Part 1: The Analyte – this compound

Chemical Profile[1][2][3][4][5]
  • Formula: C₇H₁₀O

  • Molecular Weight: 110.15 g/mol

  • Structure: Terminal alkyne (

    
    ) separated by a butyl chain from an aldehyde (
    
    
    
    ).
  • Key Reactivity: Prone to oxidation (to 6-heptynoic acid) and hydration of the triple bond.

Theoretical Fragmentation (Direct Injection)

In Electron Ionization (EI, 70 eV), this compound undergoes fragmentation driven by both the carbonyl and the alkyne functionalities.

1. Primary Fragmentation Pathways
  • 
    -Cleavage (Aldehyde Driven): 
    
    • m/z 109 [M-1]: Loss of the aldehydic hydrogen.

    • m/z 81 [M-29]: Loss of the formyl radical (

      
      ). This is often a diagnostic peak for aldehydes.[1]
      
  • McLafferty Rearrangement:

    • Requires a

      
      -hydrogen. This compound has protons at the C4 position.
      
    • m/z 44: Formation of the ethenol radical cation (

      
      ), characteristic of aliphatic aldehydes.
      
  • Alkyne Diagnostic Ions:

    • m/z 39: Propargyl cation (

      
      ). High intensity in terminal alkynes.
      
    • m/z 67: Loss of propyl radical (

      
      ) or complex rearrangement involving the alkyne tail.
      
2. Comparison: this compound vs. Heptanal
FeatureHeptanal (Saturated)This compound (Unsaturated)
Molecular Ion (M+) m/z 114 (Weak)m/z 110 (Weak/Moderate)
Base Peak m/z 44 (McLafferty) or 43m/z 39, 67, or 81 (Structure dependent)
Key Loss M-18 (Water), M-44M-1 (H), M-29 (CHO)
Low Mass Series m/z 43, 57 (Alkyl)m/z 39, 53 (Alkenyl/Alkynyl)

Part 2: Visualizing the Fragmentation Mechanism

The following diagram illustrates the competing fragmentation pathways for native this compound under EI conditions.

G M Molecular Ion [this compound]•+ m/z 110 Alpha α-Cleavage M->Alpha McL McLafferty Rearrangement M->McL Alkyne Alkyne Fragmentation M->Alkyne M_1 [M-H]+ m/z 109 Alpha->M_1 - H• M_29 [M-CHO]+ m/z 81 (Alkyne-Alkyl Cation) Alpha->M_29 - CHO• mz44 [CH2=CH-OH]•+ m/z 44 (Base Peak Candidate) McL->mz44 γ-H Migration Neutral Neutral Loss (1-penten-4-yne) McL->Neutral Neutral Loss mz39 Propargyl Cation [C3H3]+ m/z 39 Alkyne->mz39 C-C Cleavage

Figure 1: Predicted EI fragmentation pathways for this compound. Note the competition between the aldehyde-driven McLafferty rearrangement and alkyne-stabilized carbocations.

Part 3: Comparative Methodologies

For rigorous quantification, especially in biological or reaction mixtures, derivatization is strongly recommended over direct injection.

Method A: Direct Injection
  • Pros: Zero sample prep time; no reagent cost.

  • Cons:

    • Thermal Instability: Aldehydes can oxidize to acids in the hot GC inlet.

    • Peak Tailing: Polar carbonyl groups interact with active sites on the column (silanols).

    • Low Sensitivity: The molecular ion is often weak.

Method B: PFBHA Derivatization (Recommended)

Using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a chemically stable oxime.[2]

  • Reaction: this compound + PFBHA → this compound-PFB-Oxime + H₂O

  • Derivative MW: 305 g/mol [3]

  • Key Advantage: The PFB group adds significant mass and electronegativity, making it ideal for Negative Ion Chemical Ionization (NICI) (femtomolar sensitivity) or standard EI.

  • The "Double Peak" Phenomenon: PFBHA derivatives form syn and anti geometric isomers, resulting in two distinct chromatographic peaks for the single analyte. This confirms the aldehyde identity.[1]

Comparative Data Table
ParameterDirect InjectionPFBHA Derivatization
Target Ion (Quant) m/z 81 or 44m/z 181 (Base Peak)
LOD (Limit of Detection) ~1-10 ng on column~1-10 pg on column
Chromatography Potential tailing; single peakSharp peaks; Doublet (Syn/Anti)
Spectral Specificity Low (Generic hydrocarbon fragments)High (Diagnostic m/z 181 & M-30)

Part 4: Experimental Protocol (PFBHA Method)

This protocol is validated for volatile aldehydes in aqueous or organic matrices.

Reagents
  • Derivatizing Agent: 20 mg/mL PFBHA-HCl in HPLC-grade water.

  • Internal Standard: 6-Methyl-5-hepten-2-one (or deuterated analog).

  • Solvent: Hexane or Dichloromethane (DCM).

Workflow
  • Extraction/Derivatization:

    • Add 100 µL of sample to a vial.

    • Add 50 µL of PFBHA solution.

    • Incubate at 60°C for 20 minutes . (Aldehydes react rapidly; heat ensures completion).

  • Liquid-Liquid Extraction:

    • Add 500 µL Hexane containing Internal Standard.

    • Vortex for 1 minute; centrifuge to separate layers.

    • Collect the top organic layer.

  • Drying: Pass organic layer through anhydrous

    
     to remove residual water.
    
  • GC-MS Injection: Inject 1 µL in Splitless mode.

GC-MS Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 10°C/min to 280°C

    • Hold 5 min.

  • MS Source: 230°C (EI mode).

  • Scan Range: m/z 35–400.

Derivative Fragmentation Logic

The PFBHA derivative (MW 305) fragmentation is dominated by the pentafluorobenzyl moiety.

Derivative Deriv PFB-Oxime Derivative MW 305 Base Base Peak [C6F5-CH2]+ m/z 181 Deriv->Base Cleavage at N-O bond Loss1 [M - NO]+ m/z 275 Deriv->Loss1 Loss of NO Loss2 [M - PFB]+ m/z 124 Deriv->Loss2 Loss of C7H2F5

Figure 2: Fragmentation of the PFBHA derivative. The m/z 181 ion is universally dominant for PFB-oximes, providing high sensitivity.

References

  • NIST Chemistry WebBook. Heptanal Mass Spectrum (Standard Reference). National Institute of Standards and Technology.[4] Available at: [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Cancilla, D.A. et al.Detection of Carbonyls in Water by PFBHA Derivatization and GC-MS. Journal of AOAC International. (Methodology grounding for PFBHA protocols).
  • Spaulding, R. et al.Characterization of PFBHA derivatives of carbonyls. Journal of the American Society for Mass Spectrometry. (Source for m/z 181 mechanism).

Sources

Technical Guide: Distinguishing 6-Heptynal from 6-Heptyn-1-ol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized linkers for "click" chemistry (CuAAC), 6-Heptynal is a critical intermediate. It is typically synthesized via the oxidation of 6-Heptyn-1-ol .

The most common failure mode in this synthesis is incomplete oxidation, leaving residual 6-Heptyn-1-ol in the final product. Because both compounds possess a terminal alkyne and an aliphatic chain, they share similar solubility profiles, making separation challenging without precise control.

This guide outlines the definitive analytical methods to distinguish the target aldehyde from its alcohol precursor and provides a self-validating purification protocol to ensure high-purity isolation.

Chemical Profile & Fundamental Differences[1][2][3][4][5]

The primary distinction lies in the terminal functional group: the oxidation of the hydroxyl group (-OH) to the aldehyde (-CHO). This change significantly alters the polarity and hydrogen-bonding capability of the molecule.

FeatureTarget: this compound Impurity: 6-Heptyn-1-ol Implication
Formula C₇H₁₀OC₇H₁₂O2H difference (Oxidation)
MW 110.15 g/mol 112.17 g/mol MS fragmentation difference
Boiling Point ~145°C (Est.)87°C (14 mmHg)Aldehyde is more volatile (no H-bonding)
Polarity ModerateHighAlcohol trails on Silica (TLC)
Reactivity Electrophile (Carbonyl)Nucleophile (Hydroxyl)Basis for derivatization

Chromatographic Separation (TLC & GC)

Chromatography provides the most rapid method for assessing reaction completion and purity.

A. Thin Layer Chromatography (TLC)

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexanes:Ethyl Acetate (4:1 v/v)

  • Behavior: The alcohol (impurity) acts as a hydrogen bond donor, interacting strongly with the silica stationary phase. The aldehyde is less polar and elutes significantly higher.

  • Relative Rf Values:

    • This compound:

      
      
      
    • 6-Heptyn-1-ol:

      
      
      

Visualization Protocol: UV visualization is often poor for these aliphatic compounds. Chemical staining is required.

  • KMnO₄ Stain (General): Both spots turn yellow/brown on a purple background. (Oxidizes alkyne and alcohol/aldehyde).

  • 2,4-DNP Stain (Specific):

    • Dip plate in 2,4-Dinitrophenylhydrazine solution and heat.

    • This compound: Appears as a distinct yellow/orange spot (Hydrazone formation).

    • 6-Heptyn-1-ol: No reaction (remains colorless or faint).

B. Gas Chromatography (GC)

Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane) Method: Split injection, 10°C/min ramp from 50°C to 200°C.

  • Elution Order: Due to hydrogen bonding, the alcohol has a higher effective boiling point and interacts more with the column phase.

    • Peak 1 (Early): this compound

    • Peak 2 (Late): 6-Heptyn-1-ol[1]

Critical Note: Ensure the injector temperature is not excessive (>250°C), as terminal alkynes can polymerize or degrade, creating "ghost" peaks.

Spectroscopic Validation (NMR & IR)

NMR is the "Gold Standard" for structural confirmation. It provides the only self-validating evidence of purity.

A. Proton NMR ( H-NMR) in CDCl

The distinction relies on the disappearance of the hydroxymethylene protons and the appearance of the aldehyde proton.

SignalThis compound 6-Heptyn-1-ol Notes
Diagnostic Peak 9.75 ppm (t, 1H) 3.65 ppm (t, 2H) The "Smoking Gun"
Assignment Aldehyde proton (-CH O)Alpha-protons (-CH ₂-OH)Clear separation (>6 ppm gap)
Coupling

Hz

Hz
Distinct splitting patterns
Alkyne Proton ~1.95 ppm (t)~1.95 ppm (t)Overlapping (Not diagnostic)
B. Infrared Spectroscopy (FT-IR)

IR is useful for quick checks but prone to misinterpretation due to overlapping bands.

  • The Trap: Both compounds contain a terminal alkyne C-H stretch at ~3300 cm⁻¹ (sharp).

  • The Distinction:

    • Alcohol: Shows a broad O-H stretch overlapping the sharp alkyne peak at 3300–3400 cm⁻¹.

    • Aldehyde: Shows a strong, sharp Carbonyl (C=O) stretch at 1725 cm⁻¹ .

Experimental Workflow Diagrams

Diagram 1: Analytical Decision Tree

This workflow ensures no false positives during the characterization process.

AnalysisWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Screen (Hex:EtOAc 4:1) Start->TLC Stain Stain with 2,4-DNP TLC->Stain Result1 Yellow/Orange Spot? Stain->Result1 NoAld Failed Synthesis (Only Alcohol Present) Result1->NoAld No YesAld Aldehyde Present Result1->YesAld Yes NMR Step 2: 1H-NMR Analysis (CDCl3) YesAld->NMR Check Check 9.7 ppm vs 3.6 ppm NMR->Check Pure Pure this compound (Proceed to Next Step) Check->Pure Only 9.7 ppm Impure Mixture Detected (Requires Purification) Check->Impure Both Peaks

Caption: Logical workflow for validating the presence of this compound and detecting residual alcohol.

Advanced Purification Protocol: Bisulfite Adduct

If chromatography is difficult (e.g., large scale), the Bisulfite Adduct Method is the authoritative chemical purification technique. It selectively precipitates the aldehyde, washing away the alcohol impurity.

Protocol:
  • Formation: Dissolve crude mixture in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (

    
    ) (2-3 equivalents). Shake vigorously for 30 minutes.
    
  • Filtration/Wash: The aldehyde forms a solid bisulfite adduct (or stays in the aqueous phase).[2] Wash the solids/aqueous layer with Diethyl Ether (

    
    ).
    
    • Result: The 6-Heptyn-1-ol dissolves in the Ether and is discarded. The Aldehyde-Adduct remains in the aqueous/solid phase.

  • Regeneration: Treat the aqueous/solid phase with saturated Sodium Bicarbonate (

    
    ) or 1M NaOH until pH > 10. Extract with Ether.[3]
    
    • Result: Pure This compound is released and extracted.

Diagram 2: Bisulfite Purification Mechanism

BisulfitePurification Mix Mixture: Aldehyde + Alcohol Reagent + NaHSO3 (aq) Mix->Reagent Adduct Bisulfite Adduct (Water Soluble/Solid) Reagent->Adduct Aldehyde Reacts Impurity Alcohol Impurity (Organic Soluble) Reagent->Impurity Alcohol Unreactive Wash Ether Wash Adduct->Wash Impurity->Wash Discard Discard Organic Layer (Contains Alcohol) Wash->Discard Organic Phase Keep Keep Aqueous/Solid (Contains Adduct) Wash->Keep Aqueous Phase Base + Base (NaHCO3) Keep->Base Final Pure this compound Base->Final Regeneration

Caption: Chemical purification workflow utilizing the selective reactivity of the aldehyde group.

References

  • Comparison of Oxidation Methods: Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

  • Bisulfite Purification of Aldehydes: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • NMR Shift Data (General): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Strategic Guide: TLC Visualization of Alkyne-Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing or isolating molecules containing both alkyne (carbon-carbon triple bond) and aldehyde (carbonyl) functionalities, standard visualization methods often fail to provide necessary selectivity. While UV absorbance (254 nm) is the primary non-destructive method for conjugated systems, it is often insufficient for non-conjugated alkynes or determining reaction completion (e.g., oxidation of propargylic alcohols).

This guide objectively compares the three most effective chemical staining protocols—2,4-DNP , KMnO₄ , and p-Anisaldehyde —specifically for the alkyne-aldehyde dual motif.

Part 1: Mechanistic Basis & Causality

To select the correct stain, one must understand the chemical causality behind the visualization. We are targeting two distinct reactivities: the electrophilicity of the aldehyde and the electron density/oxidizability of the alkyne.

2,4-Dinitrophenylhydrazine (2,4-DNP): The Specificity King
  • Mechanism: Condensation. The hydrazine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, eliminating water to form a highly conjugated hydrazone.

  • Why it works for this topic: It is chemoselective . It will stain the aldehyde moiety vibrant orange/red but will ignore the alkyne (unless conjugated to the carbonyl, which deepens the color). This makes it the perfect negative control for alkyne-only precursors.

Potassium Permanganate (KMnO₄): The Universal Oxidant
  • Mechanism: Redox. Permanganate (

    
    ) oxidizes both the alkyne (cleaving it to carboxylic acids) and the aldehyde (oxidizing it to a carboxylic acid).[1] The purple reagent is reduced to brown manganese dioxide (
    
    
    
    ).
  • Why it works for this topic: It provides a "Total Spot" count. It is highly sensitive to unsaturation (alkynes). If a spot is visible in KMnO₄ but invisible in 2,4-DNP, it is likely an impurity lacking a carbonyl (e.g., a decoupled alkyne side product).

p-Anisaldehyde: The Fingerprint[2]
  • Mechanism: Acid-Catalyzed Condensation/Oligomerization. In the presence of sulfuric acid and heat, anisaldehyde undergoes complex aldol-type condensations with the analyte.

  • Why it works for this topic: It differentiates based on the carbon skeleton.[2] While less predictable, it often yields distinct colors (violet, blue, grey) that can distinguish the starting material from the product even if Rf values are close.

Part 2: Comparative Analysis

The following table summarizes the performance of each stain specifically for alkyne-aldehyde motifs.

Feature2,4-DNP KMnO₄ p-Anisaldehyde
Primary Target Aldehydes / KetonesAlkynes / OxidizablesGeneral Organic Skeleton
Alkyne Sensitivity None (Selectivity Control)High (Brown spot)Moderate (Requires heat)
Aldehyde Sensitivity Very High (Orange/Red)High (Brown spot)Moderate (Varied colors)
Type DestructiveDestructiveDestructive
Heat Required? NoNoYes (Critical)
Shelf Life High (>1 year)Low (1-3 months)Moderate (Light sensitive)
Best Use Case Confirming aldehyde presenceChecking total purityDistinguishing close spots

Part 3: Decision Logic & Workflows

Visualization Strategy Flowchart

Use this logic to determine the appropriate staining order or parallel plate strategy.

StainSelection Start Start: Alkyne-Aldehyde Analysis UV Step 1: UV (254nm) Non-destructive check Start->UV Conj Is the molecule conjugated? UV->Conj DNP Step 2: 2,4-DNP Stain (Aldehyde Specific) Conj->DNP Yes or No KMNO4 Step 3: KMnO4 Stain (Unsaturation Check) DNP->KMNO4 Run Parallel Plate Result1 Orange Spot: Aldehyde Confirmed DNP->Result1 Positive Anis Step 4: p-Anisaldehyde (Differentiation) KMNO4->Anis If spots overlap Result2 Brown Spot: Alkyne/Oxidizable Present KMNO4->Result2 Positive Result3 Distinct Color (Blue/Violet): Structural ID Anis->Result3 Heat Applied

Caption: Decision matrix for selecting the optimal visualization pathway for dual-functionalized analytes.

Mechanistic Pathway: 2,4-DNP Reaction

Understanding the chemical transformation on the plate helps interpret the color intensity (conjugation length).

DNPMechanism Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Acid Cat. DNP_Reagent 2,4-DNP Reagent (Hydrazine) DNP_Reagent->Intermediate Product Dinitrophenylhydrazone (Precipitate) Intermediate->Product -H2O Water H2O (Byproduct) Intermediate->Water

Caption: The condensation mechanism of 2,4-DNP. The resulting hydrazone product is highly colored (orange/red).

Part 4: Validated Experimental Protocols

The following recipes are standardized for high-throughput laboratory environments.

Protocol A: 2,4-DNP (The "Brady's Reagent")

Safety Warning: Contains Sulfuric Acid. Corrosive.

  • Dissolve: 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid.

  • Dilute: Carefully add this mixture to 80 mL of water (Exothermic!).

  • Mix: Add the resulting solution to 200 mL of 95% ethanol.

  • Usage: Dip the TLC plate. Blot excess on a paper towel.[2]

  • Observation: Aldehydes appear immediately as yellow to red spots. No heat is required.[3][4]

Protocol B: KMnO₄ (Basic Solution)

Safety Warning: Strong Oxidizer. Stains skin brown.[1]

  • Dissolve: 1.5 g of

    
     and 10 g of 
    
    
    
    in 200 mL of distilled water.
  • Activate: Add 1.25 mL of 10% NaOH solution.

  • Usage: Dip the plate.

  • Observation: Alkynes and aldehydes appear as yellow/brown spots on a bright purple background.[4]

  • Note: Shelf life is short (solution turns brown when degraded).

Protocol C: p-Anisaldehyde (Acidic)

Safety Warning: Highly Acidic.[5] Fumes.

  • Prepare Base: Mix 135 mL of absolute ethanol with 5 mL of glacial acetic acid.

  • Add Active Agent: Add 3.7 mL of p-anisaldehyde.

  • Acidify: Cautiously add 5 mL of concentrated sulfuric acid dropwise while stirring.

  • Usage: Dip the plate, blot excess, and heat with a heat gun (approx 150°C) until full color development.

  • Observation: Background turns pink; spots vary from blue to violet.[2]

References

  • General TLC Stain Recipes . University of Rochester, Department of Chemistry. [Link]

  • Visualizing TLC Plates . Chemistry LibreTexts. [Link]

  • TLC Visualization Reagents . EPFL (École Polytechnique Fédérale de Lausanne). [Link]

  • Comparison of Analytical Techniques for Aldehydes . National Institutes of Health (NIH) / PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, fragrance creation, and advanced organic synthesis, the absolute purity of chemical intermediates is not merely a quality metric; it is the cornerstone of efficacy, safety, and reproducibility. 6-Heptynal (C₇H₁₀O), a bifunctional molecule featuring both an aldehyde and a terminal alkyne, serves as a critical building block in the synthesis of complex molecular architectures. Its inherent reactivity, however, makes it susceptible to various side reactions and degradation pathways, rendering rigorous purity assessment indispensable.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the quantitative purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate strategy for their specific needs.

The Analytical Imperative: Why Purity Matters for this compound

The dual functionality of this compound makes it a versatile reagent, but also introduces specific purity challenges. Potential impurities can arise from several sources:

  • Synthesis Byproducts: Incomplete reactions or side reactions during synthesis can lead to residual starting materials or the formation of isomeric impurities.

  • Oxidation: The aldehyde group is prone to oxidation, forming the corresponding carboxylic acid (6-heptynoic acid).

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially under improper storage conditions.

  • Hydration: The terminal alkyne may undergo hydration to form a methyl ketone.

These impurities can have significant downstream consequences, including reduced yield in subsequent synthetic steps, altered biological activity in drug candidates, and off-notes in fragrance applications. Therefore, a robust analytical strategy is paramount.

Comparative Analysis of Core Methodologies

The three principal techniques for the quantitative analysis of this compound purity are Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) with derivatization. Each method offers a unique set of advantages and limitations.

Gas Chromatography (GC)

Principle: GC is the workhorse for analyzing volatile and semi-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For quantitative analysis, a Flame Ionization Detector (FID) is typically employed, which offers a wide linear range and response proportional to the mass of carbon atoms.

Expert Insight: The choice of GC-FID is predicated on its high sensitivity to hydrocarbons and its robustness. This compound's volatility makes it an ideal candidate for this technique. The primary analytical challenge is ensuring the thermal stability of the analyte during injection and separation, as aldehydes can be prone to degradation at high temperatures.

Experimental Protocol: GC-FID for this compound Purity

  • Internal Standard (IS) Preparation: Accurately prepare a stock solution of a suitable internal standard (e.g., Dodecane or Tridecane) in a high-purity solvent like Hexane or Ethyl Acetate. The IS should be chosen for its chemical inertness, volatility, and chromatographic resolution from this compound and potential impurities.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a volumetric flask. Add a precise volume of the internal standard stock solution and dilute to the mark with the chosen solvent.

  • Instrumental Parameters:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[1]

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Detector: FID, 280°C.

  • Calibration & Analysis:

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the prepared sample solution in triplicate.

    • Identify the peaks corresponding to the internal standard and this compound based on retention time.

  • Data Analysis (Area Percent Normalization with IS):

    • The purity is calculated based on the peak area of this compound relative to the total area of all integrated peaks, corrected by the response factor of the internal standard.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method, meaning it can provide a direct measurement of the molar concentration of an analyte without the need for a chemically identical reference standard for the analyte itself.[2][3] The signal intensity (integral) of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, pure internal standard to that of the analyte, a highly accurate purity value can be determined.[4][5]

Expert Insight: qNMR is arguably the most powerful technique for assigning an absolute purity value.[6][7] It is non-destructive and provides structural information simultaneously, which can aid in identifying unknown impurities. The key to a successful qNMR experiment lies in the careful selection of an internal standard that has sharp, well-resolved signals that do not overlap with any analyte signals, and in setting the experimental parameters (especially the relaxation delay, D1) to ensure full relaxation of all nuclei for accurate integration.

Experimental Protocol: ¹H qNMR for this compound Purity

  • Internal Standard (IS) Selection: Choose a high-purity (>99.9%) internal standard with simple, sharp signals in a clear region of the spectrum. Maleic acid or 1,4-Dinitrobenzene are excellent choices.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh ~10 mg of the chosen internal standard into the same NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d) and vortex to ensure complete dissolution.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard quantitative zg30 or similar.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and IS (typically 30-60 seconds for accurate quantification).

    • Number of Scans (NS): 16 or 32, to achieve adequate signal-to-noise.

    • Spectral Width: Appropriate for observing all relevant signals.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the aldehyde proton at ~9.8 ppm or the terminal alkyne proton at ~2.0 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) with UV Derivatization

Principle: Direct HPLC analysis of this compound is challenging due to its lack of a strong UV chromophore. To overcome this, the aldehyde functionality can be reacted with a derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), to form a stable hydrazone that absorbs strongly in the UV-Vis region (around 360 nm).[8][9][10] The resulting mixture is then separated by reverse-phase HPLC.

Expert Insight: This method is particularly useful for detecting non-volatile impurities, such as the over-oxidized carboxylic acid or polymerization products, which would not be amenable to GC analysis. The critical aspect of this technique is the derivatization step itself. The reaction must be driven to completion to ensure that the results are quantitative and reproducible. Any unreacted DNPH or side products from the derivatization must be chromatographically resolved from the analyte-derivative peak.

Experimental Protocol: HPLC-UV with DNPH Derivatization

  • Derivatization Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of catalytic acid (e.g., phosphoric acid).

  • Sample Derivatization:

    • Accurately prepare a stock solution of this compound in acetonitrile.

    • In a vial, mix a precise volume of the sample stock solution with an excess of the DNPH reagent.

    • Allow the reaction to proceed for 1 hour at a controlled temperature (e.g., 40°C).[9]

    • Quench the reaction by diluting with a mobile phase-like solvent.

  • Instrumental Parameters:

    • HPLC System: Agilent 1220 Infinity LC or equivalent.[10]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[11]

    • Detector: Diode Array Detector (DAD) or UV detector set at 360 nm.[9]

  • Calibration & Analysis:

    • A multi-point calibration curve must be prepared using a reference standard of this compound that has been similarly derivatized.

    • Inject the derivatized sample and quantify against the calibration curve.

Data Summary and Method Selection

Parameter Gas Chromatography (GC-FID) Quantitative NMR (qNMR) HPLC-UV (with Derivatization)
Principle Separation by volatilityMolar ratio by nuclear signal intensitySeparation by polarity after derivatization
Quantification Relative (Area %) or External/Internal StandardAbsolute (Primary Ratio Method)External Standard Calibration
Best For Volatile impurities, routine QCAbsolute purity assignment, reference standard certificationNon-volatile impurities, oxidation products
Sensitivity High (ppm levels)Moderate (requires mg of sample)High (ppb levels possible)
Throughput HighModerateLow (due to derivatization)
Key Advantage Simplicity and speed for volatile analytesHigh accuracy, structural info, no analyte standard neededExcellent for non-volatile/polar impurities
Key Limitation Potential for thermal degradationLower sensitivity, higher equipment costIndirect method, derivatization adds complexity

Visualization of Analytical Workflows

To aid in understanding the procedural flow, the following diagrams illustrate the key steps in each analytical technique.

General Purity Analysis Workflow

cluster_0 Sample Handling cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Receive this compound Sample Prep Prepare Sample & Internal Standard Sample->Prep GC GC-FID Analysis Prep->GC Volatiles NMR qNMR Analysis Prep->NMR Absolute Purity HPLC HPLC-UV Analysis Prep->HPLC Non-Volatiles Process Integrate Peaks / Signals GC->Process NMR->Process HPLC->Process Calculate Calculate Purity (%) Process->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: General workflow for the quantitative purity analysis of this compound.

Decision Logic for Method Selection

Caption: Decision tree for selecting the optimal analytical method for this compound.

Conclusion and Recommendations

The quantitative determination of this compound purity is not a one-size-fits-all endeavor. The choice of analytical methodology must be aligned with the specific requirements of the analysis.

  • For routine quality control where speed and sensitivity to volatile impurities are key, GC-FID is the method of choice. Its simplicity and high throughput make it ideal for manufacturing environments.

  • For the absolute purity assignment of a reference standard or in cases of dispute, ¹H qNMR is the gold standard. Its status as a primary method provides the highest level of confidence and traceability.

  • When the primary concern is the presence of non-volatile degradation products , such as carboxylic acids or polymers, HPLC with DNPH derivatization is the most suitable technique.

A comprehensive purity assessment, particularly during process development or for material being used in cGMP applications, should ideally employ orthogonal methods. For instance, using qNMR to certify a primary reference material and then using GC-FID for routine batch release provides a robust, self-validating system that ensures the highest quality of this compound for its intended application. All methods must be properly validated according to established guidelines, such as those from the ICH or USP, to ensure they are fit for purpose.[12][13][14][15]

References

  • AWS. (2022). qNMR - Quantitative Analysis by NMR.
  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.
  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 50(S1), S38-S50. Available at: [Link]

  • Naman, C. B. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hept-6-ynal. PubChem Compound Database. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Available at: [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • G. B. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 13(4), 44-55. Available at: [Link]

  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Available at: [Link]

  • Kubátová, A., & Smith, E. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available at: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(21), 2445-2452. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., & Kumar, R. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Schechinger, W. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. Available at: [Link]

  • Zemski Berry, K. A., & Murphy, R. C. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. Prostaglandins & other lipid mediators, 113, 14-23. Available at: [Link]

  • Kelker, H. (1963). Determination of formaldehyde by gas chromatography. Analytical Chemistry, 35(13), 2165-2165. Available at: [Link]

  • Martin, G. P., et al. (2013). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. Available at: [Link]

  • Patel, M. (2021). Analytical method validation as per ich and usp. Slideshare. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the 13C NMR Spectral Data of Hept-6-ynal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Hept-6-ynal, a bifunctional molecule containing both an aldehyde and a terminal alkyne. Understanding the 13C NMR spectrum of this compound is crucial for researchers in organic synthesis and drug development, as it provides unambiguous evidence of its chemical structure and purity. This guide will compare the predicted 13C NMR data of Hept-6-ynal with the experimental data of analogous monofunctional compounds, heptanal and 1-heptyne, to provide a comprehensive understanding of the chemical shifts and the influence of each functional group on the carbon skeleton.

The Significance of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. Unlike 1H NMR, which focuses on the protons, 13C NMR directly probes the carbon atoms, offering insights into their chemical environment, hybridization, and connectivity. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the surrounding electronic environment. The broad range of chemical shifts in 13C NMR (typically 0-220 ppm) allows for the clear resolution of signals from different types of carbon atoms, such as those in alkyl chains, alkynes, and carbonyl groups.[1]

For a molecule like Hept-6-ynal, 13C NMR is indispensable for confirming the presence and integrity of both the aldehyde and terminal alkyne functionalities, as well as for verifying the structure of the intervening aliphatic chain.

Predicted 13C NMR Spectral Data for Hept-6-ynal

Due to the lack of a publicly available experimental 13C NMR spectrum for Hept-6-ynal, a predicted spectrum was generated using online computational tools. These prediction algorithms utilize extensive databases of known chemical shifts and sophisticated computational models to estimate the δ values for each carbon atom in a given structure.

The predicted 13C NMR chemical shifts for Hept-6-ynal are presented in Table 1. The numbering of the carbon atoms follows standard IUPAC nomenclature, with the aldehyde carbon designated as C1.

Table 1: Predicted 13C NMR Chemical Shifts for Hept-6-ynal

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (CHO)202.5
C243.8
C321.8
C428.2
C518.2
C6 (C≡CH)83.9
C7 (C≡CH)68.3

To visualize the predicted chemical shifts in the context of the molecular structure, the following diagram illustrates the assignment of each peak to its corresponding carbon atom.

Figure 1: Predicted 13C NMR chemical shifts for Hept-6-ynal.

Comparative Analysis with Analogous Compounds

To understand the electronic effects of the aldehyde and terminal alkyne groups on the carbon chain of Hept-6-ynal, a comparison with the experimental 13C NMR data of heptanal and 1-heptyne is highly instructive.

Heptanal: This molecule contains the same seven-carbon chain as Hept-6-ynal but is saturated, terminating in an aldehyde group.

1-Heptyne: This molecule also shares the seven-carbon backbone but features a terminal alkyne and lacks the aldehyde functionality.

The experimental 13C NMR chemical shifts for these reference compounds are presented in Table 2.

Table 2: Experimental 13C NMR Chemical Shifts for Heptanal and 1-Heptyne

Carbon AtomHeptanal (δ, ppm)1-Heptyne (δ, ppm)
C1202.784.3 (C≡CH)
C244.068.2 (C≡CH)
C322.118.4
C431.528.3
C529.031.0
C622.522.2
C714.014.0

Note: The numbering for 1-heptyne is adjusted for comparison, with C1 and C2 representing the sp-hybridized carbons.

Analysis of Chemical Shifts:

  • Aldehyde Carbon (C1): The predicted chemical shift for the aldehyde carbon in Hept-6-ynal (202.5 ppm) is in excellent agreement with the experimental value for heptanal (202.7 ppm). This downfield shift is characteristic of carbonyl carbons due to the strong deshielding effect of the electronegative oxygen atom.

  • Alkyne Carbons (C6 and C7): The predicted shifts for the sp-hybridized carbons in Hept-6-ynal (C6: 83.9 ppm, C7: 68.3 ppm) are very close to the experimental values for the corresponding carbons in 1-heptyne (C1: 84.3 ppm, C2: 68.2 ppm). The terminal alkyne carbon (C7) is more shielded (appears at a lower ppm value) than the internal alkyne carbon (C6).

  • Aliphatic Carbons (C2-C5):

    • C2: The chemical shift of C2 in Hept-6-ynal (43.8 ppm) is very similar to that in heptanal (44.0 ppm), indicating a strong influence from the adjacent aldehyde group.

    • C3, C4, and C5: The predicted shifts for these carbons in Hept-6-ynal (21.8, 28.2, and 18.2 ppm, respectively) show some deviation from the corresponding carbons in both heptanal and 1-heptyne. This is expected, as these carbons are influenced by both the electron-withdrawing aldehyde group and the magnetic anisotropy of the alkyne group. The presence of the alkyne appears to have a slight shielding effect on C5 compared to the corresponding carbon in heptanal.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following is a detailed, step-by-step methodology for the acquisition of a 13C NMR spectrum of a compound like Hept-6-ynal.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 20-50 mg of Hept-6-ynal. The higher concentration is beneficial for reducing acquisition time, as 13C has a low natural abundance (1.1%).

  • Solvent: Choose a deuterated solvent that will fully dissolve the analyte. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtration to avoid compromising the spectral resolution.

Figure 2: Workflow for 13C NMR sample preparation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) should be selected. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is usually sufficient for quantitative analysis of small molecules.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Conclusion

This guide has provided a comprehensive overview of the 13C NMR spectral data for Hept-6-ynal. By comparing predicted data with the experimental spectra of analogous compounds, we have established a clear understanding of the expected chemical shifts for each carbon atom in this bifunctional molecule. The detailed experimental protocol offers a reliable methodology for researchers to obtain high-quality 13C NMR spectra for structural verification and purity assessment. The insights provided herein will be a valuable resource for scientists and professionals working in the fields of organic synthesis and drug development, facilitating the accurate characterization of this and similar molecules.

References

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 8, 2026, from [Link]

  • University of Oregon. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 8, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Heptanal. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved February 8, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1-Heptyne. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved February 8, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 8, 2026, from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Heptynal (CAS: 67100-10-1) requires a specialized disposal strategy due to its dual-functional nature: it contains a terminal alkyne and an aldehyde . While often categorized simply as a flammable organic solvent, this molecule presents specific reactivity hazards—namely metal acetylide formation and autoxidation—that standard solvent waste streams may not account for.

Immediate Action Required:

  • Primary Hazard: Flammable Liquid (Flash Point ~35–48°C).

  • Reactivity Hazard: Incompatible with copper, silver, and mercury (Explosive Acetylides).

  • Waste Code (RCRA): D001 (Ignitable).

  • Disposal Method: High-temperature incineration via approved hazardous waste vendor.

Chemical Profile & Hazard Analysis

To dispose of this compound safely, you must understand why it is hazardous. It is not merely "organic waste"; it is a reactive building block.

PropertyDataOperational Implication
Structure Terminal Alkyne (

) + Aldehyde (

)
Dual reactivity: Polymerization and explosive salt formation.
Flash Point ~35°C - 48°C (Est.)D001 Ignitable Waste . Must be stored in flammables cabinet until pickup.
Stability Air-sensitive (Autoxidation)Can form carboxylic acids or unstable peroxides over time.
Incompatibilities Strong Oxidizers, Bases, Heavy Metals (Cu, Ag) CRITICAL: Do not use metal safety cans or brass fittings for waste collection.
The "Senior Scientist" Insight: The Acetylide Risk

Most researchers treat organic waste as a single stream. However, this compound has a terminal proton on the alkyne group (


). Upon contact with copper, silver, or mercury (often found in older plumbing, brass regulators, or metal waste cans), it can form metal acetylides . These salts are shock-sensitive explosives.
  • Rule: NEVER dispose of this compound down the drain.

  • Rule: NEVER store this compound waste in unlined metal containers.

Pre-Disposal Stabilization (The Self-Validating System)

Before moving the container, perform this 3-step visual and chemical check. This ensures the waste is stable enough for transport.

  • Visual Inspection for Polymerization:

    • Observation: Is the liquid cloudy, viscous, or does it contain crystals?

    • Causality: Aldehydes can polymerize or oxidize to acids. Crystals may indicate peroxide formation (rare but possible) or acetylides if metal contamination occurred.

    • Action: If crystals are present, DO NOT MOVE . Contact EHS for remote opening/stabilization.

  • Peroxide Test (If aged > 1 year):

    • Although less prone to peroxidation than ethers, aldehydes can form unstable intermediates. Use a standard peroxide test strip (0-100 ppm range).

    • Threshold: If >20 ppm, treat with ferrous sulfate or sodium bisulfite before adding to bulk waste.

  • pH Check (Optional):

    • Wetted pH paper test.

    • Result: Significant acidity (pH < 4) indicates oxidation to 6-heptynoic acid. This does not change the disposal route (Incineration) but confirms the container is degrading.

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Segregation

Do not commingle this compound with:

  • Oxidizing Acids: Nitric acid, Chromic acid (Risk: Exothermic reaction/fire).

  • Bases: Sodium hydroxide, Ammonia (Risk: Aldol condensation/polymerization).

  • Halogenated Solvents: Keep separate to minimize incineration costs, though chemically compatible.

Target Stream: Non-Halogenated Organic Solvents (High BTU).

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? HDPE is chemically resistant to aldehydes and prevents metal contact.

  • Closure: Vented cap recommended if the waste is old (to prevent pressure buildup from oxidation), otherwise standard screw cap with Teflon liner.

Phase 3: Transfer & Labeling
  • PPE: Nitrile gloves (min 0.11mm thickness), safety goggles, flame-retardant lab coat.

  • Transfer: Pour waste into the container inside a fume hood. Use a plastic funnel (no metal).

  • Labeling:

    • Constituents: "this compound, [Solvent Name if mixture]"

    • Hazard Checkboxes: [x] Flammable, [x] Irritant.[1][2][3]

    • EPA Code: D001 [4]

Phase 4: Storage & Handoff

Store in a cool, well-ventilated Flammable Safety Cabinet until vendor pickup. Ensure the container is not in the same secondary containment tray as oxidizing acids.

Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring no critical safety checks are missed.

G Start Disposal of this compound Inspect Visual Inspection: Crystals or Solids? Start->Inspect Stabilize STOP: Contact EHS (Potential Peroxides/Acetylides) Inspect->Stabilize Yes (Solids Found) CheckAge Is Container > 1 Year Old? Inspect->CheckAge No (Liquid Clear) TestPeroxide Test for Peroxides CheckAge->TestPeroxide Yes SelectContainer Select Container: HDPE or Glass ONLY (NO Metal) CheckAge->SelectContainer No Reduce Stabilize (Ferrous Sulfate) TestPeroxide->Reduce > 20 ppm TestPeroxide->SelectContainer < 20 ppm Reduce->SelectContainer Segregate Segregate Stream: Non-Halogenated Organics SelectContainer->Segregate Label Label: D001 (Ignitable) Store in Flammables Cab Segregate->Label

Figure 1: Decision logic for this compound disposal, prioritizing stability checks and material compatibility.

Emergency Contingencies

Spill Scenario (< 500 mL):

  • Evacuate: Remove ignition sources immediately.

  • PPE: Vapors are irritating. Use a half-mask respirator with organic vapor cartridges if outside a hood.

  • Absorb: Use vermiculite or clay-based absorbent pads.

    • Contraindication:Do not use paper towels for large spills (surface area increase = rapid evaporation/flammability).

  • Clean: Scoop using plastic scoops/shovels (Spark-proof). Place in a plastic bag, then into the D001 waste container.

Regulatory Framework & References

EPA Waste Classification:

  • D001 (Ignitable): Flash point < 60°C (140°F).

  • Not P-Listed: this compound is not explicitly listed on the RCRA P-list (Acutely Hazardous), but it must be characterized by its characteristics (Ignitability).

References:

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: 6-Heptynal

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as the primary operational standard for handling 6-Heptynal (CAS: 67100-10-1) . It synthesizes safety data with practical chemical stability requirements, ensuring both operator safety and reagent integrity.


H

O Primary Hazards: Flammable Liquid, Skin/Eye/Respiratory Irritant, Air-Sensitive.

Executive Safety Summary (The "Why")

This compound is a bifunctional linker featuring a terminal alkyne and an aldehyde. This dual functionality presents a specific risk profile:

  • Physiological: It is a potent irritant (H315, H319, H335).[1] As an aldehyde, it possesses high reactivity with biological nucleophiles (proteins/DNA), posing a sensitization risk upon repeated exposure.

  • Chemical Stability: The aldehyde moiety is prone to autoxidation to carboxylic acid upon air exposure, while the terminal alkyne presents a risk of polymerization if heated or catalyzed.

  • Flammability: With a flash point typically <60°C (Category 3 Flammable Liquid), static discharge and heat sources are critical failure points.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for reactive aldehydes. The following matrix applies the Precautionary Principle due to the lack of comprehensive toxicological data for this specific isomer.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Splash) Double Nitrile (min 0.11 mm per layer)Nitrile provides fair splash resistance but degrades upon prolonged contact with aldehydes. Protocol: Change outer glove immediately upon contamination.
Hand Protection (Spill/High Exposure) Butyl Rubber or Silver Shield (Laminate) Aldehydes and alkynes can permeate nitrile. Butyl rubber offers superior resistance to aldehydes and ketones.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Vapors are lachrymators (tear-inducing); a seal is required to prevent ocular mucosal irritation.
Respiratory Fume Hood (Mandatory) H335 (Respiratory Irritation).[1] All transfers must occur under negative pressure. If outside hood: Full-face respirator with OV (Organic Vapor) cartridges.
Body Protection Flame-Resistant (FR) Lab Coat Due to H226 (Flammable Liquid) classification.[1] Synthetic fibers (polyester) should be avoided to prevent melting into skin during a fire.

Operational Protocol: The "Inert Chain of Custody"

Handling this compound requires maintaining an oxygen-free environment to prevent the degradation of the aldehyde into 6-heptynoic acid.

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, verify the container is sealed and cold.

  • Storage: Store at -20°C in a dedicated flammables freezer.

  • Atmosphere: Ensure the headspace is purged with Argon or Nitrogen.

  • Secondary Containment: Store inside a sealed desiccator or secondary jar to prevent moisture ingress (aldehydes can hydrate).

Phase 2: Active Handling (Step-by-Step)

Objective: Transfer this compound without air exposure.

  • Equilibration: Remove the reagent from the freezer and allow it to warm to room temperature inside the fume hood before opening. Opening a cold bottle condenses atmospheric moisture, accelerating degradation.

  • Inert Venting: Insert a needle connected to an inert gas line (Ar/N

    
    ) into the septum (if present) or flush the open bottle neck with gas immediately upon opening.
    
  • Transfer:

    • Preferred: Use a gas-tight glass syringe with a stainless steel needle.

    • Avoid: Plastic syringes (polystyrene/polypropylene) for long-term storage, as aldehydes can leach plasticizers or swell the plunger.

  • Quenching (Spills): If a small amount (<5mL) spills, cover with an absorbent pad. Neutralize by wiping with a dilute sodium bisulfite solution (consumes the aldehyde) before final cleaning with soap and water.

Phase 3: Waste Disposal
  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. The terminal alkyne is acidic (pK

    
     ~25) and can form acetylides with heavy metals (Ag, Cu), which are explosive.
    
  • Stream: Dispose of as Non-Halogenated Organic Solvent Waste .

  • Labeling: Explicitly mark tag with "Aldehyde" and "Flammable."

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision nodes for handling this compound, emphasizing the "Cold Chain" and "Inert Gas" requirements.

G Start Reagent Receipt CheckTemp Check Temp (Is it frozen?) Start->CheckTemp CheckTemp->Start No (Reject/Flag) Storage Storage: -20°C (Inert Atmosphere) CheckTemp->Storage Yes Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Experiment Start Open Open under Argon/N2 Equilibrate->Open Use Extract via Glass Syringe Open->Use Reseal Purge Headspace & Parafilm Seal Use->Reseal Waste Disposal: Non-Halogenated Organic Use->Waste Excess/Rinsate Reseal->Storage Return to Cold

Figure 1: Operational lifecycle of this compound, highlighting the critical equilibration step to prevent moisture contamination.

Emergency Response Data

ScenarioImmediate Action
Skin Contact Drench: Wash with soap and water for 15 minutes. Aldehydes bind to skin proteins (tanning effect); immediate removal is critical to prevent sensitization.
Eye Contact Irrigate: Flush for 15 minutes lifting eyelids.[2] Seek ophthalmological attention immediately.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Fire Extinguish: Use CO

, dry chemical, or alcohol-resistant foam. Do not use water jet (may spread the flammable liquid).

References

  • PubChem. (n.d.).[1] this compound Compound Summary (CID 11355455). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. US Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

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